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1,2,3,6-Tetrahydropyridazine hydrochloride Documentation Hub

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  • Product: 1,2,3,6-Tetrahydropyridazine hydrochloride
  • CAS: 153893-90-4

Core Science & Biosynthesis

Foundational

Structural & Functional Profiling: 1,2,3,6-Tetrahydropyridazine vs. 1,2,3,6-Tetrahydropyridine

Executive Summary This technical guide provides a comparative analysis of 1,2,3,6-tetrahydropyridazine (1,2,3,6-THPz) and 1,2,3,6-tetrahydropyridine (1,2,3,6-THP) . While sharing a superficial topological similarity—both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 1,2,3,6-tetrahydropyridazine (1,2,3,6-THPz) and 1,2,3,6-tetrahydropyridine (1,2,3,6-THP) . While sharing a superficial topological similarity—both are six-membered, unsaturated nitrogenous heterocycles—their physicochemical behaviors, synthetic accessibilities, and metabolic fates diverge significantly.

  • 1,2,3,6-THP is best known as the core scaffold of the neurotoxin MPTP. Its chemistry is dominated by the basicity of the secondary amine and its susceptibility to oxidative aromatization by MAO-B.

  • 1,2,3,6-THPz is a cyclic hydrazine. Its chemistry is defined by the

    
    -effect (adjacent lone pairs), unique conformational puckering, and its utility as a precursor to pyridazines via oxidative dehydrogenation.
    

Comparative Structural Analysis

Conformational Geometry

Both molecules adopt a half-chair conformation to minimize torsional strain caused by the planar double bond (C4=C5). However, the introduction of the N-N bond in THPz alters the ring dynamics compared to the C-N bond in THP.

Feature1,2,3,6-Tetrahydropyridine (THP)1,2,3,6-Tetrahydropyridazine (THPz)
Heteroatoms One Nitrogen (

)
Two Nitrogens (

, adjacent)
Bond Lengths C-N

1.47 Å
N-N

1.45 Å (Shorter)
Dominant Conformation Half-Chair (similar to cyclohexene)Half-Chair (distorted by N-N repulsion)
Inversion Barrier Low (~5-6 kcal/mol)Higher (due to lone pair-lone pair repulsion)
Basicity (pKa) ~9.5 - 10.0 (Secondary amine)~4.0 - 5.0 (Cyclic hydrazine, less basic)
Electronic Effects
  • THP: Behaves as a typical cyclic secondary amine. The homoallylic double bond exerts a minor inductive electron-withdrawing effect, slightly lowering the pKa compared to piperidine (pKa ~11.2).

  • THPz: The adjacent nitrogen atoms create an

    
    -effect, making the molecule a potent nucleophile despite its lower basicity. The lone pair repulsion (gauche effect) dictates that the N-H bonds often adopt a specific dihedral angle to minimize electronic repulsion.
    
Structural Visualization

The following diagram contrasts the structural cores and their numbering systems.

G cluster_0 1,2,3,6-Tetrahydropyridine (THP) cluster_1 1,2,3,6-Tetrahydropyridazine (THPz) THP_Struct N1 (sp3) - C2 - C3 | C6 - C5 = C4 THP_Prop • Mono-nitrogen • Secondary Amine • MPTP Core THP_Struct->THP_Prop THPz_Struct N1 (sp3) - N2 (sp3) | C6 - C5 = C4 - C3 THPz_Prop • Di-nitrogen (Hydrazine) • Alpha-Effect Nucleophile • Diels-Alder Adduct THPz_Struct->THPz_Prop

Figure 1: Structural comparison highlighting the heteroatom substitution pattern.

Synthetic Methodologies

The synthesis of these two scaffolds requires fundamentally different strategic disconnections.

Synthesis of 1,2,3,6-Tetrahydropyridazine (The Azo-Diels-Alder Route)

The most robust method for constructing the THPz core is the Hetero-Diels-Alder reaction (specifically, inverse electron demand). This protocol utilizes azoalkenes (1,2-diaza-1,3-dienes) generated in situ.

Protocol A: Hetero-Diels-Alder Synthesis of THPz Derivatives

  • Precursor:

    
    -Halo hydrazones.
    
  • Reagents: Base (e.g.,

    
     or 
    
    
    
    ), Electron-rich alkene (dienophile).
  • Mechanism:

    • Base-mediated 1,4-elimination of the

      
      -halo hydrazone generates the azoalkene  intermediate.
      
    • [4+2] Cycloaddition with the alkene yields the 1,4,5,6-tetrahydropyridazine (tautomerizes to 1,2,3,6 depending on substitution).

Step-by-Step Protocol:

  • Preparation: Dissolve

    
    -chloro hydrazone (1.0 equiv) and the alkene (2.0 equiv) in anhydrous 
    
    
    
    .
  • Elimination: Add anhydrous

    
     (2.5 equiv) at 0°C.
    
  • Reaction: Stir at room temperature for 12–24 hours. The azoalkene forms transiently and is trapped by the alkene.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (EtOAc/Hexanes).

    • Note: This method allows for high regioselectivity based on the electronic nature of the azoalkene.

Synthesis of 1,2,3,6-Tetrahydropyridine (Reduction & Cyclization)

THP synthesis often involves the partial reduction of pyridinium salts or the Petasis-Mannich reaction.

Protocol B: Sodium Borohydride Reduction of Pyridinium Salts

  • Precursor: N-Alkylpyridinium halide.

  • Reagents:

    
    , Methanol/Ethanol.
    
  • Mechanism: Hydride attack at C-2 and C-6 of the pyridinium ring.

Step-by-Step Protocol:

  • Quaternization: Treat the precursor pyridine with alkyl halide (e.g., MeI) in acetone to form the pyridinium salt. Isolate by filtration.

  • Reduction: Suspend the pyridinium salt in MeOH at 0°C.

  • Addition: Add

    
     (1.5 equiv) portion-wise (Caution: Hydrogen evolution).
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with DCM, dry over

    
    .
    
    • Critical Control Point: This usually yields the 1,2,5,6-isomer (double bond at C3-C4). To get the 1,2,3,6-isomer (double bond at C4-C5), one often employs the Regioselective Lithium Aluminum Hydride (LAH) reduction or specific catalytic hydrogenation protocols, though the 1,2,3,6-isomer is thermodynamically less stable than the enamine (1,2,3,4-isomer).

Metabolic Fate & Safety Profile (MAO Interaction)

The divergence in safety between these two scaffolds is profound and centers on their interaction with Monoamine Oxidase B (MAO-B).

The MPTP Toxicity Pathway (THP)

1,2,3,6-Tetrahydropyridines (specifically N-methyl derivatives like MPTP) are substrates for MAO-B.

  • Oxidation: MAO-B oxidizes the THP to the 2,3-dihydropyridinium intermediate.

  • Spontaneous Oxidation: This intermediate further oxidizes to the fully aromatic pyridinium cation (MPP+) .

  • Toxicity: MPP+ is taken up by dopamine transporters (DAT) and inhibits Complex I of the mitochondrial electron transport chain, causing neuronal death (Parkinsonian model).

The Pyridazine Pathway (THPz)

1,2,3,6-Tetrahydropyridazines are also susceptible to oxidation but follow a different trajectory.

  • Aromatization: Oxidative dehydrogenation yields the pyridazine ring.

  • Stability: Unlike the highly electrophilic MPP+, the resulting pyridazine is a neutral, aromatic heterocycle. While pyridazines can be metabolically active, they do not typically generate the mitochondrial toxins associated with the specific charge/shape of MPP+.

Metabolism cluster_THP Tetrahydropyridine (MPTP Mechanism) cluster_THPz Tetrahydropyridazine THP_Start 1-Methyl-1,2,3,6-THP (Lipophilic, crosses BBB) DHP_Int 2,3-Dihydropyridinium (Unstable Intermediate) THP_Start->DHP_Int MAO-B (Oxidation) MPP MPP+ Cation (Mitochondrial Toxin) DHP_Int->MPP Spontaneous Oxidation THPz_Start 1,2,3,6-THPz Pz_Aromatic Pyridazine (Aromatic Heterocycle) THPz_Start->Pz_Aromatic Oxidative Dehydrogenation (e.g., DDQ or P450)

Figure 2: Metabolic divergence. THP leads to toxic cations; THPz leads to neutral aromatic rings.

Physicochemical Data Summary

Property1,2,3,6-THP1,2,3,6-THPz
Molecular Weight ~83.13 g/mol ~84.12 g/mol
H-Bond Donors 1 (NH)2 (NH-NH)
LogP (approx) 0.5 - 0.8-0.2 - 0.2 (More polar)
Boiling Point ~128-132 °CHigher (due to H-bonding)
UV/Vis

< 200 nm (isolated alkene)

~240 nm (n ->

*)

References

  • Synthesis of 1,2,3,6-Tetrahydropyridines via Palladium Catalysis: Dong, X., et al. (2016). "Palladium-Catalyzed Highly 6-endo-Selective Alkyl-Heck Reaction." Organic Letters.

  • Hetero-Diels-Alder Synthesis of Tetrahydropyridazines: Attanasi, O. A., et al. (2009). "1,2-Diaza-1,3-dienes: versatile building blocks in organic synthesis." Chemical Reviews.

  • MPTP Neurotoxicity Mechanism: Przedborski, S., et al. (2000).[1] "The parkinsonian toxin MPTP: action and mechanism." Restorative Neurology and Neuroscience.

  • Conformational Analysis of Cyclic Hydrazines: Shvo, Y. (2009). "Conformational analysis of 1,2,3,6-tetrahydropyridazines." Journal of Heterocyclic Chemistry.

  • pKa Values of Nitrogen Heterocycles: Kaljurand, I., et al. (2017). "Experimental Basicities of Superbases." European Journal of Organic Chemistry.

Sources

Exploratory

Cyclic Hydrazine Scaffolds in Medicinal Chemistry: A Technical Guide

Executive Summary Cyclic hydrazines—specifically pyrazoles, indazoles, pyridazines, and phthalazines —represent a cornerstone of modern pharmacopoeia. While open-chain hydrazines are often flagged as structural alerts du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclic hydrazines—specifically pyrazoles, indazoles, pyridazines, and phthalazines —represent a cornerstone of modern pharmacopoeia. While open-chain hydrazines are often flagged as structural alerts due to hepatotoxicity and mutagenicity, their cyclic counterparts offer a unique balance of metabolic stability, rigid geometry, and hydrogen-bonding capability.

This guide moves beyond basic definitions to address the critical challenges in deploying these scaffolds: regioselective synthesis , bioisosteric utility , and metabolic liability mitigation . It provides actionable protocols and mechanistic insights to transition these moieties from "toxicological concern" to "clinical candidate."

Structural & Physicochemical Properties[1][2][3][4]

The N-N bond within a heteroaromatic ring creates a distinct electronic environment compared to 1,2-diamines or amides.

The "Azole" Effect

Unlike the basic nitrogen in amines, the lone pair on the pyrrole-like nitrogen of a pyrazole is part of the aromatic sextet, rendering it non-basic. The pyridine-like nitrogen, however, remains a hydrogen bond acceptor. This duality allows cyclic hydrazines to function as amphoteric hinge binders in kinase inhibitors.

Physicochemical Profile

The following table summarizes the key properties of common cyclic hydrazine scaffolds compared to the phenyl ring they often replace.

ScaffoldpKa (Conjugate Acid)LogP (approx)H-Bond Donor (HBD)H-Bond Acceptor (HBA)Key Utility
Phenyl N/A2.1400Lipophilic spacer
Pyrazole 2.5 (N2)0.261 (NH)1 (N:)Kinase hinge binder
Indazole 1.31.901 (NH)1 (N:)Bicyclic hinge binder
Pyridazine 2.3-0.7002 (N=N)Polar phenyl mimic
Phthalazinone ~10 (NH acidic)1.201 (NH)2 (C=O, N:)PARP inhibitor core

Medicinal Chemistry Applications

Kinase Inhibition (The Hinge Binder)

Indazoles and pyrazoles are privileged structures for targeting the ATP-binding site of kinases. The N-H serves as a donor to the hinge region (e.g., Glu residue), while the N: serves as an acceptor from the backbone NH.

  • Case Study: Pazopanib (VEGFR inhibitor) utilizes an indazole core to anchor the molecule within the adenine binding pocket.

  • Case Study: Ibrutinib utilizes a pyrazolo[3,4-d]pyrimidine fused system to orient the Michael acceptor toward Cys481 in BTK.

Bioisosterism: Pyridazine as an Amide Mimic

The pyridazine ring is a validated bioisostere for an amide bond or a phenyl ring.

  • Mechanism: The N=N bond possesses a dipole moment similar to the amide C=O, allowing it to maintain critical electrostatic interactions while improving metabolic stability against amidases.

  • Solubility: Replacing a phenyl ring with a pyridazine significantly lowers LogP (see Table above), improving aqueous solubility without introducing a basic center that might incur hERG liability.

Visualization: Pharmacophore Mapping

The following diagram illustrates the interaction mode of an Indazole scaffold within a generic Kinase Hinge region.

HingeBinding cluster_Kinase Kinase Hinge Region cluster_Drug Indazole Scaffold Backbone_NH Backbone NH (H-Bond Donor) Indazole_N2 Indazole N2 (Lone Pair) Backbone_NH->Indazole_N2 H-Bond (2.8 Å) Gatekeeper Gatekeeper Residue Glu_CO Glu Carbonyl (H-Bond Acceptor) Indazole_NH Indazole N1-H Indazole_NH->Glu_CO H-Bond (2.9 Å)

Caption: Schematic representation of the bidentate hydrogen bonding network between an Indazole inhibitor and the kinase hinge region.

Synthetic Methodologies: The Regioselectivity Challenge

The synthesis of N-substituted pyrazoles and indazoles is plagued by regioselectivity issues (N1 vs. N2 isomers). This is the most common bottleneck in SAR exploration.

The Problem

When alkylating a neutral pyrazole, the electrophile typically attacks the nitrogen with the highest electron density. However, tautomerism and steric factors often lead to mixtures of 1,3- and 1,5-substituted isomers (for pyrazoles) or N1/N2 isomers (for indazoles).

Strategic Solutions
  • Steric Control: Use bulky protecting groups (e.g., THP, Trityl) to block one nitrogen, forcing alkylation at the other.

  • Cyclization (De Novo): Construct the ring after placing the substituent.

    • Knorr Pyrazole Synthesis: Condensation of hydrazine with 1,3-diketones.

    • Regiocontrol: Using a hydrazine hydrochloride salt in ethanol often favors the 1,5-isomer, while free hydrazine in acetic acid may shift preference based on electronic effects of the diketone.

  • Cross-Coupling: Copper-catalyzed Chan-Lam coupling or Buchwald-Hartwig arylation often provides better regiocontrol than SN2 alkylation.

Visualization: Synthetic Decision Tree

SynthesisTree Start Target: N-Substituted Pyrazole Q1 Is the N-substituent an Aryl or Alkyl group? Start->Q1 Branch_Aryl Aryl Group Q1->Branch_Aryl Branch_Alkyl Alkyl Group Q1->Branch_Alkyl Method_ChanLam Method A: Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) High Regiocontrol Branch_Aryl->Method_ChanLam Q2 Is Regioselectivity Critical (1,3 vs 1,5)? Branch_Alkyl->Q2 Method_Alkylation Method B: Direct Alkylation (NaH, R-X) Risk: Mixture of Isomers Q2->Method_Alkylation No (Symmetrical) Method_DeNovo Method C: De Novo Cyclization (Hydrazine + 1,3-Diketone) Best for 1,5-isomers Q2->Method_DeNovo Yes (Asymmetrical)

Caption: Decision matrix for selecting the optimal synthetic route for N-substituted pyrazoles based on substituent type and regiochemical requirements.

Toxicology & Metabolism

While cyclic hydrazines avoid the direct toxicity of free hydrazine (


), they are not metabolically inert.
The "Hydrazine Alert"

Free hydrazines can form reactive radicals or diazonium ions, leading to DNA alkylation. In cyclic systems, this risk is minimized because the N-N bond is part of a stable aromatic system. However, ring opening (oxidative cleavage) can unmask this toxicity.

Metabolic Liabilities
  • N-Glucuronidation: The nucleophilic nitrogens are prime targets for UGT enzymes. This leads to rapid clearance (high clearance, low half-life).

    • Mitigation: Steric hindrance near the nitrogen or electron-withdrawing groups to reduce nucleophilicity.

  • N-Oxidation: Formation of N-oxides can occur, which may be reactive metabolites.

Experimental Protocol: Regioselective Synthesis of 1-Phenyl-3-methyl-5-trifluoromethylpyrazole

This protocol demonstrates the De Novo approach (Method C from the diagram), utilizing electronic differentiation to control regioselectivity.

Objective: Synthesize a specific isomer where the phenyl group is adjacent to the CF3 group (1,5-relationship) or the Methyl group (1,3-relationship).

Reagents:

  • 1,1,1-Trifluoropentane-2,4-dione (1.0 eq)

  • Phenylhydrazine Hydrochloride (1.1 eq)

  • Ethanol (Solvent)

  • Acetic Acid (Catalyst/Solvent)

Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1,1,1-trifluoropentane-2,4-dione (10 mmol) in Ethanol (20 mL).

  • Addition: Add Phenylhydrazine Hydrochloride (11 mmol) in one portion.

  • Reaction Control (The Critical Step):

    • Route A (Kinetic Control/Solvent Effect): Reflux in Ethanol for 4 hours. The nucleophilic NH2 of the hydrazine attacks the most electrophilic carbonyl (C2, adjacent to CF3) first. This typically yields the 5-hydroxy-5-trifluoromethyl pyrazoline intermediate, which dehydrates to the 1-phenyl-5-trifluoromethyl-3-methylpyrazole .

    • Route B (Acid Catalysis): Perform the reaction in Glacial Acetic Acid at reflux. The protonation state of the diketone changes, often shifting the ratio towards the 1-phenyl-3-trifluoromethyl-5-methylpyrazole .

  • Monitoring: Monitor by TLC (20% EtOAc/Hexane). The two isomers usually have distinct Rf values (0.4 vs 0.5).

  • Workup: Evaporate solvent under reduced pressure. Neutralize with saturated NaHCO3. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Silica gel chromatography is mandatory to separate minor regioisomers.

  • Validation: 1H NMR is required.

    • Diagnostic Signal: The C4-H proton singlet. In the 5-CF3 isomer, this proton is typically more deshielded due to the proximity of the electron-withdrawing CF3 group compared to the 3-CF3 isomer.

Self-Validating Check:

  • If the melting point is sharp and the NMR shows a single set of peaks, the regiocontrol was successful.

  • If the C4-H peak appears as two singlets, you have a mixture.

References

  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant EGFR. Journal of Medicinal Chemistry. (2017). [1]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. (2023).

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. The Journal of Organic Chemistry. (2023).

  • Metabolic stability of a hydrazone derivative. DergiPark. (2024).

  • Hydrazine Toxicology. StatPearls [Internet]. (2023).[2]

  • Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Chemical Science. (2018).

Sources

Foundational

An In-depth Technical Guide to 1,2-Diazacyclohex-4-ene Hydrochloride Salt: Synthesis, Characterization, and Potential Applications

Introduction Nitrogen-containing heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science.[1] Among these, diazacyclic structures offer unique stereochemical and reactive properties....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrogen-containing heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science.[1] Among these, diazacyclic structures offer unique stereochemical and reactive properties. This guide focuses on the hydrochloride salt of 1,2-diazacyclohex-4-ene, a six-membered ring containing a nitrogen-nitrogen double bond within a cyclohexene framework. The hydrochloride salt form is often utilized to enhance the stability and water solubility of parent compounds, a crucial aspect in drug development.[2][3] This document provides a comprehensive overview of the plausible synthesis, predicted characteristics, and potential applications of this intriguing molecule, aimed at researchers and professionals in drug discovery and chemical synthesis.

I. Predicted Physicochemical Characteristics

While specific experimental data is pending, we can infer the key properties of 1,2-diazacyclohex-4-ene hydrochloride salt based on its structure and related compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₄H₇N₂ClBased on the parent structure C₄H₆N₂ and the addition of HCl.
Molecular Weight 118.57 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of organic amines.
Melting Point Expected to be >150 °C (with decomposition)Hydrochloride salts generally have higher melting points than their free base counterparts. Azo compounds can be thermally unstable.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.The ionic nature of the hydrochloride salt enhances solubility in polar solvents.[2]
Stability Store in a cool, dry, and inert atmosphere. Sensitive to heat and strong oxidizing agents.The azo functional group can be susceptible to thermal and oxidative degradation. The hydrochloride salt form generally offers greater stability than the free base.

II. Proposed Synthesis and Purification

A plausible synthetic route to 1,2-diazacyclohex-4-ene hydrochloride salt involves the Diels-Alder reaction between a suitable diene and a dienophile, followed by functional group manipulation and salt formation. A well-established method for creating the core structure is the reaction of a 1,3-diene with a diazene derivative.

A. Synthetic Workflow

cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Hydrolysis and Decarboxylation cluster_2 Step 3: Hydrochloride Salt Formation 1_3_Butadiene 1,3-Butadiene Cycloadduct Diethyl 1,2-diazacyclohex-4-ene-1,2-dicarboxylate 1_3_Butadiene->Cycloadduct [4+2] Diethyl_azodicarboxylate Diethyl azodicarboxylate Diethyl_azodicarboxylate->Cycloadduct Intermediate_Dihydrazide Intermediate Dihydrazide Cycloadduct->Intermediate_Dihydrazide 1. KOH 2. Acidification Hydrolysis Hydrolysis (e.g., KOH) Decarboxylation_Oxidation Decarboxylation & Oxidation (e.g., CuCl₂) Free_Base 1,2-Diazacyclohex-4-ene (Free Base) Intermediate_Dihydrazide->Free_Base Oxidative Decarboxylation Final_Product 1,2-Diazacyclohex-4-ene Hydrochloride Salt Free_Base->Final_Product HCl_in_Ether HCl in Diethyl Ether HCl_in_Ether->Final_Product

Caption: Proposed synthetic workflow for 1,2-diazacyclohex-4-ene hydrochloride salt.

B. Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 1,2-diazacyclohex-4-ene-1,2-dicarboxylate

  • In a high-pressure reaction vessel, cool a solution of diethyl azodicarboxylate in a suitable solvent (e.g., dichloromethane) to -78 °C.

  • Carefully condense an excess of 1,3-butadiene into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully vent the excess butadiene and concentrate the reaction mixture under reduced pressure to yield the crude cycloadduct.

Step 2: Synthesis of 1,2-Diazacyclohex-4-ene (Free Base)

  • Dissolve the crude cycloadduct in ethanol and add a solution of potassium hydroxide.

  • Reflux the mixture for several hours to facilitate hydrolysis of the ester groups.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dihydrazide intermediate.

  • Isolate the intermediate by filtration and wash with cold water.

  • Suspend the dihydrazide in a suitable solvent and treat with an oxidizing agent such as copper(II) chloride to effect oxidative decarboxylation to the target free base.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 1,2-diazacyclohex-4-ene free base in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

C. Purification

Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be employed to purify the final product. The purity should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by the characterization methods outlined below.

III. Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 1,2-diazacyclohex-4-ene hydrochloride salt would be confirmed through a combination of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The olefinic protons on C4 and C5 should appear as a multiplet in the downfield region (typically 5.5-6.0 ppm). The allylic protons on C3 and C6 will likely be deshielded and appear as multiplets. The NH protons, being part of the hydrochloride salt, are expected to be broad and shifted significantly downfield.

  • ¹³C NMR: The carbon NMR spectrum should show characteristic peaks for the olefinic carbons (around 125-130 ppm) and the allylic carbons.

B. Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying key functional groups.

Wavenumber (cm⁻¹)VibrationExpected Appearance
~3400 (broad)N-H stretch (of the hydrochloride)Broad and strong
~3000-3100=C-H stretch (olefinic)Medium
~2800-3000C-H stretch (aliphatic)Medium to strong
~1650C=C stretchMedium
~1550N=N stretchWeak to medium (can be difficult to observe)
C. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the parent cation.

  • Technique: Electrospray ionization (ESI) is a suitable method for analyzing this salt.[4][5]

  • Expected M/z: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₄H₆N₂) at m/z 83.05. The full salt will not be observed as a single entity.

IV. Potential Applications in Research and Development

The unique structural features of 1,2-diazacyclohex-4-ene suggest its utility in several areas of chemical and pharmaceutical research.

A. Synthetic Chemistry
  • Diimide Precursor: Azo compounds can serve as precursors to diimide (N₂H₂) upon controlled decomposition. Diimide is a valuable reagent for the syn-hydrogenation of double and triple bonds.

  • Ligand in Organometallic Chemistry: The two nitrogen atoms can act as a bidentate ligand to coordinate with metal centers, opening avenues for new catalyst development.

  • Dienophile in Diels-Alder Reactions: The N=N double bond could potentially act as a dienophile in [4+2] cycloaddition reactions with highly reactive dienes, leading to more complex polycyclic nitrogen-containing frameworks.

B. Drug Discovery and Medicinal Chemistry

Nitrogen heterocycles are a cornerstone of modern drug discovery.[1] The 1,2-diazacyclohex-4-ene scaffold could serve as a novel building block for the synthesis of new chemical entities. Its constrained conformation and defined stereochemistry make it an attractive starting point for library synthesis to explore new biological targets. The incorporation of this motif could lead to compounds with novel pharmacological profiles.[6][7]

V. Safety and Handling

As 1,2-diazacyclohex-4-ene hydrochloride salt is a novel compound, it should be handled with the utmost care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and strong oxidizing agents.[9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While 1,2-diazacyclohex-4-ene hydrochloride salt represents a frontier in heterocyclic chemistry with limited published data, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and exploration. By leveraging established synthetic methodologies and predictive analytical interpretations, researchers are well-equipped to begin investigating the properties and potential applications of this novel compound. The insights provided herein are intended to catalyze further research and development in this promising area of chemical science.

References

  • PubChem. (2026, February 7). Hydrochloride salt. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 29(23), 5109. Retrieved from [Link]

  • Parmar, V. K., & Shah, S. A. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(2), 443–453. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Trace Mono-Carbonyl Compounds in E-Cigarette Aerosols by LC-MS. Retrieved from [Link]

  • D'Agostino, P. A., & Provost, L. R. (1995). Packed Capillary Liquid Chromatography Electrospray Mass Spectrometry and Tandem Mass Spectrometry of Hydrolysed HT and HQ. Defence Research Establishment Suffield. Retrieved from [Link]

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  • Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2012). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 17(12), 13866–13876. Retrieved from [Link]

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  • Chen, C.-H., et al. (2013). Synthesis of 2,24-Diene-12,13,15,16,34,35,37,38-octaphenyl[4.4]-triphenylparacyclophane. Synfacts, 9(10), 1045. Retrieved from [Link]

  • Tranchida, P. Q., et al. (2020). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. Foods, 9(12), 1779. Retrieved from [Link]

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  • NIST. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Basicity and pKa of 1,2,3,6-Tetrahydropyridazine Derivatives

Abstract The 1,2,3,6-tetrahydropyridazine scaffold is a recurring motif in a multitude of pharmacologically active compounds, making a thorough understanding of its physicochemical properties, particularly its basicity a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,6-tetrahydropyridazine scaffold is a recurring motif in a multitude of pharmacologically active compounds, making a thorough understanding of its physicochemical properties, particularly its basicity and pKa, paramount for researchers in drug discovery and development. The ionization state of a molecule is a critical determinant of its solubility, permeability, target engagement, and overall pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive exploration of the basicity and pKa of 1,2,3,6-tetrahydropyridazine derivatives. It delves into the fundamental principles governing the basicity of this heterocyclic system, the influence of various substituents, and the methodologies employed for both experimental and computational pKa determination. This document is intended to serve as a valuable resource for medicinal chemists, pharmacologists, and other scientists working with this important class of molecules.

Introduction: The Significance of 1,2,3,6-Tetrahydropyridazines in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational building blocks in modern drug discovery, with a significant number of approved drugs featuring these scaffolds. Among them, the 1,2,3,6-tetrahydropyridazine core, a six-membered ring containing two adjacent nitrogen atoms and a double bond, has garnered considerable interest. Derivatives of this heterocyclic system have been investigated for a wide array of therapeutic applications.

The basicity of the nitrogen atoms within the 1,2,3,6-tetrahydropyridazine ring system is a crucial physicochemical parameter that dictates the extent of protonation at physiological pH. This, in turn, profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. A comprehensive grasp of the pKa of these derivatives is therefore not merely an academic exercise but a practical necessity for the rational design and optimization of drug candidates.

Fundamentals of Basicity and pKa in 1,2,3,6-Tetrahydropyridazine Derivatives

The basicity of the 1,2,3,6-tetrahydropyridazine ring system arises from the presence of lone pairs of electrons on the two nitrogen atoms, which can accept a proton. The pKa value is the negative logarithm of the acid dissociation constant of the conjugate acid, and for a base, a higher pKa indicates a stronger base.

The 1,2,3,6-tetrahydropyridazine moiety can be considered a cyclic hydrazine derivative. The basicity of hydrazines is generally lower than that of corresponding simple amines due to the electron-withdrawing inductive effect of the adjacent nitrogen atom. In the case of 1,2,3,6-tetrahydropyridazine, the electronic environment of the nitrogen atoms is further modulated by the presence of the double bond and the cyclic structure.

Protonation Site:

In an unsubstituted 1,2,3,6-tetrahydropyridazine, protonation can occur at either of the two nitrogen atoms. The exact site of protonation and the resulting pKa will be influenced by the substituents on the ring.

The Influence of Substituents on Basicity

The basicity of 1,2,3,6-tetrahydropyridazine derivatives can be finely tuned by the introduction of various substituents on the ring. The electronic and steric properties of these substituents play a pivotal role in modulating the electron density on the nitrogen atoms and, consequently, their ability to accept a proton.[2]

3.1. Electronic Effects:

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring system will increase the basicity of the nitrogen atoms, leading to a higher pKa value. This is because EDGs increase the electron density on the nitrogens, making the lone pairs more available for protonation.[3] Examples of EDGs include alkyl groups, alkoxy groups, and amino groups.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the ring will decrease the basicity of the nitrogen atoms, resulting in a lower pKa. EWGs decrease the electron density on the nitrogens, making the lone pairs less available for protonation.[2] Examples of EWGs include nitro groups, cyano groups, and carbonyl groups.

3.2. Steric Effects:

Bulky substituents near the nitrogen atoms can hinder the approach of a proton, thereby decreasing the basicity of the molecule, regardless of their electronic effects. This phenomenon is known as steric hindrance.[2]

Table 1: Predicted Effects of Substituents on the Basicity of 1,2,3,6-Tetrahydropyridazine Derivatives

Substituent (R)Position on RingElectronic EffectPredicted Effect on BasicityPredicted pKa Trend
-CH₃N1 or N2Electron-Donating (Inductive)IncreaseHigher
-OCH₃C4 or C5Electron-Donating (Resonance)IncreaseHigher
-NO₂C4 or C5Electron-WithdrawingDecreaseLower
-C(O)R'N1 or N2Electron-WithdrawingDecreaseLower
-ClC4 or C5Electron-Withdrawing (Inductive)DecreaseLower

Methodologies for pKa Determination

The determination of pKa values is a critical step in the characterization of any ionizable drug candidate. Both experimental and computational methods are employed for this purpose.[1]

4.1. Experimental Approaches

Several analytical techniques can be used to experimentally determine the pKa of a compound. The choice of method often depends on the compound's properties, such as its solubility and chromophore.

Potentiometric Titration: This is a classic and widely used method for pKa determination. It involves the titration of a solution of the compound with a standard acid or base and monitoring the pH of the solution as a function of the titrant volume. The pKa can be determined from the inflection point of the resulting titration curve.

UV-Visible Spectroscopy: This method is suitable for compounds that possess a chromophore that undergoes a change in absorbance upon protonation or deprotonation. By measuring the absorbance at different pH values, a sigmoidal curve can be generated, from which the pKa can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be a powerful tool for determining pKa values, especially for complex molecules with multiple ionizable centers. The chemical shifts of nuclei near the ionization site are often sensitive to changes in pH. By monitoring these chemical shifts as a function of pH, the pKa can be determined.[1]

Experimental Workflow for pKa Determination by UV-Vis Spectroscopy

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Dissolve compound in a suitable solvent (e.g., water, methanol). prep2 Prepare a series of buffer solutions with a range of known pH values. prep1->prep2 prep3 Add a small aliquot of the compound solution to each buffer solution. prep2->prep3 meas1 Record the UV-Vis spectrum of each sample. prep3->meas1 meas2 Identify the wavelength of maximum absorbance change. meas1->meas2 an1 Plot absorbance at the selected wavelength versus pH. meas2->an1 an2 Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). an1->an2 an3 Determine the pKa from the inflection point of the curve. an2->an3

Caption: A generalized workflow for determining pKa using UV-Vis spectroscopy.

4.2. Computational Approaches

With the advancement of computational chemistry, in silico methods for pKa prediction have become increasingly valuable, especially in the early stages of drug discovery where high-throughput screening is essential.[4] These methods can provide rapid estimations of pKa values, helping to prioritize compounds for synthesis and experimental testing.

Quantum Mechanical (QM) Methods: QM-based approaches, such as those using Density Functional Theory (DFT), can provide highly accurate pKa predictions by calculating the free energy difference between the protonated and deprotonated states of a molecule.[4] However, these methods can be computationally expensive.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate the chemical structure of a molecule with its physicochemical properties, including pKa. These models are trained on large datasets of compounds with experimentally determined pKa values and can provide very fast predictions.

Machine Learning (ML) Approaches: More recently, machine learning algorithms, such as graph neural networks, have been applied to pKa prediction with promising results.[5] These models can learn complex relationships between molecular structure and basicity from large datasets.

Computational Workflow for pKa Prediction

G start Input Molecular Structure geom_opt Geometry Optimization of Neutral and Protonated Forms start->geom_opt energy_calc Calculate Free Energies (G_neutral, G_protonated) geom_opt->energy_calc pka_calc Calculate pKa using Thermodynamic Cycle energy_calc->pka_calc output Predicted pKa Value pka_calc->output

Caption: A simplified workflow for computational pKa prediction using quantum mechanical methods.

The Interplay of pKa with Pharmacokinetic and Pharmacodynamic Properties

The pKa of a 1,2,3,6-tetrahydropyridazine derivative is not an isolated parameter but rather a central hub that influences a cascade of properties crucial for its biological activity.

Solubility: The ionization state of a molecule significantly impacts its aqueous solubility. Generally, the ionized form of a compound is more water-soluble than the neutral form. Therefore, understanding the pKa allows for the formulation of drugs at a pH where they are sufficiently soluble.

Permeability: The ability of a drug to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is largely dependent on its lipophilicity. The neutral, un-ionized form of a molecule is typically more lipophilic and therefore more readily permeates membranes. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to un-ionized drug at a given pH, which is a key factor in predicting its absorption.

Target Binding: The charge state of a drug molecule can have a profound impact on its ability to bind to its biological target. Many drug-target interactions involve electrostatic interactions, such as hydrogen bonds and ionic bonds. The protonation state of a 1,2,3,6-tetrahydropyridazine derivative will determine its ability to participate in such interactions.

Logical Relationship between pKa and Drug Properties

G pKa pKa Ionization Ionization State at Physiological pH pKa->Ionization Solubility Aqueous Solubility Ionization->Solubility Permeability Membrane Permeability Ionization->Permeability TargetBinding Target Binding Affinity Ionization->TargetBinding ADME ADME Profile Solubility->ADME Permeability->ADME TargetBinding->ADME

Caption: The central role of pKa in influencing key drug properties.

Conclusion

The basicity and pKa of 1,2,3,6-tetrahydropyridazine derivatives are fundamental physicochemical properties that are of paramount importance in the field of drug discovery and development. A comprehensive understanding of how the structure of these molecules influences their ionization state is essential for the rational design of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. While experimental determination of pKa remains the gold standard, the continued development of accurate and efficient computational methods provides a valuable tool for high-throughput screening and lead optimization. This guide has provided a detailed overview of the key concepts, influential factors, and methodologies related to the basicity and pKa of this important heterocyclic scaffold, with the aim of empowering researchers to make more informed decisions in their drug discovery endeavors.

References

  • Pharmaguideline. Basicity and Effect of Substituent on Basicity. [Link]

  • Optibrium. Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

  • eScholarship. Substituent Effects on the Basicity of Patriscabrin A and Lettucenin A: Evolution Favors the Aromatic?. [Link]

  • ResearchGate. Calculated pKa values for C-H bonds in 1 and 3. [Link]

  • PubMed. Differential properties of the optical-isomers of pranidipine, a 1,4-dihydropyridine calcium channel modulator. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ACS Publications. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. [Link]

  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks. [Link]

  • Rowan Scientific. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]

  • PubMed. Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]

  • chemeurope.com. Proton affinity (data page). [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

  • International Journal of Pharmaceutical Erudition. Dihydropyridine. [Link]

  • PubChem. 1,2,3,6-Tetrahydropyridine. [Link]

  • ResearchGate. (PDF) Proton affinities and PKa values of tetraalkylhydrazines. [Link]

  • Chemistry LibreTexts. 25.9 Amines as Bases. [Link]

  • MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

  • ResearchGate. Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. [Link]

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  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • PubMed. Proton Affinities of Alkanes. [Link]

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

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Foundational

Stability of Tetrahydropyridazine Salts in Aqueous Solution: A Technical Guide

The following technical guide details the stability profile of tetrahydropyridazine salts, focusing on the mechanistic causes of degradation and practical stabilization strategies. Executive Summary Tetrahydropyridazine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile of tetrahydropyridazine salts, focusing on the mechanistic causes of degradation and practical stabilization strategies.

Executive Summary

Tetrahydropyridazine (THP) salts represent a critical class of cyclic hydrazine intermediates often used in the synthesis of peptidomimetics and heterocyclic pharmaceuticals. While the salt form (typically hydrochloride or tosylate) offers solid-state stability, dissolution in aqueous media introduces significant stability risks.

The primary failure mode for THP salts in solution is oxidative dehydrogenation driven by the thermodynamic stability of the aromatic pyridazine ring. This process is pH-dependent, metal-catalyzed, and irreversible. This guide outlines the degradation mechanisms, provides a self-validating experimental framework for stability profiling, and defines protocol standards for handling these sensitive moieties.

Chemical Fundamentals & Reactivity[1][2]

To understand the stability of THP salts, one must first understand the equilibrium dynamics of the hydrazine moiety in water.

The Equilibrium Challenge

In the solid state, the protonated hydrazinium core of a THP salt is protected against oxidation. Upon dissolution in water, the salt establishes an equilibrium with its free base.



  • pKa Context: The pKa of the conjugate acid of 1,4,5,6-tetrahydropyridazine is typically in the range of 8.5 – 9.5 .

  • The Vulnerability: Even at neutral pH (7.0), a small but kinetically significant fraction (

    
    ) exists as the free base. This unprotonated hydrazine moiety possesses a lone pair of electrons capable of initiating radical oxidation mechanisms.
    
The Driving Force: Aromatization

Unlike simple aliphatic amines, THP derivatives possess a massive thermodynamic driving force toward degradation: aromatization . The oxidation of the tetrahydro- core to the fully aromatic pyridazine releases significant resonance energy, making the reaction effectively irreversible.

Degradation Mechanisms[3]

The degradation of THP salts is rarely hydrolytic (ring-opening) unless specific acyl substituents are present. Instead, it is almost exclusively oxidative.

Oxidative Dehydrogenation Pathway

The degradation proceeds via a radical mechanism, often initiated by trace transition metals (Cu²⁺, Fe³⁺) or photo-excitation.

  • Initiation: A single-electron transfer (SET) or Hydrogen atom abstraction from the secondary amine nitrogen.

  • Propagation: Formation of a radical intermediate, followed by rapid loss of protons/electrons to form the dihydropyridazine intermediate.

  • Termination/Sink: Further oxidation leads to the fully aromatic pyridazine.

Visualization of Signaling Pathways

The following diagram illustrates the critical degradation nodes and the influence of environmental factors.

THP_Degradation Salt THP Salt (Protonated, Stable) FreeBase THP Free Base (Reactive) Salt->FreeBase Dissociation (pKa ~9) FreeBase->Salt Acidification Radical N-Centered Radical FreeBase->Radical Oxidation Initiation Dihydro Dihydropyridazine (Intermediate) Radical->Dihydro -H• / -e⁻ Pyridazine Pyridazine (Aromatic Sink) Dihydro->Pyridazine Aromatization (Irreversible) pH High pH (>6) pH->FreeBase Promotes Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->FreeBase Catalyzes Oxygen Dissolved O₂ Oxygen->Radical Reactant

Figure 1: Mechanistic pathway of Tetrahydropyridazine (THP) salt degradation in aqueous solution.

Experimental Protocols for Stability Profiling

To validate the stability of a specific THP salt, researchers should not rely on generic data. The following protocols provide a self-validating system to determine the specific sensitivities of your compound.

Protocol A: pH-Rate Profile Determination

Objective: Determine the "Safe pH Window" where the rate of free-base formation is negligible compared to the shelf-life requirement.

Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0 in 1.0 unit increments. Note: Ensure buffers are degassed.

  • Sample Prep: Dissolve THP salt to a concentration of 1 mg/mL.

  • Incubation: Store aliquots at 25°C and 40°C (accelerated).

  • Sampling: Analyze by HPLC-UV (254 nm) at T=0, 4h, 24h, and 72h.

  • Analysis: Plot

    
     vs. Time to determine the pseudo-first-order rate constant (
    
    
    
    ) at each pH.

Success Criterion: The


 should remain near zero at pH < 4.0. A sharp inflection point typically occurs near pH 6.0.
Protocol B: Oxidative Stress & Metal Sensitivity

Objective: Assess the necessity of chelators (EDTA) and inert atmospheres.

Workflow Table:

ConditionAdditiveHeadspacePurpose
Control NoneAirBaseline oxidation rate.
Chelated 0.1 mM EDTAAirDetermine metal catalysis contribution.
Inert NoneNitrogen/ArgonDetermine dissolved oxygen contribution.
Stressed 0.3% H₂O₂AirSimulate oxidative worst-case (forced degradation).

Interpretation:

  • If Chelated stability >> Control, the degradation is metal-catalyzed. Action: Add EDTA to formulation.

  • If Inert stability >> Control, the degradation is O₂-limited. Action: Sparge buffers and use inert headspace.

Analytical Methodologies

Standard HPLC methods may fail if they do not account for the polarity difference between the salt and the aromatic degradation product.

Recommended HPLC Conditions
  • Column: C18 or Phenyl-Hexyl (for better retention of polar amines).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA is preferred over Formic Acid to suppress silanol activity and improve peak shape for the amine.

  • Mobile Phase B: Acetonitrile.

  • Detection:

    • THP Salt: Low UV absorbance (often requires 210-220 nm).

    • Pyridazine (Degradant): Strong UV absorbance (aromatic, ~254 nm).

    • Warning: The degradation product will have a much higher response factor than the parent. Calibrate specifically for the degradant to avoid overestimating degradation.

Stabilization Strategies

Based on the mechanistic understanding, the following strategies are authoritative for stabilizing THP salts in solution.

The "Acidic Shield"

Maintain the solution pH at least 2 units below the pKa of the THP (Target pH < 6.0, ideally pH 3.0–4.0). This ensures >99.9% of the molecule exists in the protonated, oxidation-resistant hydrazinium form.

Oxygen Exclusion

For long-term storage of aqueous solutions, sparging with Helium or Argon for 15 minutes is superior to Nitrogen due to lower solubility. Store under positive inert pressure.

Lyophilization

If aqueous stability cannot be maintained for the desired shelf life, lyophilize the salt from an acidic solution. The resulting solid cake is significantly more stable than the liquid formulation.

Chelation

Always include 0.05% w/v disodium EDTA in aqueous buffers if the raw materials (water, buffer salts) are not trace-metal grade.

References

  • Oxidation of Cyclic Hydrazines

    • Title: Hydrazine Oxidation in Aqueous Solutions: N4H6 Decomposition.[1]

    • Source: MDPI, Molecules.
    • URL:[Link]

  • Tetrahydropyridazine Synthesis & Reactivity

    • Title: Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • General Hydrazine Degradation Kinetics

    • Title: Oxidation of Hydrazine in Aqueous Solutions.[3][1]

    • Source: Defense Technical Inform
    • URL:[Link]

  • pKa and Physical Properties

    • Title: 1,4,5,6-Tetrahydropyridazine Compound Summary.
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Exploratory

1,2,3,6-Tetrahydropyridazine as a Peptidomimetic Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract In the landscape of modern drug discovery, peptidomimetics represent a critical strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, peptidomimetics represent a critical strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability.[1][2] This technical guide delves into the utility of the 1,2,3,6-tetrahydropyridazine core as a versatile and conformationally constrained scaffold for the design of novel peptidomimetics.[3][4] We will explore the synthetic accessibility of this heterocyclic system, primarily through aza-Diels-Alder reactions, analyze its conformational predispositions that are key to mimicking peptide secondary structures, and present its application in structuring bioactive conformations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained heterocyclic scaffolds to innovate beyond the chemical space of traditional small molecules and biologics.

Introduction: The Rationale for Constrained Scaffolds in Peptidomimetic Design

The therapeutic potential of peptides is often hampered by their conformational flexibility, which can lead to reduced binding affinity and susceptibility to enzymatic degradation.[1] Imposing conformational constraints on a peptide chain is a proven strategy to mitigate these issues.[1] Rigid scaffolds that can mimic the spatial arrangement of critical pharmacophoric groups, such as those found in β-turns or α-helices, are of paramount importance.[2] The 1,2,3,6-tetrahydropyridazine ring system has emerged as an attractive scaffold due to its inherent rigidity and the stereochemical diversity that can be introduced during its synthesis.[3][4] This six-membered nitrogen-containing heterocycle can serve as a dipeptide isostere, effectively locking the torsional angles of the peptide backbone into a bioactive conformation.[5][6]

Synthetic Strategies for 1,2,3,6-Tetrahydropyridazine Scaffolds

The construction of the 1,2,3,6-tetrahydropyridazine core is most efficiently achieved through cycloaddition reactions, particularly the aza-Diels-Alder reaction. This approach offers a high degree of control over the substitution pattern and stereochemistry of the resulting heterocycle.

The Aza-Diels-Alder Approach: A Powerful Synthetic Tool

The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction is a cornerstone for the synthesis of tetrahydropyridazines.[7][8] This reaction typically involves the in situ generation of highly reactive azoalkenes (1,2-diaza-1,3-dienes) from precursors like α-halogeno hydrazones, which then react with electron-rich alkenes.[7][8]

A notable advancement in this area is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as an oxidant to generate azoalkenes directly from ketohydrazones.[7][9][10] This metal- and halogen-free method is advantageous for its mild reaction conditions and atom economy.[7] The general workflow for this synthetic approach is outlined below.

aza_diels_alder_workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction ketohydrazone Ketohydrazone oxidation Oxidation (TEMPO) ketohydrazone->oxidation Oxidant olefin Olefin cycloaddition [4+2] Aza-Diels-Alder Cycloaddition olefin->cycloaddition oxidation->cycloaddition In situ generated azoalkene product 1,2,3,6-Tetrahydropyridazine Scaffold cycloaddition->product

Caption: General workflow for the TEMPO-mediated synthesis of 1,2,3,6-tetrahydropyridazines.

Experimental Protocol: TEMPO-Mediated Aza-Diels-Alder Reaction

This protocol is a generalized procedure based on established methods for the synthesis of tetrahydropyridazines.[7][9][10]

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketohydrazone (1.0 eq.) and the olefin (1.2 eq.) in a suitable solvent such as toluene.

  • Initiation: Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (2.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,3,6-tetrahydropyridazine derivative.

The choice of substituents on both the ketohydrazone and the olefin allows for the introduction of various functionalities, which can be further elaborated to mimic amino acid side chains. Asymmetric variants of this reaction, often employing chiral catalysts, can provide enantiomerically enriched tetrahydropyridazines, which is crucial for their application as chiral peptidomimetic scaffolds.[11][12]

Conformational Analysis: The Key to Mimicry

The utility of the 1,2,3,6-tetrahydropyridazine scaffold lies in its constrained conformational landscape. Unlike flexible dipeptides, the tetrahydropyridazine ring adopts a limited number of low-energy conformations, primarily half-chair or sofa conformations. This rigidity helps to pre-organize the appended pharmacophoric groups in a defined spatial orientation, reducing the entropic penalty upon binding to a biological target.[1]

The conformational preference of substituents on the ring is governed by principles similar to those in substituted cyclohexanes, where equatorial positions are generally favored to minimize steric interactions.[13][14] The presence of the endocyclic double bond and the two nitrogen atoms, however, introduces unique stereoelectronic effects that influence the ring's pucker and the orientation of substituents.

conformations cluster_peptide Flexible Dipeptide cluster_mimetic Tetrahydropyridazine Mimetic peptide Multiple Conformations mimetic Constrained Conformations (e.g., Half-Chair) peptide->mimetic Mimics Bioactive Conformation

Caption: Conformational constraint of a tetrahydropyridazine scaffold versus a flexible dipeptide.

Computational modeling, such as density functional theory (DFT) calculations, and experimental techniques like NMR spectroscopy are invaluable tools for elucidating the preferred conformations of substituted tetrahydropyridazines. This understanding is critical for the rational design of peptidomimetics with desired three-dimensional structures.

Applications in Drug Discovery: Case Studies and Potential

The 1,2,3,6-tetrahydropyridazine scaffold has found application in various therapeutic areas, serving as a core element in molecules targeting a range of biological systems.[3][4][15] Its ability to mimic peptide turns makes it particularly suitable for inhibiting protein-protein interactions (PPIs), which are often mediated by such secondary structures.[2][16]

Bioactive Compound Class Therapeutic Target/Application Role of Tetrahydropyridazine Scaffold
Neuraminidase InhibitorsInfluenza VirusRigid scaffold presenting key binding functionalities.[3][4]
GABA Receptor ModulatorsCentral Nervous System DisordersConstraining the pharmacophore for selective receptor interaction.[3][4]
Cannabinoid Receptor AntagonistsMetabolic Disorders, AddictionMimicking a peptide ligand to block receptor activation.[3][4]
HBV Core Protein Allosteric ModulatorsHepatitis BServing as a core for novel antiviral agents.[17]

The incorporation of the tetrahydropyridazine moiety can also enhance the pharmacokinetic properties of a drug candidate. The introduction of the heterocyclic core can modulate lipophilicity and introduce hydrogen bond donors and acceptors, potentially improving solubility and membrane permeability.[15]

Future Directions and Conclusion

The 1,2,3,6-tetrahydropyridazine scaffold represents a powerful tool in the arsenal of medicinal chemists. Its synthetic tractability, coupled with its ability to enforce conformational constraint, makes it an ideal platform for the design of novel peptidomimetics. Future research in this area will likely focus on the development of more sophisticated asymmetric syntheses to access a wider range of stereochemically defined scaffolds. Furthermore, the integration of this scaffold into larger and more complex molecules, including macrocycles and peptide-small molecule hybrids, holds significant promise for targeting challenging biological targets. The continued exploration of the chemical space around the 1,2,3,6-tetrahydropyridazine core will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

  • Yang, X.-L., Peng, X.-X., Chen, F., & Han, B. (2016). TEMPO-Mediated Aza-Diels–Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters, 18(19), 5038–5041. [Link]

  • TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. (2016). ResearchGate. [Link]

  • Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. (2020). Organic Chemistry Frontiers. [Link]

  • Li, S.-W., Li, W., & Zhao, Z. (2025). Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reaction of Olefins with Azoalkenes in Situ Generated from α‑Halogeno Hydrazones. ChemRxiv. [Link]

  • Yang, X.-L., Peng, X.-X., Chen, F., & Han, B. (2016). TEMPO-Mediated Aza-Diels–Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters, 18(19), 5038–5041. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2021). MDPI. [Link]

  • Synthesis of 1,2,3,6-tetrahydropyridines. Organic Chemistry Portal. [Link]

  • Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics. (2025). ResearchGate. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2017). PMC. [Link]

  • Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. (2024). Organic & Biomolecular Chemistry. [Link]

  • Khashper, A., & Lubell, W. D. (2014). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Organic & Biomolecular Chemistry, 12(28), 5052–5070. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2014). Semantic Scholar. [Link]

  • Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reac. (2025). ChemRxiv. [Link]

  • Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. (2019). RSC Publishing. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2022). PMC. [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Rational Design of Constrained Peptides as Protein Interface Inhibitors. (2021). PMC. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). MDPI. [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024). ResearchGate. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). ResearchGate. [Link]

  • Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. (2007). ACS Publications. [Link]

  • 1,2,3,6-Tetrahydropyridine. PubChem. [Link]

  • Chalcone-Based Synthesis of Tetrahydropyridazines via Cloke-Wilson-Type Rearrangement-Involved Tandem Reaction between Cyclopropyl Ketones and Hydrazines. (2024). PubMed. [Link]

  • Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. (2009). PubMed. [Link]

  • Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. (2023). MDPI. [Link]

  • Biomedical applications of tetrazine cycloadditions. (2011). PubMed. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. (2023). PubMed. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). PMC. [Link]

  • Recent applications of click chemistry in drug discovery. (2020). PubMed. [Link]

  • CONFORMATIONS OF SIX-MEMBERED RINGS. eGyanKosh. [Link]

  • Conformational Analysis. OpenOChem Learn. [Link]

  • Conformational Analysis of Medium Rings. (2003). Macmillan Group. [Link]

  • CYCLIC STEREOCHEMISTRY. St. Paul's Cathedral Mission College. [Link]

Sources

Foundational

The Tetrahydropyridazine (THP) Scaffold: Synthetic Versatility and Pharmacological Frontiers

[1] Executive Summary: The Case for Partial Saturation In the landscape of nitrogen-containing heterocycles, the pyridazine (1,2-diazine) core is well-established. However, its partially saturated counterpart, the tetrah...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Case for Partial Saturation

In the landscape of nitrogen-containing heterocycles, the pyridazine (1,2-diazine) core is well-established. However, its partially saturated counterpart, the tetrahydropyridazine (THP) , represents an underutilized "privileged structure" in modern drug discovery. Unlike the flat, aromatic pyridazine, the THP core offers specific stereochemical vectors and increased solubility (Fsp3 character), allowing for precise orientation of pharmacophores in 3D space.

This guide dissects the bioactivity of the THP core, specifically focusing on 1,4,5,6-tetrahydropyridazines . We will explore their synthetic accessibility via [4+2] cycloaddition, their emerging role in neuroprotection (AChE inhibition) and oncology (tubulin targeting), and provide validated protocols for their generation and assessment.

Synthetic Accessibility: The Foundation

To screen for bioactivity, one must first access the core efficiently. The traditional hydrazine-dicarbonyl condensation often yields dihydro- or aromatic pyridazines. For the tetrahydro core, the Inverse Electron Demand Diels-Alder (IEDDA) or specific [4+2] cycloadditions are the superior, atom-economic choices.

The Protocol: Transition-Metal-Free [4+2] Cycloaddition[2][3]

This protocol is selected for its operational simplicity and high functional group tolerance, avoiding the need for toxic metal catalysts. It utilizes 1,2-diaza-1,3-dienes (generated in situ) and alkoxyallenes.[1]

Mechanism: The reaction proceeds via a concerted [4+2] cycloaddition where the electron-rich alkoxyallene acts as the dienophile and the electron-deficient 1,2-diaza-1,3-diene acts as the heterodiene.

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve

    
    -halohydrazone (1.0 equiv) in anhydrous dichloromethane (DCM).
    
  • Base Activation: Add solid Na₂CO₃ (5.0 equiv) to generate the 1,2-diaza-1,3-diene intermediate in situ.

    • Scientist's Note: Anhydrous conditions are critical here to prevent hydrolysis of the sensitive azo-alkene intermediate.

  • Addition: Add the alkoxyallene (2.0 equiv) dropwise at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, gradient elution) yields the 1,4,5,6-tetrahydropyridazine.

Why this works: The alkoxy group on the allene directs the regioselectivity, ensuring the formation of a single isomer, which is crucial for SAR consistency.

Visualization of Synthetic Pathway

SynthesisWorkflow Precursor α-Halohydrazone Intermediate 1,2-Diaza-1,3-diene (In Situ) Precursor->Intermediate Na2CO3, DCM -HX Transition [4+2] Cycloaddition Transition State Intermediate->Transition + Reagent Reagent Alkoxyallene (Dienophile) Reagent->Transition Product 1,4,5,6-Tetrahydropyridazine (Target Core) Transition->Product Regioselective Ring Closure

Figure 1: Synthetic workflow for accessing the 1,4,5,6-tetrahydropyridazine core via azo-alkene intermediates.

Pharmacological Profiles & Bioactivity[1][4][5][6][7][8][9][10][11]

The THP core is not merely a linker; it is a bioactive scaffold. Its two adjacent nitrogen atoms (N-N bond) provide unique hydrogen bonding capabilities (donor/acceptor) and a distinct dipole moment compared to pyrimidines or pyridines.

Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

The THP core mimics the spatial arrangement of the cyclic amines found in classic AChE inhibitors like tacrine, but with reduced hepatotoxicity potential due to the lack of a fully aromatic, planar amine system that often leads to reactive metabolites.

  • Mechanism: The basic nitrogen (N1) of the THP ring can be protonated at physiological pH, interacting with the anionic subsite (Trp84) of AChE. The flexible saturated ring allows the attached aryl groups to span the gorge and interact with the Peripheral Anionic Site (PAS) .

  • Key Data Point: THP derivatives have shown IC₅₀ values in the low micromolar range (0.5 – 5.0 µM) against AChE, often with >10-fold selectivity over Butyrylcholinesterase (BChE).

Oncology: Tubulin Polymerization Inhibition

Similar to the combretastatin A-4 (CA-4) mechanism, THP derivatives can act as cis-restricted analogs.

  • Logic: The THP ring holds two aryl substituents in a cis-like orientation, mimicking the pharmacophore required to bind to the colchicine site of tubulin.

  • Bioactivity: Inhibition of tubulin polymerization leads to G2/M phase cell cycle arrest and subsequent apoptosis in MCF-7 and HeLa cell lines.

Anti-Inflammatory: COX-2 Selectivity

While aromatic pyridazines are classic COX inhibitors, the tetrahydro variants offer a "safety valve." The non-planar structure reduces the "lock-and-key" fit for COX-1 (constitutive), thereby enhancing selectivity for the larger COX-2 (inducible) pocket.

Experimental Protocol: The Ellman Assay (AChE Inhibition)

To validate the neuroprotective potential of synthesized THP derivatives, the modified Ellman method is the industry standard.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), quantifiable at 412 nm.

Reagents:

  • Buffer A: 100 mM Phosphate buffer (pH 8.0).

  • Substrate: 75 mM Acetylthiocholine iodide (ATCh).

  • Chromogen: 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in Buffer A containing 15 mM sodium bicarbonate.

  • Enzyme: AChE (from Electrophorus electricus), 500 U/mL stock.

Protocol:

  • Plate Setup: In a 96-well plate, add 140 µL of Buffer A.

  • Inhibitor Addition: Add 20 µL of the THP test compound (dissolved in DMSO, final concentration range 0.01 – 100 µM). Include a DMSO control (0% inhibition) and Donepezil control (positive control).

  • Enzyme Incubation: Add 20 µL of AChE solution. Incubate at 25°C for 15 minutes.

    • Scientist's Note: This pre-incubation allows the inhibitor to bind to the active site (or PAS) before the substrate competes.

  • Reaction Initiation: Add 10 µL of ATCh/DTNB mixture.

  • Measurement: Immediately measure absorbance at 412 nm in kinetic mode (every 30 seconds for 5 minutes).

  • Calculation: Calculate the slope (velocity) of the reaction.

    
    
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the THP core based on current literature trends.

Position (THP Core)ModificationEffect on Bioactivity
N1 (Hydrazine N) Methylation / AlkylationDecreases AChE activity (loss of H-bond donor). Increases lipophilicity for CNS penetration.
C3 (Imine Carbon) Aryl substitution (e.g., p-OMe-Phenyl)Critical for Tubulin binding (mimics CA-4 Ring A).
C6 (Saturated Carbon) Bulky groups (e.g., t-Butyl)Enhances COX-2 selectivity by sterically hindering COX-1 entry.
C4/C5 Backbone Fused rings (e.g., Indole fusion)Increases potency in Anticancer assays (intercalation potential).

Mechanistic Pathway: AChE Interaction[12]

The following diagram illustrates the dual-binding mode hypothesis for THP derivatives within the Acetylcholinesterase gorge.

AChEMechanism THP_Core THP Inhibitor PAS Peripheral Anionic Site (Trp286) THP_Core->PAS Aryl Stacking (π-π Interaction) CAS Catalytic Anionic Site (Trp84) THP_Core->CAS Cation-π / H-Bonding (N1 Interaction) Gorge Catalytic Gorge (20 Å Depth) PAS->Gorge Steric Blockade Result Hydrolysis Blockade (Neuroprotection) Gorge->Result Prevents ACh Breakdown CAS->Gorge Active Site Occupancy

Figure 2: Dual-binding mechanism of THP derivatives spanning the AChE catalytic gorge.

References

  • Synthesis of 1,4,5,6-tetrahydropyridazines via cycloaddition: Title: Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes.[2][1] Source: Royal Society of Chemistry (RSC) / NIH PubMed Central. URL:[Link]

  • Tubulin Polymerization Inhibition (Contextual): Title: Development of tubulin polymerization inhibitors as anticancer agents.[3][4][5][6] Source: Expert Opinion on Therapeutic Patents / NIH. URL:[Link]

  • COX-2 Inhibition of Pyridazine Derivatives: Title: Synthesis, COX-2 inhibition, anti-inflammatory activity... of new pyridazine derivatives.[7] Source: Bioorganic Chemistry / PubMed.[8] URL:[Link]

  • AChE Inhibitor Mechanisms (General Grounding): Title: Acetylcholinesterase Inhibitors: Pharmacology and Toxicology.[7][9] Source: NIH PubMed Central. URL:[Link]

  • Hydrazone Precursors for THP Synthesis: Title: Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones.[10] Source: Organic & Biomolecular Chemistry (RSC).[10] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,2,3,6-Tetrahydropyridazine via Azo-Diels-Alder Reaction

Executive Summary The 1,2,3,6-tetrahydropyridazine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor to saturated hexahydropyridazines (cyclic hydrazines) and fully aromatic pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,6-tetrahydropyridazine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor to saturated hexahydropyridazines (cyclic hydrazines) and fully aromatic pyridazines. It acts as a conformationally restricted peptidomimetic and a core structure in various antihypertensive and anti-inflammatory agents.

This Application Note details the synthesis of the 1,2,3,6-tetrahydropyridazine core via a Hetero-Diels-Alder (HDA) cycloaddition between 1,3-butadiene and diethyl azodicarboxylate (DEAD). Unlike standard carbocyclic Diels-Alder reactions, this transformation utilizes an electron-deficient azo-dienophile, resulting in rapid kinetics and high yields. The protocol includes the subsequent hydrolysis and decarboxylation steps required to unmask the secondary amine functionalities, isolating the product as a stable hydrochloride salt to prevent oxidative aromatization.

Scientific Foundation & Mechanism

The Azo-Diels-Alder Cycloaddition

The synthesis relies on a [4+2] cycloaddition.[1] The reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (1,3-butadiene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (DEAD).

  • Electronic Demand: DEAD is an exceptionally potent dienophile. The two ester groups exert a strong electron-withdrawing effect (–I and –M), significantly lowering the energy of the N=N LUMO. This creates a small HOMO-LUMO gap with electron-rich or neutral dienes like butadiene, facilitating a concerted, thermally allowed process.

  • Regiochemistry: For the symmetric parent molecule (1,3-butadiene + DEAD), regioselectivity is not a factor. However, the cis-conformation of the azo bond (locked by the ester repulsion and dipole minimization) is pre-organized for the reaction.

Mechanism Visualization

The following diagram illustrates the frontier orbital interaction and the transition to the protected intermediate.

DielsAlderMechanism cluster_orbitals Orbital Interaction Butadiene 1,3-Butadiene (Diene HOMO) TS Transition State [4+2] Concerted Butadiene->TS s-cis conformer DEAD Diethyl Azodicarboxylate (Dienophile LUMO) DEAD->TS N=N activation Adduct Diethyl 1,2,3,6-tetrahydro- pyridazine-1,2-dicarboxylate TS->Adduct Cyclization Desc HOMO(Diene) -> LUMO(Dienophile) Suprafacial interaction

Figure 1: Mechanistic pathway of the Azo-Diels-Alder reaction showing the convergence of reactants through a concerted transition state.

Experimental Protocols

Safety Critical: Handling DEAD and Butadiene
⚠️ DANGER: EXPLOSION & TOXICITY HAZARD
  • DEAD (Diethyl azodicarboxylate): Thermally unstable and shock-sensitive. Never distill pure DEAD. Store cold. It is a potent eye and skin irritant.
  • 1,3-Butadiene: Carcinogenic gas (bp -4.4°C). Highly flammable. Must be condensed using a dry ice/acetone condenser. All operations must occur in a high-efficiency fume hood.
Protocol A: Cycloaddition (Scaffold Formation)

Objective: Synthesis of diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate.

Reagents:

  • 1,3-Butadiene (condensed gas)

  • Diethyl azodicarboxylate (DEAD) [40% solution in toluene recommended for safety]

  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Condensation: Equip a 3-neck round-bottom flask (RBF) with a dry ice/acetone condenser and a pressure-equalizing addition funnel. Flush with nitrogen.[2][3] Cool the flask to -78°C (dry ice/acetone bath). Condense 1,3-butadiene (1.2 equivalents relative to DEAD) into the flask.

  • Solvation: Add cold anhydrous DCM to the condensed butadiene to create a ~1.0 M solution.

  • Addition: Charge the addition funnel with DEAD (1.0 equivalent) diluted in DCM. Add the DEAD solution dropwise to the cold butadiene solution over 30 minutes.

    • Causality: Low temperature prevents butadiene evaporation and controls the exothermic nature of the azo-Diels-Alder reaction.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–6 hours. The bright orange/red color of DEAD will fade to pale yellow, indicating consumption of the azo chromophore.

  • Workup: Concentrate the mixture under reduced pressure (Rotary Evaporator) at <40°C.

    • Note: Do not overheat.[4][5][6][7] Residual DEAD can decompose violently.[7]

  • Purification: The resulting oil is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel; Hexanes/EtOAc 80:20).

Expected Data (Adduct):

  • Appearance: Pale yellow oil.[8]

  • Yield: 85–95%.

  • 1H NMR (CDCl3, 400 MHz):

    
     1.28 (t, 6H), 3.90 (br s, 4H), 4.20 (q, 4H), 5.85 (t, 2H).
    
Protocol B: Hydrolysis & Salt Formation

Objective: Deprotection to yield 1,2,3,6-tetrahydropyridazine hydrochloride.

Reagents:

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the dicarboxylate adduct (from Protocol A) in ethanol (5 mL per gram). Add a solution of KOH (4.0 equivalents) in minimal water.

  • Reflux: Heat the mixture to reflux for 12–18 hours under nitrogen.

    • Mechanism:[1][7][8][9][10] Saponification of the esters yields the unstable dicarboxylate salt, which spontaneously decarboxylates upon acidification.

  • Oxidation Check: Ensure the reaction remains strictly anaerobic. The free hydrazine base is prone to air oxidation to form pyridazine.

  • Acidification: Cool the reaction to 0°C. Carefully acidify with concentrated HCl to pH < 2.

    • Observation: Evolution of CO2 gas (decarboxylation).

  • Isolation: Concentrate the solution to dryness. Extract the residue with hot absolute ethanol (to separate product from KCl). Filter while hot.

  • Crystallization: Cool the ethanol filtrate to induce crystallization of the hydrochloride salt. Add diethyl ether to drive precipitation if needed.

Workflow Logic

The following decision tree outlines the critical process flow and checkpoints.

SynthesisWorkflow Start Start: Reactant Prep Condense Condense Butadiene (-78°C) Start->Condense AddDEAD Add DEAD Dropwise (Control Exotherm) Condense->AddDEAD Monitor Monitor Color Change (Red -> Yellow) AddDEAD->Monitor Monitor->AddDEAD Color Persists Evap Evaporate Solvent (<40°C Safety Limit) Monitor->Evap Color Faded Hydrolysis KOH/EtOH Reflux (Deprotection) Evap->Hydrolysis Acidify Acidify (HCl) & Decarboxylate Hydrolysis->Acidify Isolate Isolate HCl Salt (Prevent Oxidation) Acidify->Isolate

Figure 2: Operational workflow for the synthesis and isolation of 1,2,3,6-tetrahydropyridazine HCl.

Characterization & Troubleshooting

Quantitative Data Summary
ParameterSpecificationNotes
Reaction Time (Step 1) 4–6 HoursVisual endpoint (loss of DEAD color).
Reaction Time (Step 2) 12–18 HoursRequires vigorous reflux for complete hydrolysis.
Typical Yield (Step 1) 85–95%Highly efficient "Click-like" reaction.
Typical Yield (Step 2) 60–75%Losses usually occur during salt crystallization.
Product Stability Hygroscopic SolidStore in desiccator; oxidizes if converted to free base.
Troubleshooting Guide
  • Problem: Low yield in Step 1.

    • Cause: Butadiene evaporation.

    • Solution: Ensure the dry ice bath is maintained at -78°C during addition and use a slight excess (1.2–1.5 eq) of diene.

  • Problem: Product turns brown/black during hydrolysis.

    • Cause: Oxidation of the hydrazine.

    • Solution: Degas all solvents with nitrogen/argon. Ensure the reflux is under a positive pressure of inert gas.

  • Problem: Incomplete Decarboxylation.

    • Cause: Insufficient acid or time.

    • Solution: Ensure pH drops below 2. Evolution of CO2 must cease before concentration.

References

  • Organic Syntheses. "Diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate." (Procedure utilizing DEAD/Butadiene derivatives). Org.[3][6][8] Synth.1978 , 58, 163.

  • Sigma-Aldrich. "Diethyl azodicarboxylate Safety Data Sheet."

  • Fuller, A. A., et al. "Azo-Diels-Alder Reaction." Organic Chemistry Portal. (General mechanism and scope).

  • Chemical Reviews. "Recent Advances in the Synthesis of Pyridazines." (Context on tetrahydropyridazine utility). Chem. Rev.

(Note: While specific URL deep-links to older PDF articles can rot, the Organic Syntheses and Organic Chemistry Portal links provided are stable, verified resources for this specific chemistry.)

Sources

Application

Cycloaddition of azo compounds with 1,3-butadiene protocols

Application Note: Protocols for the Cycloaddition of Azo Compounds with 1,3-Butadiene Executive Summary The cycloaddition of azo compounds (dienophiles) with 1,3-butadiene (diene) represents a fundamental class of Hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for the Cycloaddition of Azo Compounds with 1,3-Butadiene

Executive Summary

The cycloaddition of azo compounds (dienophiles) with 1,3-butadiene (diene) represents a fundamental class of Hetero-Diels-Alder (HDA) reactions. This transformation provides a direct, atom-economical route to 1,2,3,6-tetrahydropyridazines , which are critical scaffolds in the synthesis of unnatural amino acids, bicyclic alkaloids, and hydrazine-based pharmaceuticals.

This guide details two distinct protocols:

  • Standard Thermal Protocol: Using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • High-Reactivity Visual Protocol: Using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][2]

Mechanistic Insight & Causality

To optimize this reaction, one must understand the Frontier Molecular Orbital (FMO) interactions.

  • The Dienophile (Azo Group): The

    
     bond, when flanked by electron-withdrawing groups (EWGs) like carbonyls (in DEAD/PTAD), possesses a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO).
    
  • The Diene (1,3-Butadiene): Acts as the electron-rich component with a high Highest Occupied Molecular Orbital (HOMO).

  • The Interaction: The reaction proceeds via a concerted [4+2] cycloaddition. The low energy gap between the diene's HOMO and the azo compound's LUMO facilitates a rapid reaction, often proceeding under milder conditions than all-carbon Diels-Alder reactions.

Mechanistic Pathway Diagram

G cluster_orbitals FMO Interaction Reactants Reactants (Butadiene + Azo-Dienophile) TS Transition State (Concerted [4+2]) Reactants->TS Heat/Activation Product Product (Tetrahydropyridazine) TS->Product Bond Formation HOMO HOMO (Diene) LUMO LUMO (Azo-Dienophile) HOMO->LUMO e- Transfer

Figure 1: Mechanistic pathway highlighting the FMO interaction between the electron-rich diene and electron-deficient dienophile.

Strategic Planning & Safety

Safety Critical: 1,3-Butadiene
  • Physical State: Gas at room temperature (b.p. -4.4°C).

  • Hazards: Carcinogenic, highly flammable, peroxide former.

  • Handling: All protocols below must be performed in a functioning fume hood.

    • Option A (Condensed): Condense gas using a dry ice/acetone condenser (-78°C).

    • Option B (Solution): Use commercially available solutions (e.g., 15-20% in toluene or sulfolane) to mitigate gas handling risks.

Reagent Selection Matrix
ReagentReactivityStabilityVisual IndicatorRecommended Use
DEAD ModeratePoor (Explosive if dry)NoneStandard synthesis; cheap.
DIAD ModerateBetter than DEADNoneSafer alternative to DEAD.
PTAD Extreme Good (Solid)Red

Colorless
Kinetic studies; high-value substrates.

Protocol A: Standard Thermal Cycloaddition (DEAD/DIAD)

Objective: Synthesis of diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate. Scale: 10 mmol.

Equipment
  • Heavy-walled pressure tube (Ace Glass or similar) with Teflon screw cap.

  • Dry ice/acetone bath.

  • Gas inlet adapter.

Step-by-Step Procedure
  • System Preparation: Flame-dry the pressure tube and flush with Nitrogen (

    
    ).
    
  • Condensation (The Critical Step):

    • Place the pressure tube in a dry ice/acetone bath (-78°C).

    • Connect the 1,3-butadiene gas cylinder via a trap.

    • Slowly condense ~2.0 mL (approx. 23 mmol, ~2.3 equiv) of liquid butadiene into the tube.

    • Note: Excess diene is used to drive the reaction and compensate for volatility.

  • Reagent Addition:

    • Dissolve 10 mmol of DEAD (or DIAD) in 5 mL of DCM or Toluene.

    • Add this solution dropwise to the frozen/liquid butadiene.

  • Reaction:

    • Seal the pressure tube tightly.

    • Allow the bath to warm to room temperature (RT) slowly behind a blast shield.

    • Stir at RT for 12–24 hours.

    • Optimization: If conversion is slow (monitored by TLC), heat the sealed tube to 60°C.

  • Workup:

    • Cool the tube back to -78°C before opening (prevents gas surge).

    • Open the cap and let the excess butadiene evaporate in the fume hood as it warms to RT.

    • Concentrate the remaining solvent under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Rapid Visual Cycloaddition (PTAD)

Objective: High-efficiency synthesis using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). Advantage: PTAD is an intense red solid. The product is colorless. The reaction is self-indicating.

Experimental Workflow Diagram

Workflow Start Start: PTAD (Red Solid) + Butadiene (Gas/Soln) Condense Step 1: Condense Butadiene (-78°C, Dry Ice/Acetone) Start->Condense Add Step 2: Add PTAD Solution (Dropwise in DCM) Condense->Add React Step 3: Reaction (Instantaneous Color Change) Add->React End Endpoint: Solution becomes Colorless React->End Red -> Clear Workup Step 4: Evaporate Solvent (Recrystallize) End->Workup

Figure 2: Workflow for PTAD cycloaddition. The color change serves as a built-in titration indicator.

Step-by-Step Procedure
  • Preparation: Prepare a solution of 1,3-butadiene (approx. 0.5 M) in DCM by condensing the gas into cold solvent at -78°C.

  • Titration-like Addition:

    • Dissolve PTAD (Red) in a minimal amount of DCM.

    • Add the PTAD solution dropwise to the stirring butadiene solution at 0°C or -78°C.

  • Endpoint Determination:

    • Upon addition, the red color should vanish instantly, indicating rapid cycloaddition.

    • Continue addition until a faint pink color persists (indicating the diene is consumed, if PTAD is the limiting reagent) or simply add stoichiometric PTAD if the diene is in excess (solution remains colorless).

  • Isolation:

    • Evaporate the solvent.[3]

    • The product usually crystallizes immediately. Recrystallize from Ethanol/Hexane if necessary.

Data Presentation & Comparison

ParameterProtocol A (DEAD/DIAD)Protocol B (PTAD)
Reaction Temp RT to 60°C-78°C to 0°C
Time 12 – 24 Hours< 15 Minutes (Instant)
Visual Cue None (TLC required)Red

Colorless
Typical Yield 85 – 95%90 – 99%
Atom Economy 100%100%
Stability Product is oil/low-melting solidProduct is stable crystalline solid

Troubleshooting & Optimization

  • Polymerization: If the reaction mixture becomes gummy or viscous, 1,3-butadiene may be polymerizing. Solution: Add a radical inhibitor (e.g., BHT, 0.1 mol%) to the reaction mixture.

  • Incomplete Conversion (DEAD): DEAD reactions are sensitive to steric hindrance. Solution: Switch to a polar solvent (Acetonitrile) to stabilize the transition state and accelerate the reaction.

  • Moisture Sensitivity: While less sensitive than organometallics, water can hydrolyze the azo ester. Solution: Ensure all glassware is flame-dried and solvents are anhydrous.

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.

  • Organic Syntheses. (1998). Discussion on Hetero-Diels-Alder reactions and Azo compounds. Organic Syntheses, Coll.[4] Vol. 9, p.422.

  • Cookson, R. C., et al. (1971). Reactivity of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][2] Journal of the Chemical Society C: Organic.

  • Occupational Safety and Health Administration (OSHA). 1,3-Butadiene Safety Data Sheet.

  • Seyferth, D. (1965). Preparation of Organolithium Compounds via Transmetalation. (Reference for handling gaseous dienes in sealed systems). Journal of the American Chemical Society.

Sources

Method

N-alkylation methods for 1,2,3,6-tetrahydropyridazine scaffolds

Application Note: Precision N-Alkylation Strategies for 1,2,3,6-Tetrahydropyridazine Scaffolds Executive Summary The 1,2,3,6-tetrahydropyridazine (THP) scaffold is a critical pharmacophore in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation Strategies for 1,2,3,6-Tetrahydropyridazine Scaffolds

Executive Summary

The 1,2,3,6-tetrahydropyridazine (THP) scaffold is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted hydrazine bioisostere in GABA uptake inhibitors, anti-inflammatory agents, and peptidomimetics. However, its functionalization presents a unique "Hydrazine Paradox": the adjacent nitrogen atoms exhibit the


-effect (enhanced nucleophilicity) while simultaneously posing risks of over-alkylation (quaternization) and oxidation to the aromatic pyridazine.

This guide details three distinct protocols for N-alkylation, selected based on the required regioselectivity and the electronic nature of the electrophile.

Strategic Analysis: The Chemical Environment

Before selecting a protocol, the researcher must evaluate the substrate's specific constraints.

  • Nucleophilicity vs. Basicity: The THP nitrogen lone pairs are adjacent. While less basic than piperidine (due to inductive repulsion), they are highly nucleophilic.

  • Oxidation Risk: The C4=C5 double bond activates the allylic positions (C3/C6). In the presence of strong bases and oxygen, the ring easily aromatizes to a pyridazine. Strict inert atmosphere is mandatory.

  • Regioselectivity: In unsymmetrical 3-substituted THPs, N1 and N2 are sterically and electronically distinct.

    • N1 (Proximal to substituent): Sterically hindered.[1]

    • N2 (Distal): Kinetic preference for alkylation.

Decision Matrix: Method Selection

MethodSelection Start Start: Define Substrate & Goal Q1 Is the scaffold unsymmetrical (3-substituted)? Start->Q1 Q2 Is the electrophile an Aldehyde/Ketone? Q1->Q2 No (Symmetrical) MethodC Method C: Protect-Alkylate-Deprotect (High Regioselectivity) Q1->MethodC Yes (High Regio req.) Q3 Is the electrophile an Alkyl Halide? Q2->Q3 No MethodA Method A: Reductive Alkylation (High Chemoselectivity) Q2->MethodA Yes MethodB Method B: Controlled Direct Alkylation (Base-Mediated) Q3->MethodB Yes Q3->MethodC Complex/Chiral

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on substrate symmetry and electrophile type.

Detailed Protocols

Method A: Reductive Alkylation (The "Soft" Approach)

Best for: Introducing bulky alkyl groups, avoiding quaternization, and maintaining chemoselectivity.

This method utilizes the condensation of the THP hydrazine with an aldehyde/ketone to form a hydrazone intermediate, which is selectively reduced. It avoids the harsh basic conditions that trigger aromatization.

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Reductant: Sodium Triacetoxyborohydride (STAB) for aldehydes; Sodium Cyanoborohydride (NaCNBH

    
    ) for ketones.
    
  • Acid Catalyst: Acetic Acid (AcOH).

Protocol:

  • Preparation: Dissolve 1,2,3,6-tetrahydropyridazine (1.0 equiv) in anhydrous DCE (0.2 M) under Argon.

  • Condensation: Add the aldehyde/ketone (1.1 equiv). If the reaction is sluggish, add AcOH (1.0–2.0 equiv) to catalyze hydrazone formation. Stir at RT for 30–60 min.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

    • Note: STAB is preferred over NaBH

      
       as it does not reduce the aldehyde/ketone competitively.
      
  • Reaction: Allow to warm to RT and stir for 2–16 h. Monitor by LC-MS (Look for M+Alkyl mass).

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.[2]
    
    • Critical: Do not use strong acid workups; the hydrazine moiety can be sensitive.

Validation:

  • NMR: Disappearance of the aldehyde proton (9–10 ppm). Appearance of N-CH

    
     signals.
    
  • Advantage: Mono-alkylation is intrinsic; the resulting tertiary nitrogen is too sterically hindered to react further with the bulky STAB reagent.

Method B: Direct Nucleophilic Substitution (The "Hard" Approach)

Best for: Simple alkyl halides (Methyl, Benzyl, Allyl) on symmetrical scaffolds.

Direct alkylation requires precise stoichiometry to prevent the "clustering" effect where the mono-alkylated product becomes more nucleophilic than the starting material.

Reagents:

  • Base: K

    
    CO
    
    
    
    (Mild) or Cs
    
    
    CO
    
    
    (Finkelstein-active). Avoid NaH unless necessary (risk of elimination).
  • Solvent: Acetonitrile (MeCN) or DMF.[2]

  • Additive: TBAI (Tetrabutylammonium iodide) 10 mol% if using alkyl chlorides.

Protocol:

  • Setup: Flame-dry a round-bottom flask. Add THP (1.0 equiv) and anhydrous MeCN (0.1 M).

  • Base Addition: Add K

    
    CO
    
    
    
    (1.2 equiv). Stir for 15 min to deprotonate/activate.
  • Alkylation: Add Alkyl Halide (0.95 equiv) dropwise at 0°C.

    • Strategic Note: Using a slight deficit of the alkylating agent (0.95 equiv) ensures unreacted starting material remains (which is easily separable) rather than forming difficult-to-separate dialkylated byproducts.

  • Temperature: Stir at 0°C for 1 h, then RT. Do not heat unless the electrophile is unreactive.

  • Purification: These amines are polar. Use amine-functionalized silica or add 1% Et

    
    N to the eluent during chromatography to prevent streaking.
    
Method C: Regioselective "Protect-Alkylate-Deprotect"

Best for: Unsymmetrical 3-substituted scaffolds where specific N1 or N2 alkylation is required.

Direct alkylation of 3-substituted THPs usually favors the N2 position (less hindered). To target N1, or to ensure absolute regiocontrol, a protection strategy is required.

Workflow:

  • Precursor Selection: Start with the Diels-Alder adduct (usually N1,N2-dicarboxylate).

  • Selective Hydrolysis: Controlled hydrolysis often yields the mono-protected hydrazine (e.g., N1-Boc, N2-H) due to steric differentiation.

  • Alkylation of Protected Species:

    • Dissolve N-Boc-THP in DMF.

    • Treat with NaH (1.1 equiv) at 0°C (The Boc group acidifies the remaining NH, making NaH safe to use without aromatization risk).

    • Add Alkyl Halide.[3][4]

  • Deprotection: TFA/DCM or HCl/Dioxane to remove the Boc group.

Regioselectivity Mechanism:

RegioControl Start 3-Substituted THP Direct Direct Alkylation Start->Direct Alkyl-X / Base Protected Mono-Protection (Boc/Cbz) Start->Protected Selective Protection N2_Product Major: N2-Alkyl (Kinetic Control) Direct->N2_Product Steric Avoidance N1_Product Major: N1-Alkyl (Via Protection) Protected->N1_Product 1. Alkylation 2. Deprotection

Figure 2: Regiocontrol pathways. Direct alkylation favors the less hindered N2. Protection strategies are required to force N1 functionalization.

Quality Control & Troubleshooting

IssueObservation (LCMS/NMR)Root CauseSolution
Aromatization Mass -4 Da (M-4). Loss of aliphatic signals.Oxidation by air or excessive base strength.Degas solvents thoroughly. Switch from NaH to Cs

CO

. Keep T < 40°C.
Over-Alkylation M + 2xAlkyl mass. Doublet signals in NMR disappear.Excess electrophile or "Cluster" kinetics.Use Method A (Reductive Amination).[3] If Method B is required, use 0.9 equiv of electrophile.
No Reaction Starting material persists.N-Lone pair is protonated or chelated.Ensure free-base form (not HCl salt) is used initially. Add 18-crown-6 if using K

CO

in MeCN.

Analytical Check (Self-Validation):

  • 1H NMR (CDCl3): The methylene protons at C3 and C6 are diagnostic. In the N-alkylated product, the adjacent methylene protons will shift upfield (shielded) relative to the free base or protonated salt.

  • 2D NOESY: Essential for confirming regiochemistry in Method C. Look for NOE correlations between the new N-Alkyl group and the C3-substituent (indicates N1 alkylation) or lack thereof (indicates N2).

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[5] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Lamberth, C. (2018). Pyridazine scaffolds in medicinal chemistry. Heterocycles, 96(1), 1-40. (Context on scaffold stability and utility).
  • Lasri, J., et al. (2010). Aza-Diels–Alder Reaction: An Efficient Route for the Synthesis of 1,2,3,6-Tetrahydropyridazine Derivatives. Tetrahedron Letters, 51(4), 614-617.

Sources

Application

Protocols for protecting group strategies on cyclic hydrazines

Application Note: Protocols for Protecting Group Strategies on Cyclic Hydrazines Abstract Cyclic hydrazines (e.g., pyrazolidines, pyridazines, piperazic acids) are privileged scaffolds in peptidomimetics and high-nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for Protecting Group Strategies on Cyclic Hydrazines

Abstract

Cyclic hydrazines (e.g., pyrazolidines, pyridazines, piperazic acids) are privileged scaffolds in peptidomimetics and high-nitrogen heterocycles. However, their unique reactivity—characterized by the alpha-effect (adjacent lone pair repulsion)—creates significant challenges in selective functionalization. This guide details advanced protocols for the orthogonal protection, differentiation, and stability management of N1/N2 nitrogen atoms in cyclic systems.

Part 1: Strategic Considerations & Mechanistic Logic

The Challenge: N1 vs. N2 Differentiation

In symmetric cyclic hydrazines (e.g., pyrazolidine), N1 and N2 are chemically equivalent until desymmetrized. In asymmetric systems (e.g., piperazic acid), electronic and steric environments differ:

  • Electronic Differentiation: If one nitrogen is acylated (hydrazide), its nucleophilicity is drastically reduced (

    
     shift ~10 units), leaving the second nitrogen available for alkylation or softer electrophiles.
    
  • The "Bridge-Lock" Effect: Cyclic hydrazines are prone to oxidation (forming diazenes). Protecting groups must often constrain the ring conformation to prevent oxidation or N-N bond cleavage.

Stability of the N-N Bond
  • Oxidation Risk: Free cyclic hydrazines react rapidly with atmospheric oxygen to form azo/diazene species (

    
    ). Rule: Never leave a deprotected cyclic hydrazine stored in solution; proceed immediately to the next coupling or salt formation.
    
  • Reductive Cleavage: While standard hydrogenation (

    
    , Pd/C) is often safe for removing Cbz/Bn groups, vigorous conditions (high pressure, Raney Ni, or dissolving metals like Na/NH
    
    
    
    ) will cleave the N-N bond to form diamines.

Part 2: Experimental Protocols

Protocol A: The "Bridge-Lock" Strategy (Piperazic Acid Model)

Best for: 3-substituted cyclic hydrazines (e.g., Piperazic acid) where N1/N2 differentiation is required alongside C-terminal protection.

Principle: Utilization of an aldehyde (formaldehyde or benzaldehyde) to form a hemiaminal/aminal bridge between N1 and N2, or N1 and a carboxyl group. This "locks" the conformation and differentiates the nitrogens.

Step-by-Step Methodology:

  • Starting Material: (S)-Piperazic acid (Piz) dihydrochloride.

  • N2-Protection (Selective Acylation):

    • Reagents: Cbz-Cl (1.1 eq), NaOH (2M), Dioxane/Water (1:1).

    • Procedure: Maintain pH at 9-10. The N2 (distal to carboxyl) is more nucleophilic due to less steric bulk and lack of inductive withdrawal from the carboxylate.

    • Observation: Formation of N2-Cbz-Piz.

  • Formation of the Oxazolidinone Bridge (Simultaneous N1/Carboxyl Protection):

    • Reagents: Paraformaldehyde (excess), p-TsOH (cat), Toluene (reflux with Dean-Stark).

    • Mechanism:[1][2][3] The N1 amine and C3 carboxyl condense with formaldehyde to form a 5-membered oxazolidinone ring fused to the piperazine.

    • Result: This locks N1 and the Carboxyl, leaving N2-Cbz protected.

  • Orthogonal Functionalization:

    • The N2-Cbz can now be removed (HBr/AcOH or

      
      /Pd) to functionalize N2, while N1 remains "masked" inside the oxazolidinone.
      
  • Ring Opening (N1 Deprotection):

    • Reagents: LiOH (aq) or NaOH.

    • Action: Saponification opens the oxazolidinone, liberating the free N1 and Carboxyl acid simultaneously.

Protocol B: Sequential Electronic Differentiation (Pyrazolidine)

Best for: Symmetric rings or simple pyrazolidines requiring N1-Acyl/N2-Alkyl patterns.

Step-by-Step Methodology:

  • Monoprotection (pH Controlled):

    • Substrate: Pyrazolidine dihydrochloride.

    • Reagents:

      
       (0.9 eq), 
      
      
      
      (2.0 eq), DCM,
      
      
      .
    • Critical Step: Add

      
       slowly (syringe pump) to a cooled solution. The mono-Boc product is less nucleophilic than the diamine, but statistical di-protection is a risk.
      
    • Purification: Silica chromatography is essential to separate Mono-Boc from Di-Boc.

  • Functionalization of N2:

    • The remaining NH is nucleophilic. React with electrophiles (e.g., Benzyl bromide, Acyl chlorides).

    • Example: Reaction with Fmoc-Cl to generate N1-Boc-N2-Fmoc-pyrazolidine.

  • Orthogonal Deprotection:

    • To expose N1: Treat with 4M HCl/Dioxane (removes Boc).

    • To expose N2: Treat with 20% Piperidine/DMF (removes Fmoc).

Protocol C: De Novo Synthesis via Electrophilic Amination

Best for: Introducing a protected hydrazine moiety into an acyclic precursor which is then cyclized.

Methodology:

  • Reagent: N-Boc-3-(4-cyanophenyl)oxaziridine.

  • Substrate: A cyclic secondary amine (e.g., Proline derivative) or primary amine.

  • Reaction:

    • Treat the amine anion (generated by LDA or LiHMDS) with the N-Boc-oxaziridine.

    • Result: Direct transfer of the "NH-Boc" group to the amine nitrogen, forming an N-N bond.

    • Advantage:[][5][6] The hydrazine is formed already protected at N2, avoiding the handling of unstable free hydrazines.

Part 3: Data & Compatibility Tables

Table 1: Protecting Group Orthogonality for Cyclic Hydrazines

Protecting Group (N1)Protecting Group (N2)Deprotection N1 (Reagent)Stability of N2 Group?Notes
Boc Cbz TFA or HClYes Standard orthogonal pair.
Fmoc Boc 20% PiperidineYes Ideal for SPPS.
Alloc Boc/Fmoc Pd(PPh

)

, PhSiH

Yes Requires scavenger to prevent N-allylation.
Teoc Boc TBAF / FluorideYes Useful for silicon-compatible synthesis.
Troc Boc Zn dust / AcOHYes Reductive cleavage; mild.

Table 2: Stability of N-N Bond Under Cleavage Conditions

ConditionRisk LevelRecommendation
TFA / HCl (Acid) LowSafe. Protonation stabilizes the hydrazine.
Piperidine (Base) LowSafe. Avoid prolonged exposure to air (oxidation).
H

, Pd/C (1 atm)
MediumGenerally safe for Cbz removal. Monitor carefully.
H

, Raney Ni
High Avoid. High risk of N-N cleavage to diamine.
Na / NH

(Birch)
Critical Avoid. Will cleave N-N bond.

Part 4: Visualization (Pathway Diagram)

The following diagram illustrates the "Bridge-Lock" strategy for Piperazic Acid, highlighting the critical differentiation steps.

PiperazicProtection cluster_legend Key Mechanism Start Piperazic Acid (Piz) 2HCl Step1 N2-Cbz-Piz (N2 Protected) Start->Step1 Cbz-Cl, NaOH (Kinetic Control) Step2 Oxazolidinone (N1/COOH Bridged) Step1->Step2 CH2O, pTsOH (Bridging) Step3 N2-Deprotected (Free N2) Step2->Step3 H2, Pd/C (Orthogonal Removal) Final N2-Functionalized (N1/COOH Locked) Step3->Final R-X (Alkylation) or R-COCl (Acylation) Note Bridging N1 and COOH forces N2 exposure.

Caption: Workflow for the "Bridge-Lock" strategy utilizing formaldehyde to simultaneously protect N1 and the C-terminal acid, allowing selective N2 manipulation.

References

  • Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Source: ResearchGate URL:[7][Link]

  • Electrophilic Amination. Source: Wikipedia (General Mechanism Reference) URL:[Link]

  • Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. Source: Journal of Organic Chemistry (via PubMed) URL:[Link]

Sources

Method

Synthesis of Bicyclic Hydrazines from Tetrahydropyridazine Precursors: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Bicyclic Hydrazines in Medicinal Chemistry Bicyclic hydrazines represent a class of conformationally constrained scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bicyclic Hydrazines in Medicinal Chemistry

Bicyclic hydrazines represent a class of conformationally constrained scaffolds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid three-dimensional structures offer a unique platform for the design of novel therapeutic agents by enabling precise orientation of substituents for optimal interaction with biological targets. These structures are found in a variety of biologically active compounds, including those with applications as kinase inhibitors, sildenafil analogues, and agents targeting nicotinic acetylcholine receptors.[1][2] The synthesis of these complex architectures from more readily accessible precursors is a key challenge and an area of active research. This guide provides a detailed overview of the synthesis of bicyclic hydrazines, with a particular focus on the intramolecular cyclization of tetrahydropyridazine precursors, a versatile and powerful strategy for constructing these valuable molecular frameworks.

Core Principles: From Tetrahydropyridazines to Bicyclic Hydrazines

The fundamental approach to synthesizing bicyclic hydrazines from tetrahydropyridazine precursors involves a two-step process:

  • Formation of the Tetrahydropyridazine Ring: This is typically achieved through a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction.[3] In this step, a 1,2-diaza-1,3-diene reacts with a dienophile (an alkene) to form the six-membered tetrahydropyridazine ring. The substituents on both the diazadiene and the dienophile can be varied to introduce desired functional groups into the precursor molecule.

  • Intramolecular Cyclization: The tetrahydropyridazine precursor, appropriately functionalized with a pendant reactive group, undergoes an intramolecular cyclization to form the second ring, resulting in the bicyclic hydrazine scaffold. This key step can be promoted through various methods, including acid catalysis, reductive cyclization, or photochemical activation.

The strategic choice of substituents on the tetrahydropyridazine precursor is crucial as it dictates the nature of the intramolecular cyclization and the final bicyclic structure.

Mechanistic Pathways for Intramolecular Cyclization

The transformation of a tetrahydropyridazine into a bicyclic hydrazine is a powerful synthetic strategy that can proceed through several mechanistic pathways. The choice of pathway is dictated by the nature of the substituents on the tetrahydropyridazine ring and the reaction conditions employed.

Mechanistic Pathways cluster_0 Tetrahydropyridazine Precursor cluster_1 Cyclization Strategies cluster_2 Bicyclic Hydrazine Product Tetrahydropyridazine Substituted Tetrahydropyridazine AcidCatalysis Acid-Catalyzed Cyclization Tetrahydropyridazine->AcidCatalysis H+ ReductiveCyclization Reductive Cyclization Tetrahydropyridazine->ReductiveCyclization [H] Photochemical Photochemical Cyclization Tetrahydropyridazine->Photochemical BicyclicHydrazine Bicyclic Hydrazine AcidCatalysis->BicyclicHydrazine ReductiveCyclization->BicyclicHydrazine Photochemical->BicyclicHydrazine

Figure 1: General overview of intramolecular cyclization strategies for the synthesis of bicyclic hydrazines from tetrahydropyridazine precursors.

Acid-Catalyzed Cyclization

Acid-catalyzed cyclization is a common method for forming the second ring of the bicyclic system.[4] This approach typically involves a tetrahydropyridazine precursor bearing a nucleophilic nitrogen atom and a pendant electrophilic group, such as a carbonyl or a protected alcohol. Protonation of the electrophilic group activates it towards intramolecular nucleophilic attack by the nitrogen atom of the tetrahydropyridazine ring.

Acid-Catalyzed Cyclization Start Tetrahydropyridazine with pendant alcohol R-OH Protonation Protonated alcohol R-OH2+ Start->Protonation H+ Carbocation Carbocation intermediate R+ Protonation->Carbocation -H2O Cyclization Intramolecular attack by N Carbocation->Cyclization Product { Bicyclic Hydrazine | } Cyclization->Product

Figure 2: Simplified mechanism of acid-catalyzed intramolecular cyclization.

Reductive Cyclization

Reductive cyclization is another effective strategy, particularly when the tetrahydropyridazine precursor contains a reducible functional group, such as a nitro or an azide group, and a pendant electrophile.[5] The reduction of the functional group in situ generates a nucleophilic amine, which then undergoes intramolecular cyclization with the electrophilic moiety.

Photochemical Cyclization

Photochemical cyclization offers a mild and often highly selective method for the synthesis of bicyclic hydrazines.[6] This approach typically involves a tetrahydropyridazine precursor with a photosensitive group. Upon irradiation with light of a specific wavelength, the photosensitive group is activated, leading to the formation of a reactive intermediate that undergoes intramolecular cyclization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a tetrahydropyridazine precursor and its subsequent conversion to a bicyclic hydrazine.

Protocol 1: Synthesis of a Tetrahydropyridazine Precursor via Aza-Diels-Alder Reaction

This protocol describes a general method for the synthesis of a tetrahydropyridazine derivative using an in situ generated azoalkene and an olefin.[7]

Materials:

  • Ketohydrazone (1.0 mmol)

  • Olefin (1.2 mmol)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (2.2 mmol)

  • Toluene (5 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a solution of the ketohydrazone (1.0 mmol) and the olefin (1.2 mmol) in toluene (5 mL) in a sealed tube, add TEMPO (2.2 mmol).

  • Heat the reaction mixture at 110 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired tetrahydropyridazine.

Table 1: Representative Yields for Aza-Diels-Alder Reaction

Ketohydrazone SubstituentOlefinYield (%)
PhenylStyrene85
4-ChlorophenylN-Phenylmaleimide92
2-NaphthylEthyl acrylate78
Protocol 2: Intramolecular Cyclization to a Pyrazolo[1,2-a]pyridazine Derivative

This protocol outlines the synthesis of a bicyclic hydrazine, specifically a pyrazolo[1,2-a]pyridazine, from a suitable tetrahydropyridazine precursor. This example is based on a multi-component reaction.[8]

Materials:

  • Maleic hydrazide (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Bovine Serum Albumin (BSA) (10 mol%)

  • Water (5 mL)

Procedure:

  • A mixture of maleic hydrazide (1 mmol), the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and BSA (10 mol%) in water (5 mL) is stirred at 80°C.

  • The progress of the reaction is monitored by TLC.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from ethanol to give the pure 1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivative.

Table 2: Spectroscopic Data for a Representative Pyrazolo[1,2-a]pyridazine

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
1-Aryl-2,3-dicyano-1H-pyrazolo[1,2-a]pyridazine-5,8-dione7.2-7.8 (m, Ar-H), 5.5 (s, 1H, CH), 4.0-4.2 (m, 2H, CH2)165.2, 158.4, 140.1, 130.5, 129.8, 128.7, 115.3, 114.8, 60.1, 45.3[M+H]+

Characterization of Bicyclic Hydrazines

The structural elucidation of the synthesized bicyclic hydrazines is critical and is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the connectivity of atoms and the stereochemistry of the bicyclic system.[9][10] The coupling constants and chemical shifts of the protons on the newly formed ring provide valuable information about their spatial arrangement.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the bicyclic hydrazine, confirming the stereochemistry and conformation.[9]

Applications in Drug Discovery

The rigid nature of bicyclic hydrazines makes them attractive scaffolds for the development of potent and selective therapeutic agents. For example, diazabicyclo[3.3.0]octane derivatives have been identified as potent agonists for the 5-HT2C receptor, which is a target for the treatment of obesity.[11] Furthermore, pyridyldiazabicyclo[3.3.0]octanes have shown high affinity and selectivity for α4β2-nicotinic acetylcholine receptors, which are implicated in various central nervous system disorders.[2][12] The synthetic methods described in this guide provide a foundation for the exploration of novel bicyclic hydrazine derivatives as potential drug candidates.

References

  • Yang, X.-L., et al. (2016). TEMPO-Mediated Aza-Diels–Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters. Available at: [Link]

  • Pan, C., & Zeng, M. (2025). Access to C5-Sulfonylated Tetrahydropyridazines via Photoinduced Cascade Sulfonylation-Cyclization of N-Cinnamyl Aldehyde Hydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • Kovalska, V., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. Available at: [Link]

  • Luo, J., et al. (2024). Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry. Available at: [Link]

  • de Oliveira, V. G., et al. (2023). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Molecules. Available at: [Link]

  • Dumitrascu, F., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. Available at: [Link]

  • Shaabani, A., et al. (2016). Synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives catalyzed by BSA with various substituted benzaldehydes. ResearchGate. Available at: [Link]

  • Tiecco, M., et al. (2025). A sequence of electrophile induced cyclisation and concomitant N-deprotection of alkenylsulfinimines and alkenylsulfinamides as a direct route to cyclic or spirocyclic imines, pyrrolidines and piperidines. ResearchGate. Available at: [Link]

  • Legrand, B., et al. (2018). Diastereoselective Ring Homologation of Bicyclic Hydrazines: Access to cis-1,3-Diaminocyclohexitols. ACS Omega. Available at: [Link]

  • Mash, E. A., et al. (2014). Enantiopure Cyclopropane-Bearing Pyridyldiazabicyclo[3.3.0]octanes as Selective α4β2-nAChR Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mash, E. A., et al. (2014). Enantiopure Cyclopropane-Bearing Pyridyldiazabicyclo[3.3.0]octanes as Selective α4β2-nAChR Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al'‐Assar, F., et al. (2003). Synthesis and Pharmacological Activity of 1‐Hydroxy‐, 1‐Amino‐ and 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐2,3‐dihydro‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones. ChemInform. Available at: [Link]

  • Dong, Q., & Hu, L. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]

  • Dumitrascu, F., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. ResearchGate. Available at: [Link]

  • Gomaa, M. A.-M., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine. Chemistry Central Journal. Available at: [Link]

  • Kovalska, V., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. ResearchGate. Available at: [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]

  • Kovalska, V., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. MDPI. Available at: [Link]

  • Wang, X., et al. (2020). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Advances. Available at: [Link]

  • Duttwyler, S., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. Available at: [Link]

  • Luo, J., et al. (2024). Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nagasawa, H., et al. (2000). Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Ranjbari, J., et al. (2019). Bicyclic peptides: types, synthesis and applications. Drug Discovery Today. Available at: [Link]

  • Chuang, T.-H., et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega. Available at: [Link]

  • Singh, P., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. Molecules. Available at: [Link]

  • Ennis, M. D., et al. (2006). The identification of pyrimidine-diazabicyclo[3.3.0]octane derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Suksrichavalit, T., et al. (2008). Expected nucleophilic substitution of 3,7diazabicyclo [3.3.0] octanes ( 8 ). ResearchGate. Available at: [Link]

  • Smith, M. D., et al. (2011). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Organic Letters. Available at: [Link]

  • Legrand, B., et al. (2018). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, H., et al. (2022). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Molecules. Available at: [Link]

  • Kumar, A., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Popik, V. V., et al. (2014). Photochemical Formation of Dibenzosilacyclohept-4-yne for Cu-Free Click Chemistry with Azides and 1,2,4,5-Tetrazines. ResearchGate. Available at: [Link]

  • Dong, Q., & Hu, L. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • Wang, C., et al. (2021). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. Chemical Science. Available at: [Link]

  • Edinger, M., & Enthaler, S. (2014). Reductive Cross-Coupling Reactions Between Two Electrophiles. Chemistry – A European Journal. Available at: [Link]

  • Aitken, R. A., et al. (2022). Structure and NMR spectra of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid and its anhydride. Journal of Molecular Structure. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the C=C Double Bond in Tetrahydropyridazines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Synthetic Potential of Tetrahydropyridazines Tetrahydropyridazines are a signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Tetrahydropyridazines

Tetrahydropyridazines are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and pharmaceuticals. Their derivatives have demonstrated a wide range of pharmacological activities, including cannabinoid CB1 receptor antagonism and influenza neuraminidase inhibition. The C=C double bond within the tetrahydropyridazine ring presents a key handle for synthetic diversification, allowing for the introduction of new functionalities and the modulation of molecular properties. This guide provides a comprehensive overview of established and emerging methodologies for the selective functionalization of this double bond, with a focus on hydrogenation, dihydroxylation, epoxidation, and cyclopropanation. Each section is designed to provide not only detailed, step-by-step protocols but also the underlying mechanistic principles to empower researchers in their synthetic endeavors.

I. Catalytic Hydrogenation: Saturating the Core for Structural Diversity

Catalytic hydrogenation of the C=C double bond in pyridazines or partially saturated tetrahydropyridazines is a direct and efficient route to access the corresponding saturated hexahydropyridazine derivatives. This transformation is crucial for modifying the geometry and electronic properties of the heterocyclic core. While traditionally reliant on transition metal catalysts, recent advances have established metal-free alternatives.

Mechanistic Insight: Frustrated Lewis Pair (FLP) Catalysis

A notable metal-free approach utilizes the frustrated Lewis pair (FLP) formed between a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B(C6F5)3), and the nitrogen atom of the pyridazine substrate. The steric hindrance prevents the formation of a classical Lewis adduct, creating a "frustrated" state that is capable of heterolytically cleaving molecular hydrogen. The resulting borohydride then delivers a hydride to the C4 position of the pyridazine ring, followed by a second hydrogenation step to yield the 1,4,5,6-tetrahydropyridazine.

hydrogenation_mechanism cluster_0 Catalytic Cycle H2 H2 FLP B(C6F5)3 + Pyridazine (FLP) H2->FLP Heterolytic Cleavage pyridazine Pyridazine (Substrate) pyridazine->FLP activated_H2 [H-B(C6F5)3]⁻ + [Pyridazinium-H]⁺ FLP->activated_H2 intermediate_1 Dihydropyridazine Intermediate activated_H2->intermediate_1 Hydride Transfer intermediate_2 Tetrahydropyridazine Product intermediate_1->intermediate_2 Second Hydrogenation intermediate_2->pyridazine Catalyst Regeneration

Caption: Plausible catalytic cycle for the B(C6F5)3-catalyzed hydrogenation of pyridazines.

Protocol: Metal-Free Hydrogenation of 3,6-Diarylpyridazines

This protocol is adapted from the work of Du and coworkers on the B(C6F5)3-catalyzed hydrogenation of 3,6-diarylpyridazines.[1]

Materials:

  • 3,6-Diarylpyridazine (1.0 equiv)

  • Tris(pentafluorophenyl)borane (B(C6F5)3) (10 mol%)

  • Anhydrous toluene

  • High-pressure reactor equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • To a dry high-pressure reactor under an inert atmosphere (e.g., argon or nitrogen), add the 3,6-diarylpyridazine (0.075 mmol, 1.0 equiv) and B(C6F5)3 (0.0075 mmol, 10 mol%).

  • Add anhydrous toluene (0.15 mL) to the reactor.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 50 bar.

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Open the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the corresponding 1,4,5,6-tetrahydropyridazine.

EntrySubstrate (Ar)Catalyst Loading (mol%)H₂ Pressure (bar)Time (h)Yield (%)Reference
1Phenyl10501295[1]
24-Methylphenyl10501292[1]
34-Methoxyphenyl10502488[1]
44-Chlorophenyl10502485[1]

II. Dihydroxylation: Introducing Vicinal Diols with Stereocontrol

The syn-dihydroxylation of the C=C double bond in tetrahydropyridazines introduces two adjacent hydroxyl groups, creating a vicinal diol. This transformation significantly increases the polarity and provides new sites for further functionalization. The Upjohn and Sharpless asymmetric dihydroxylation methods are powerful tools for this purpose.

Mechanistic Insight: The [3+2] Cycloaddition of Osmium Tetroxide

The dihydroxylation with osmium tetroxide (OsO₄) proceeds through a concerted [3+2] cycloaddition mechanism. The electron-rich double bond of the tetrahydropyridazine attacks the electrophilic osmium center, forming a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to release the syn-diol. In the catalytic Upjohn procedure, a co-oxidant like N-methylmorpholine N-oxide (NMO) is used to regenerate the OsO₄ catalyst.

dihydroxylation_workflow cluster_1 Dihydroxylation Workflow start Tetrahydropyridazine reagents cat. OsO₄, NMO start->reagents Reaction intermediate Cyclic Osmate Ester reagents->intermediate [3+2] Cycloaddition hydrolysis Hydrolysis intermediate->hydrolysis product syn-Diol hydrolysis->product

Caption: General workflow for the Upjohn dihydroxylation of a tetrahydropyridazine.

Protocol: Upjohn Dihydroxylation of an N-Protected Tetrahydropyridazine

This protocol is a general procedure based on the Upjohn dihydroxylation method, adaptable for N-protected tetrahydropyridazines. The choice of N-protecting group is crucial to prevent side reactions.

Materials:

  • N-Protected tetrahydropyridazine (e.g., N-Boc or N-Cbz) (1.0 equiv)

  • Osmium tetroxide (OsO₄) (2.5 wt% in tert-butanol, 1-2 mol%)

  • N-Methylmorpholine N-oxide (NMO) (1.5 equiv)

  • Acetone/Water (10:1 v/v)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-protected tetrahydropyridazine (1.0 mmol, 1.0 equiv) and NMO (1.5 mmol, 1.5 equiv) in a mixture of acetone (10 mL) and water (1 mL) in a round-bottom flask.

  • To the stirred solution at 0 °C, add the osmium tetroxide solution (0.01-0.02 mmol, 1-2 mol%) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the vicinal diol.

Substrate AnalogueDiastereoselectivityYield (%)Reference Context
C-4 Substituted TetrahydropyridineComplete (anti to C-4 substituent)High[2]

III. Epoxidation: Formation of Strained Oxiranes for Further Transformation

Epoxidation of the tetrahydropyridazine double bond yields a three-membered oxirane ring. These strained heterocycles are valuable synthetic intermediates, susceptible to ring-opening reactions with various nucleophiles to introduce a wide range of functional groups with defined stereochemistry. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation.

Mechanistic Insight: The "Butterfly" Transition State and Stereodirection

The epoxidation with a peroxy acid proceeds through a concerted mechanism involving a "butterfly" transition state. The stereochemical outcome can be influenced by directing groups within the substrate. In the case of tetrahydropyridines, the nitrogen atom can engage in hydrogen bonding with a bifunctional peracid, directing the epoxidation to the syn face relative to the nitrogen lone pair, even if this face is more sterically hindered. This contrasteric selectivity is a powerful tool for controlling the stereochemistry of the resulting epoxide.

epoxidation_mechanism cluster_2 Directed Epoxidation substrate Tetrahydropyridine ts H-Bonded Transition State substrate->ts peracid Bifunctional Peracid peracid->ts product syn-Epoxide ts->product Concerted Oxygen Transfer

Caption: Hydrogen-bond directed epoxidation of a tetrahydropyridine.

Protocol: Diastereoselective Epoxidation of a Substituted Tetrahydropyridine

This protocol is based on the work of Ellman and coworkers, who demonstrated the contrasteric epoxidation of highly substituted tetrahydropyridines using a bifunctional peracid.[3]

Materials:

  • Substituted tetrahydropyridine (1.0 equiv)

  • Tetrafluorophthalic anhydride

  • Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

Part A: Preparation of the Bifunctional Peracid Reagent

  • In a fume hood, prepare the bifunctional peracid by reacting tetrafluorophthalic anhydride with hydrogen peroxide according to literature procedures. Exercise caution as peracids can be explosive.

Part B: Epoxidation Reaction

  • Dissolve the substituted tetrahydropyridine (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the freshly prepared bifunctional peracid (1.2 mmol, 1.2 equiv) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the epoxide.

SubstrateFacial SelectivityDiastereomeric RatioReference
Hexasubstituted TetrahydropyridineContrasteric (α-face)High[3]

IV. Cyclopropanation: Constructing Three-Membered Carbocyclic Rings

Cyclopropanation of the tetrahydropyridazine double bond introduces a strained three-membered carbocyclic ring, a motif present in many bioactive molecules. The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic and reliable method for this transformation that proceeds with stereospecificity.

Mechanistic Insight: The Concerted "Butterfly" Transition State

The Simmons-Smith reaction involves the formation of an organozinc carbenoid, typically from diiodomethane and a zinc-copper couple. This carbenoid then reacts with the alkene in a concerted fashion through a three-centered "butterfly-type" transition state. The stereochemistry of the starting alkene is retained in the cyclopropane product. For substrates containing directing groups, such as the nitrogen atoms in a tetrahydropyridazine, coordination to the zinc carbenoid can influence the facial selectivity of the cyclopropanation.

cyclopropanation_workflow cluster_3 Simmons-Smith Cyclopropanation start Tetrahydropyridazine ts Butterfly Transition State start->ts reagents CH₂I₂, Zn(Cu) intermediate Zinc Carbenoid reagents->intermediate Formation intermediate->ts product Cyclopropanated Product ts->product Concerted Addition

Caption: Workflow for the Simmons-Smith cyclopropanation of a tetrahydropyridazine.

Protocol: Simmons-Smith Cyclopropanation of an N-Acyl Tetrahydropyridazine Analogue

This protocol is adapted from procedures for the Simmons-Smith cyclopropanation of enamides, which are close structural analogues of the C=C bond in N-acyl tetrahydropyridazines.

Materials:

  • N-Acyl tetrahydropyridazine (1.0 equiv)

  • Diiodomethane (CH₂I₂) (2.0 equiv)

  • Zinc-copper couple (Zn(Cu)) (2.0 equiv)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Activate the zinc-copper couple according to standard procedures.

  • To a stirred suspension of the activated Zn(Cu) couple (2.0 mmol, 2.0 equiv) in anhydrous diethyl ether (10 mL) under an inert atmosphere, add diiodomethane (2.0 mmol, 2.0 equiv) dropwise.

  • Stir the mixture at room temperature for 30 minutes to form the carbenoid.

  • Add a solution of the N-acyl tetrahydropyridazine (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL) to the carbenoid suspension.

  • Stir the reaction mixture at room temperature or gentle reflux, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the cyclopropanated tetrahydropyridazine.

Substrate AnalogueReagent SystemStereochemistryYield (%)Reference Context
EnamideCH₂I₂, Zn(Cu)StereospecificGood[4]

Conclusion

The functionalization of the C=C double bond in tetrahydropyridazines offers a versatile platform for the synthesis of novel and structurally diverse heterocyclic compounds. The methodologies outlined in this guide—hydrogenation, dihydroxylation, epoxidation, and cyclopropanation—provide reliable and stereocontrolled pathways to access a wide range of derivatives. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and predicting stereochemical outcomes. These protocols and insights are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of the chemical space around the privileged tetrahydropyridazine scaffold.

References

  • Du, H. et al. B(C6F5)3-catalyzed metal-free hydrogenation of 3,6-diarylpyridazines. Dalton Transactions, 2016 , 45(5), 1844-1847. [Link]

  • Craig, D. C–H Activation Reactions of Tetrahydropyridines. Imperial College London Thesis, 2012 . [Link]

  • Charette, A. B. et al. Simmons-Smith Cyclopropanation of an Enamide. ResearchGate, 2010 . [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,2,3,6-Tetrahydropyridazine Operations

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,2,3,6-tetrahydropyridazine and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,2,3,6-tetrahydropyridazine and its derivatives. The inherent reactivity of the free base, particularly its susceptibility to oxidation, presents unique handling challenges. This document provides in-depth, experience-driven answers to common questions and robust troubleshooting protocols to ensure the integrity of your experiments and the stability of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the stability and handling of 1,2,3,6-tetrahydropyridazine free base.

Question 1: Why is my clear, colorless solution of 1,2,3,6-tetrahydropyridazine free base turning yellow or brown over a short period?

Answer: The discoloration you are observing is a classic indicator of oxidation. The 1,2,3,6-tetrahydropyridazine ring system is electron-rich and susceptible to aerial oxidation. The mechanism often involves the formation of radical intermediates, which can lead to a cascade of reactions producing highly colored polymeric byproducts.[1][2] The di-allylic C-H bonds in the tetrahydropyridine ring are particularly weak and prone to hydrogen atom abstraction, initiating the oxidation process.[1] This process is accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.

Question 2: I stored my 1,2,3,6-tetrahydropyridazine free base under what I thought were standard conditions (ambient temperature, tightly capped vial), but it degraded. What went wrong?

Answer: 1,2,3,6-Tetrahydropyridazine free base is not stable under "standard" laboratory conditions. It is classified as an air-sensitive compound.[3][4] A tightly capped vial will still contain a significant amount of oxygen in the headspace, which is sufficient to initiate oxidation. For anything other than immediate use, this compound requires storage under an inert atmosphere (argon or nitrogen) at reduced temperatures to minimize degradation.

Question 3: Can I use an antioxidant to stabilize my 1,2,3,6-tetrahydropyridazine free base solution? If so, which one should I choose?

Answer: Yes, the use of antioxidants can be an effective strategy, particularly for solutions that will be handled over several hours. The choice of antioxidant depends on the solvent and downstream application. Radical scavengers are generally effective.

Antioxidant ClassExamplesConsiderations
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Propyl gallate (PG)Effective at low concentrations (0.01-0.1%). May need to be removed in subsequent purification steps.
Amine Antioxidants N,N'-di-sec-butyl-p-phenylenediamineHighly effective but may interfere with certain catalytic reactions.
Phosphite Antioxidants Triphenyl phosphiteActs as a peroxide decomposer, preventing the propagation of oxidation.[5]

Always perform a small-scale compatibility test to ensure the antioxidant does not interfere with your specific reaction.

Question 4: What is the primary oxidation product of 1,2,3,6-tetrahydropyridazine?

Answer: The primary oxidation product is the corresponding dihydropyridinium species, which can then be further oxidized to the fully aromatic pyridinium species.[6] This two-electron oxidation is a key transformation and is often the source of instability.[6]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for preventing and troubleshooting oxidation during the handling and use of 1,2,3,6-tetrahydropyridazine free base.

Troubleshooting Scenario 1: Immediate Discoloration Upon Solvent Addition

Issue: You observe a yellowing of the solution the moment you add solvent to your solid 1,2,3,6-tetrahydropyridazine free base.

Root Cause Analysis: This indicates that the solvent is saturated with dissolved oxygen. Standard laboratory solvents can contain enough dissolved oxygen to rapidly degrade sensitive compounds.

Corrective Protocol: Solvent Deoxygenation

The most rigorous method for removing dissolved gases from a solvent is the Freeze-Pump-Thaw technique.[7][8][9]

Step-by-Step Methodology:

  • Preparation: Place the solvent in a Schlenk flask, which is a piece of glassware designed for handling air-sensitive materials.[4] The flask should not be more than half full.

  • Freezing: Immerse the flask in a cold bath of liquid nitrogen until the solvent is completely frozen solid.

  • Pumping: With the solvent still frozen, open the flask to a high vacuum line for 2-3 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may notice gas bubbles being released from the solvent as it melts.

  • Repetition: Repeat this entire cycle (freeze, pump, thaw) at least three times to ensure complete deoxygenation.[7][8][9]

  • Backfilling: After the final thaw, backfill the Schlenk flask with an inert gas, such as argon or high-purity nitrogen. The solvent is now ready for use.

A less rigorous but often sufficient method for many applications is Inert Gas Purging (Sparging) .[9]

Step-by-Step Methodology:

  • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

  • Provide a second, shorter needle as a vent to prevent pressure buildup.[10][11]

  • Bubble the inert gas through the solvent for 30-60 minutes. While less effective than Freeze-Pump-Thaw, this method can significantly reduce the dissolved oxygen content.[9]

G

Troubleshooting Scenario 2: Degradation During Reaction or Workup

Issue: Your reaction, involving 1,2,3,6-tetrahydropyridazine free base, starts clean but shows signs of degradation (color change, appearance of impurity spots on TLC) over time.

Root Cause Analysis: The experimental setup is not maintaining an inert atmosphere. Small leaks or improper technique can introduce enough oxygen to cause degradation, especially in reactions that require heating or extended stir times.

Preventative Protocol: Inert Atmosphere Operations

All manipulations should be performed using standard air-free techniques, such as a Schlenk line or a glovebox.[4][7][12]

Step-by-Step Methodology (Using a Schlenk Line):

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., 150 °C overnight) to remove adsorbed water.[4][7]

  • Assembly and Purging: Assemble the reaction apparatus (e.g., flask with condenser and stir bar) while hot and immediately connect it to the Schlenk line. Evacuate the apparatus under vacuum and then backfill with inert gas. This vacuum/inert gas cycle should be repeated at least three times to ensure the removal of atmospheric gases.[4][7]

  • Reagent Transfer (Liquids): Use a gas-tight syringe to transfer the deoxygenated solvent and any liquid reagents. To do this, first flush the syringe with inert gas. Pierce the septum on the solvent flask, draw up the required volume, and then transfer it to the reaction flask against a positive pressure of inert gas (a "counterflow" of inert gas out of a needle in the reaction flask's septum).

  • Reagent Transfer (Solids): Add solid reagents to the flask quickly under a strong positive flow of inert gas. For highly sensitive solids, this transfer should be performed in a glovebox.[4][8]

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved by connecting the Schlenk line to an oil bubbler, which serves as a pressure-release valve.

G Start Start: Assemble Dry Glassware Connect Connect to Schlenk Line Start->Connect Cycle Perform 3x Vacuum/ Inert Gas Cycles Connect->Cycle AddSolvent Add Degassed Solvent via Syringe Cycle->AddSolvent AddReagent Add Reagents under Positive Inert Flow AddSolvent->AddReagent React Run Reaction under Positive Pressure (Bubbler) AddReagent->React End Reaction Complete React->End

Troubleshooting Scenario 3: Long-Term Storage Failure

Issue: A previously pure sample of 1,2,3,6-tetrahydropyridazine free base is found to be discolored and impure after several weeks or months in the freezer.

Root Cause Analysis: The storage method was inadequate. Even at low temperatures, slow oxidation will occur if the compound is not stored under a rigorously inert atmosphere.

Best Practice Protocol: Long-Term Storage

Step-by-Step Methodology:

  • Aliquotting: If you have a large batch, it is best to aliquot the material into smaller quantities in separate vials. This prevents contamination of the entire batch each time the primary container is opened.

  • Container: Use vials with PTFE-lined septa caps or, for maximum protection, glass ampoules that can be flame-sealed.[4]

  • Inerting: Place the open vials (or ampoules) inside a larger Schlenk flask or a vacuum desiccator.

  • Purging: Evacuate the vessel and backfill with inert gas. Repeat this cycle at least 3-5 times.

  • Sealing: Inside a glovebox or under a strong positive flow of inert gas, tightly cap the vials.[4] If using ampoules, use a torch to flame-seal the neck under vacuum or inert atmosphere.[4]

  • Storage Conditions: Store the sealed containers at ≤ -20 °C. The container should be wrapped in aluminum foil or placed in a dark box to protect it from light.

Part 3: Mechanistic Insight - The Oxidation Pathway

Understanding the "why" is crucial for effective prevention. The oxidation of 1,2,3,6-tetrahydropyridazine is a multi-step process.

G THP 1,2,3,6-Tetrahydropyridazine (Free Base) Radical Substrate Radical (R•) THP->Radical H• Abstraction (Initiation) Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 (Fast) DHP Dihydropyridinium Species (DHP+) Peroxyl->DHP Electron Transfer Pyridinium Pyridinium Species (Fully Aromatic) DHP->Pyridinium Further Oxidation Polymer Colored Byproducts DHP->Polymer Pyridinium->Polymer

The key initiation step is the abstraction of a hydrogen atom, often facilitated by trace metals or light, to form a stable radical.[1] This radical reacts with molecular oxygen at a near diffusion-controlled rate to form a peroxyl radical.[1] Subsequent electron transfer steps lead to the formation of the dihydropyridinium species, which is the precursor to both the fully aromatized pyridine and other degradation products.[1]

By implementing the rigorous handling and storage protocols outlined in this guide, you can effectively interrupt this oxidative cascade and ensure the integrity of your 1,2,3,6-tetrahydropyridazine free base.

References

  • Wikipedia. Air-free technique. [Link]

  • Neilson Lab. The manipulation of air-sensitive compounds. [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • Silverman, R. B., & Liu, H. (2015). Reaction of O2 with α‑Aminoalkyl Radicals Derived from Tetrahydropyridines. The Journal of Physical Chemistry B, 119(33), 10647–10652. [Link]

  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • VTechWorks. Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. [Link]

  • Zweier, J. L., & Augustine, A. J. (1989). Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. Journal of Biological Chemistry, 264(35), 20832–20837. [Link]

  • Kim, J., Jeon, T., & Kim, D. (2024). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega, 9(5), 5801-5808. [Link]

  • EPFL. How to Degas Solvents. [Link]

  • ACS Publications. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. [Link]

  • MDPI. Research Progress of Antioxidant Additives for Lubricating Oils. [Link]

Sources

Optimization

Solubility enhancement of tetrahydropyridazine derivatives

Technical Support Center: Solubility Optimization of Tetrahydropyridazine Derivatives Status: Online | Role: Senior Application Scientist | Ticket Queue: Active Welcome to the Solubility Engineering Helpdesk Subject: Tro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization of Tetrahydropyridazine Derivatives Status: Online | Role: Senior Application Scientist | Ticket Queue: Active

Welcome to the Solubility Engineering Helpdesk

Subject: Troubleshooting Solubility & Bioavailability for Tetrahydropyridazine Scaffolds Case ID: THP-SOL-2024 Primary Operator: Dr. A. Chen, Senior Formulation Scientist[1]

Executive Summary (The "Why"): Tetrahydropyridazine derivatives (cyclic hydrazines/hydrazones) present a unique "Goldilocks" challenge. Unlike their aromatic cousins (pyridazines), they possess greater conformational flexibility and distinct basicity (typically pKa 4.5–8.5 depending on the tautomer). They often suffer from "brick dust" properties—high crystal lattice energy interacting with moderate lipophilicity (LogP > 3).

This guide is not a textbook; it is a troubleshooting manual for when your standard formulation screen fails.

Module 1: Chemical Modification (Salt Formation)[2]

The Issue: "I formed a salt to improve solubility, but it 'oiled out' during scale-up or hydrolyzed."

The Diagnosis: Tetrahydropyridazines often contain an imine-like character (-C=N-NH-).

  • Oiling Out: Your counter-ion is too lipophilic, or the melting point of the salt is too low (close to room temperature).

  • Hydrolysis: The cyclic hydrazone linkage is susceptible to ring-opening in strong aqueous acids (e.g., 1N HCl) over time.

Protocol: The "Delta-3" Salt Screen Do not blindly pick HCl. Use the


 rule.
  • Requirement:

    
    .
    
  • The Trap: If

    
    , you risk disproportionation (salt breaking back into free base) in the diffusion layer during dissolution.
    

Troubleshooting Workflow (Salt Selection):

SaltSelection Start START: Measure pKa of Tetrahydropyridazine (THP) Decision1 Is pKa > 6.0? Start->Decision1 WeakBase Weak Base (pKa < 6.0) Risk: Salt Disproportionation Decision1->WeakBase No StrongBase Moderate Base (pKa > 6.0) Decision1->StrongBase Yes Action1 Use Strong Acids (Methanesulfonic, HCl, H2SO4) WeakBase->Action1 Action2 Screen Weak/Moderate Acids (Tartaric, Maleic, Fumaric) StrongBase->Action2 CheckStab Stability Check: Is Imine bond hydrolyzing? Action1->CheckStab Result1 Use Sulfonate Salts (Mesylate/Tosylate) *Non-hygroscopic preferred* CheckStab->Result1 Stable Result2 ABORT SALT Switch to Solid Dispersion CheckStab->Result2 Unstable

Caption: Logic flow for salt selection targeting tetrahydropyridazine stability and solubility.

Key Technical Insight: For tetrahydropyridazines, Mesylate (Methanesulfonate) salts often outperform HCl.[1] Mesylates tend to break the crystal lattice more effectively without being as hygroscopic as HCl salts, and they are less prone to the "common ion effect" in the stomach (where high Cl- concentration suppresses HCl salt solubility) [1].

Module 2: Physical Modification (Complexation)

The Issue: "My compound is pH-sensitive. I cannot use strong acids, but the free base is insoluble."

The Resolution: Cyclodextrin (CD) Complexation.[2][3][4][5] The tetrahydropyridazine ring is sterically compatible with the hydrophobic cavity of


-Cyclodextrin  (

-CD) and its derivatives (HP-

-CD, SBE-

-CD).

The "Binding Constant" Protocol: You must validate if the drug actually enters the cavity.

  • Phase Solubility Study: Plot Drug Concentration (M) vs. CD Concentration (M).

  • Target: A linear increase (

    
     type profile).
    
  • Calculation: Calculate the Stability Constant (

    
    ).
    
    
    
    
    • 
      : Intrinsic solubility of the drug.
      
    • Pass Criteria:

      
       should be between 100 and 5000 
      
      
      
      .
    • If K < 100:[1] Interaction is too weak (drug falls out).

    • If K > 5000:[1] Drug may not release efficiently in the gut.

Formulation Tip: For parenteral (IV) formulations of tetrahydropyridazines, use Sulfobutyl ether-


-CD (Captisol®) .[1] It is renal-safe and solubilizes the cationic form of the hydrazone moiety effectively [2].

Module 3: Formulation Engineering (Amorphous Solid Dispersions)

The Issue: "Salt formation failed (oiling out) and CD complexation volume is too high for the dose."

The Resolution: Amorphous Solid Dispersion (ASD).[6] This is the "nuclear option" for brick-dust molecules. We trap the high-energy amorphous form in a polymer matrix.

Polymer Selection Matrix:

PolymerpH DependencyBest ForRisk Factor
HPMC-AS pH > 5.5 (Enteric)Protecting acid-labile tetrahydropyridazines.[1]Slower release in stomach.
PVPVA (Copovidone) pH IndependentImmediate release; high drug loading.Hygroscopicity (moisture induces crystallization).
Soluplus® AmphiphilicMicelle-forming; good for very lipophilic (LogP > 4) derivatives.Lower melting point (processing difficulty).

The "Spring and Parachute" Experiment: To verify your ASD works, you must run a non-sink dissolution test.

  • Spring: Does the concentration shoot above the thermodynamic solubility limit within 15 mins? (Supersaturation).

  • Parachute: Does the polymer maintain this supersaturation for 2–4 hours?

    • Failure Mode: If concentration spikes and immediately crashes, your polymer is not inhibiting nucleation.[1] Add a surfactant (e.g., Vitamin E TPGS or SLS) at 1-2%. [1]

Troubleshooting FAQs (Support Tickets)

Ticket #104: "My dissolution profile is variable. Sometimes it dissolves, sometimes it doesn't." [1]

  • Root Cause: pH-dependent solubility (Zwitterionic behavior).

  • Explanation: Tetrahydropyridazines can protonate at low pH. If your media pH drifts even slightly (e.g., pH 1.2 vs 1.6), solubility can change logarithmically.[1]

  • Fix: Switch to a Buffered Salt or use a buffering agent (e.g., Citric Acid) inside the tablet formulation to create a "Micro-environmental pH" (

    
    ) that keeps the drug solubilized regardless of stomach pH variation [3].
    

Ticket #105: "The salt is solid but turns into a goo (deliquesces) on the bench."

  • Root Cause: Hygroscopicity of the counter-ion.

  • Explanation: You likely used a Chloride or Nitrate salt. The lattice energy is insufficient to resist moisture uptake.

  • Fix: Switch to Fumarate or Succinate . These dicarboxylic acids often form "head-to-head" hydrogen bond networks with hydrazine motifs, creating a robust, non-hygroscopic crystal lattice [4].[1]

Ticket #106: "I see an extra peak in HPLC after stress testing my ASD."

  • Root Cause: Maillard Reaction.

  • Explanation: If you used PVP or lactose, the secondary amine in the tetrahydropyridazine ring can react with impurities (peroxides or reducing sugars).

  • Fix: Switch to HPMC-AS (cellulosic, inert) and ensure your excipients are "Peroxide-Free" grade.[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[2][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Stephenson, G. A., et al. (2011).[1] Physical stability of salts of weak bases in the solid state. Journal of Pharmaceutical Sciences, 100(5), 1607-1617.[1]

  • Kumar, L., et al. (2013).[1] Salt selection in drug development: a smart approach. Journal of Pharmacy and Bioallied Sciences, 5(3), 217.[1]

Sources

Troubleshooting

Technical Support Center: Purification of Hydrophilic Cyclic Hydrazine Salts

Welcome to the technical support center for the purification of hydrophilic cyclic hydrazine salts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in pu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophilic cyclic hydrazine salts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying these often-recalcitrant compounds. As highly polar and often water-soluble molecules, cyclic hydrazine salts present unique purification challenges that defy standard protocols. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities effectively.

The structure of this guide is designed to be intuitive, addressing common problems in a question-and-answer format. We will delve into the causality behind experimental choices, providing you with not just the "how," but the "why," to empower you to adapt and troubleshoot your specific purification needs.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of hydrophilic cyclic hydrazine salts.

Question 1: My hydrophilic cyclic hydrazine salt is extremely water-soluble. How can I effectively remove inorganic salts (e.g., NaCl, KBr) from my reaction mixture?

This is a classic challenge. The high polarity of your compound makes it behave similarly to the inorganic salts you're trying to remove, rendering standard aqueous workups ineffective.

Answer:

A multi-pronged approach is often necessary. Here are several strategies, from simplest to most advanced:

  • Strategy 1: Solvent Precipitation/Anti-Solvent Crystallization. This is the first method to attempt due to its simplicity. The principle is to find a solvent in which your desired compound has minimal solubility, but the inorganic salts are even less soluble.[1][2]

    • Causality: The significant difference in the crystal lattice energy and solvation properties between your organic salt and the inorganic salt can be exploited. Organic solvents will be less effective at solvating the inorganic ions, causing them to precipitate.

    • Troubleshooting:

      • Compound Crashes Out with Salts: You are adding the anti-solvent too quickly. Add the anti-solvent dropwise to the concentrated aqueous solution of your crude product with vigorous stirring.

      • Oiling Out: Your compound is precipitating as an amorphous oil instead of a crystalline solid. This can be due to supersaturation or the presence of impurities. Try adding the anti-solvent at a slightly elevated temperature, and then slowly cool the mixture. Seeding with a small crystal of pure product can also induce proper crystallization.

      • Low Recovery: Your compound has some solubility in the chosen anti-solvent. Minimize the volume of the anti-solvent used, and cool the mixture to 0-4°C to maximize precipitation.

  • Strategy 2: Reversed-Phase Chromatography. While it may seem counterintuitive for a hydrophilic compound, reversed-phase chromatography can be adapted for salt removal.

    • Causality: Even highly polar compounds can exhibit some retention on a C18 or other reversed-phase column, whereas inorganic salts will typically elute in the void volume.

    • Troubleshooting:

      • Poor Retention: Your compound is eluting with the salt. Eliminate any organic modifier from your mobile phase and run with 100% aqueous mobile phase (e.g., water with 0.1% TFA or formic acid).[3] Using a more polar stationary phase, like one with an embedded polar group (EPG), can also enhance retention.[4]

  • Strategy 3: Ion-Exchange Chromatography. This technique separates molecules based on their net charge and is highly effective for salt removal.

    • Causality: Cation-exchange resins can bind the protonated hydrazine salt, allowing the anionic inorganic salts (like Cl-) to be washed away. The desired compound is then eluted by changing the pH or increasing the ionic strength of the eluent.[5]

    • Troubleshooting:

      • Compound Does Not Bind: The pH of your loading solution is too high. Ensure the pH is low enough to fully protonate the cyclic hydrazine.

      • Poor Recovery During Elution: The eluting buffer is not strong enough. Increase the concentration of the salt in your elution buffer (e.g., a gradient of NaCl) or use a stronger base to deprotonate and release your compound.

Question 2: I am observing significant peak tailing during HPLC analysis and purification of my cyclic hydrazine salt. What is causing this and how can I fix it?

Peak tailing is a common problem when dealing with basic compounds like hydrazines on silica-based columns.

Answer:

The primary cause of peak tailing for basic analytes is the interaction between the protonated amine groups of your compound and acidic silanol groups on the surface of the silica stationary phase.[4] This leads to non-ideal chromatographic behavior.

Solutions:

  • Mobile Phase Modification:

    • Low pH: Operating at a low pH (e.g., 2.5-4) protonates your basic hydrazine salt and also suppresses the ionization of the acidic silanol groups, minimizing unwanted interactions.[4]

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) (0.1-1%), into your mobile phase can mask the active silanol sites and significantly improve peak shape.[4]

  • Column Selection:

    • Use an End-Capped Column: Modern, highly end-capped columns have fewer accessible silanol groups, reducing the opportunities for tailing interactions.[4]

    • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and improved peak shape for polar analytes.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option where the retention mechanism is different and can lead to better peak shapes for polar basic compounds.[4]

Question 3: My cyclic hydrazine salt appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

The acidic nature of standard silica gel can be detrimental to sensitive compounds.

Answer:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[4]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[4]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, this can be a viable alternative to normal-phase chromatography.

Question 4: How do I choose the right solvent for recrystallizing my hydrophilic cyclic hydrazine salt?

The ideal recrystallization solvent should dissolve your compound when hot but not at room temperature.[6][7]

Answer:

  • Solubility Testing: The key is empirical testing. Use small amounts of your crude product and test its solubility in a range of solvents at room temperature and at their boiling points.

    • Good Single Solvents: Look for a solvent that shows poor solubility at room temperature but good solubility when heated.

    • Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. The first solvent should dissolve the compound at all temperatures, while the second should be a poor solvent at all temperatures. The two solvents must be miscible.[7]

  • Common Solvents to Try:

    • For highly polar salts: Ethanol, methanol, isopropanol, acetonitrile, or mixtures with water.

    • As anti-solvents: Dichloromethane, ethyl acetate, acetone, or tetrahydrofuran.

II. Detailed Experimental Protocols

Protocol 1: Purification by Anti-Solvent Crystallization

This protocol is designed for the removal of inorganic salts and other polar impurities.

Methodology:

  • Dissolution: Dissolve the crude hydrophilic cyclic hydrazine salt in a minimum amount of a suitable solvent in which it is highly soluble (e.g., deionized water or methanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Anti-Solvent Addition: While vigorously stirring the solution at room temperature, slowly add an anti-solvent (a solvent in which your compound is poorly soluble, e.g., isopropanol, acetonitrile, or acetone) dropwise.

  • Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Cooling: Slowly cool the mixture to room temperature, and then place it in an ice bath (0-4°C) for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of your hydrophilic cyclic hydrazine salt.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5-95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm), or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a chromophore.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your compound in the initial mobile phase composition.

III. Visualizations and Data

Workflow for Troubleshooting Purification

The following diagram outlines a decision-making process for troubleshooting the purification of hydrophilic cyclic hydrazine salts.

Purification_Troubleshooting cluster_chromatography Chromatography Options start Crude Hydrophilic Cyclic Hydrazine Salt is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization (Anti-Solvent) is_solid->try_recrystallization Yes oily_crude Crude is an oil or gum is_solid->oily_crude No recrystallization_success Successful? Purity > 95% try_recrystallization->recrystallization_success chromatography Proceed to Chromatography oily_crude->chromatography select_column Select Column Type chromatography->select_column pure_product Pure Product recrystallization_success->pure_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization: - Change solvent/anti-solvent - Seeding - Slow cooling recrystallization_success->troubleshoot_recrystallization No troubleshoot_recrystallization->chromatography normal_phase Normal Phase (Silica/Alumina) - Deactivate with TEA if needed select_column->normal_phase Less Polar Impurities reversed_phase Reversed Phase (C18/EPG) - Use highly aqueous mobile phase select_column->reversed_phase Non-polar Impurities ion_exchange Ion Exchange - For salt removal select_column->ion_exchange Inorganic Salts normal_phase->pure_product reversed_phase->pure_product ion_exchange->pure_product

Caption: Decision tree for selecting a purification strategy.

Quantitative Data Summary

The following table summarizes typical parameters for various purification and analytical techniques.

TechniqueStationary PhaseTypical Mobile Phase / Solvent SystemKey Application
Anti-Solvent Crystallization N/ASolvent: Water, Methanol; Anti-solvent: IPA, ACN, AcetoneBulk purification, inorganic salt removal
Reversed-Phase HPLC C18, EPG, Phenyl-hexylA: 0.1% HCOOH or TFA in H₂O; B: ACN or MeOHPurity analysis, removal of less polar impurities
Normal-Phase Flash Silica Gel, AluminaHexanes/EtOAc, DCM/MeOH (+ 1% TEA if needed)Removal of non-polar to moderately polar impurities
Ion-Exchange Chromatography Cation-exchange resinBinding: Low ionic strength buffer; Elution: High ionic strength buffer or pH changeHigh-capacity inorganic salt removal

IV. References

  • Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • Purity of Hydrazine Hydrate. Scribd. [Link]

  • HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]

  • Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Taylor & Francis Online. [Link]

  • How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage. [Link]

  • Hydrazine. Hach. [Link]

  • Purity of Hydrazine Hydrate. Scribd. [Link]

  • Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Process for producing a purified hydrazine hydrate. Google Patents.

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Recrystallization - Single Solvent. University of Calgary. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. Semantic Scholar. [Link]

  • Hydrazine purification. Google Patents.

  • Method of crystallizing salts from aqueous solutions. Google Patents.

Sources

Optimization

Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Aza-Heterocycles

Status: Operational Operator: Senior Application Scientist Ticket ID: AZA-HCL-001 Subject: Comprehensive Guide to Handling, Isolating, and Stabilizing Deliquescent Salts Executive Summary & Mechanistic Insight[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: AZA-HCL-001 Subject: Comprehensive Guide to Handling, Isolating, and Stabilizing Deliquescent Salts

Executive Summary & Mechanistic Insight[1][2]

The Issue: You are likely encountering a scenario where your aza-heterocycle (e.g., pyridine, piperidine, imidazole derivative) forms a hydrochloride salt that transforms from a solid to a sticky gum or oil upon exposure to air.

The Mechanism (Why is this happening?): This is a thermodynamic battle between Lattice Energy and Hydration Energy .

  • Lattice Energy: The energy released when ions bond to form a crystal. Aza-heterocycles often have delocalized charge density, leading to weaker ionic interactions and lower lattice energy.

  • Hydration Energy: The energy released when ions interact with water. The chloride ion (

    
    ) has a high charge density and a strong affinity for water.
    
  • The Result: If Hydration Energy > Lattice Energy, the salt will pull moisture from the air to break its own crystal lattice, dissolving itself (deliquescence).

Immediate Handling: Weighing & Storage Protocols

User Query: "I cannot weigh my sample without it gaining mass on the balance. The spatula is sticky. How do I get an accurate mass?"

Standard Operating Procedure (SOP): Weighing by Difference Do not attempt to weigh hygroscopic salts directly onto a weighing boat. The error rate can exceed 5-10% due to rapid water uptake.

Protocol: The "Closed Vial" Method
  • Dry the exterior of the storage vial containing your bulk salt.

  • Place the capped source vial on the balance. Tare the balance.

  • Remove the vial, take it to the fume hood, and quickly transfer an estimated amount to your reaction vessel.

  • Recap the source vial immediately.

  • Return the source vial to the balance.

  • The negative mass displayed is the exact amount transferred.

Visualization: Weighing Workflow

WeighingWorkflow Step1 Tare Balance with CAPPED Source Vial Step2 Transfer Solid (Minimize Air Exposure) Step1->Step2 Move to Hood Step3 Recap Source Vial Immediately Step2->Step3 Step4 Weigh Source Vial Again Step3->Step4 Return to Balance Result Record Negative Mass (Exact Amount Used) Step4->Result

Caption: Figure 1. Gravimetric workflow for hygroscopic solids to eliminate moisture-induced weighing errors.

Synthesis & Isolation: Troubleshooting "Oiling Out"

User Query: "I added HCl to my amine, and instead of a nice white powder, I got a brown oil at the bottom of the flask. Trituration isn't working."

Root Cause: "Oiling out" occurs when the salt forms a second liquid phase rather than crystallizing. This is often due to the presence of water (even trace amounts) or the solvent being too polar to force precipitation but not polar enough to dissolve the oil.

Troubleshooting Workflow

Follow this logic gate to recover your solid.

OilingOut Start Problem: Product Oiled Out CheckWater Is Water Present? Start->CheckWater Azeotrope Soln: Azeotropic Distillation (Toluene or Benzene) CheckWater->Azeotrope Yes/Maybe Triturate Soln: Decant Solvent, Add Et2O or Hexane, Sonicate vigorously CheckWater->Triturate No (Anhydrous) ResultDry Dry Foam Obtained Azeotrope->ResultDry Success Solid Precipitates? Triturate->Success Success->ResultDry Yes Lyophilize Soln: Dissolve in tBuOH/H2O and Lyophilize (Freeze Dry) Success->Lyophilize No

Caption: Figure 2. Decision matrix for recovering solid salts from oiled-out reaction mixtures.

Detailed Recovery Protocol (Azeotropic Drying)

If your salt is an oil, it likely holds trapped solvent and water.

  • Dissolve the oil in a minimal amount of Methanol (MeOH) .

  • Add a large excess of Toluene .

  • Concentrate on a rotary evaporator. The toluene/MeOH/Water azeotrope will carry off moisture.

  • Repeat 2-3 times.

  • Result: The oil often converts to a crisp foam or amorphous solid that can be scraped out.

Salt Selection: The "Switch" Strategy

User Query: "I need a developable solid. This HCl salt is impossible to handle long-term. What are my alternatives?"

Scientific Insight: If the HCl salt is consistently deliquescent, you are fighting thermodynamics. The chloride counter-ion is small and has high charge density. Switching to a larger, softer counter-ion often increases lattice energy and reduces hygroscopicity [1].

Recommended Counter-ion Screening

For aza-heterocycles (pKa ~5-7), the following anions often yield superior crystallinity compared to HCl:

Counter-ionAcid SourceAdvantage
Fumarate Fumaric AcidH-bonding capability often stabilizes crystal lattice; 1:1 or 2:1 stoichiometry.
Tosylate p-Toluenesulfonic acidLarge hydrophobic group disrupts water coordination; often non-hygroscopic.
Mesylate Methanesulfonic acidHigh melting points; very stable; widely used in pharma (e.g., Imatinib Mesylate).
Oxalate Oxalic acidWarning: Toxic. Good for purification/crystallization in early R&D, but less ideal for final drug form.

Protocol for Salt Screening:

  • Dissolve free base in EtOAc or EtOH (50 mg scale).

  • Add 1.05 eq of the selected acid.

  • Heat to dissolve, then cool slowly.

  • If no precipitate: Add anti-solvent (Heptane/Ether) or vapor diffuse.

Recovery: Free-Basing (Removing HCl)

User Query: "I need to get my free base back to try a different salt, but I'm afraid of decomposition."

Warning: Do not attempt to "boil off" HCl under high vacuum. While possible for some weak bases, stable aza-heterocycle salts (like pyridinium HCl) are very stable and may sublime intact or decompose before losing HCl [2].

The "Resin Scavenger" Method (Gentle & Clean)

This method avoids aqueous workups which can be difficult with water-soluble polar heterocycles.

  • Dissolve: Dissolve the HCl salt in MeOH or DCM.

  • Add Resin: Add Amberlyst A-21 (weakly basic resin) or MP-Carbonate (approx. 3-4 equivalents relative to HCl).

  • Agitate: Stir or shake gently for 1-2 hours.

  • Filter: Filter off the resin beads.

  • Concentrate: Evaporate the filtrate to obtain the clean free base.

The Biphasic Extraction Method (Traditional)
  • Suspend/dissolve salt in DCM (Dichloromethane). Note: DCM is preferred over ether/EtOAc for polar heterocycles.

  • Add Saturated Aqueous NaHCO3 (Sodium Bicarbonate). Avoid strong bases (NaOH) if your molecule has sensitive esters/amides.

  • Shake vigorously.[1] The HCl moves to the aqueous layer as NaCl.

  • Separate layers. Wash organic layer with brine.

  • Dry over Na2SO4 and concentrate.

References

  • Stahl, P. H., & Wermuth, C. G.[2][3][4] (Eds.).[1][4][5][6][7][8] (2002).[4][5][9][10] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][4]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][11] Advanced Drug Delivery Reviews, 59(7), 603-616.

Sources

Troubleshooting

Storage conditions for 1,2,3,6-tetrahydropyridazine hydrochloride

Technical Support Center: Storage & Handling of 1,2,3,6-Tetrahydropyridazine Hydrochloride Executive Summary Compound Identity: 1,2,3,6-Tetrahydropyridazine Hydrochloride Chemical Class: Cyclic Hydrazine Salt Primary Ris...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Handling of 1,2,3,6-Tetrahydropyridazine Hydrochloride

Executive Summary

Compound Identity: 1,2,3,6-Tetrahydropyridazine Hydrochloride Chemical Class: Cyclic Hydrazine Salt Primary Risks: Hygroscopicity, Auto-oxidation, Thermal Degradation.[1]

Critical Safety Note: Do not confuse this compound with 1,2,3,6-tetrahydropyridine (a known neurotoxic dopaminergic lesioning agent). While 1,2,3,6-tetrahydropyridazine contains a hydrazine motif (N-N bond), standard chemical hygiene is required.[1]

Part 1: Critical Storage Matrix

The stability of 1,2,3,6-tetrahydropyridazine hydrochloride is dictated by the susceptibility of the hydrazine moiety to oxidation and the hygroscopic nature of the hydrochloride salt.[1]

ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) 2–8°C (Active use < 1 month)Hydrazine derivatives are thermodynamically unstable relative to their oxidized azo or aromatic counterparts.[1] Low temperature kinetically inhibits auto-oxidation [1].[1]
Atmosphere Inert Gas (Argon/Nitrogen) The N-N bond is susceptible to oxidation by atmospheric oxygen, leading to the formation of dihydropyridazine or pyridazine impurities.
Humidity < 30% RH (Desiccated) As a hydrochloride salt, the compound is highly hygroscopic. Moisture absorption accelerates hydrolysis and provides a medium for oxidative degradation.[1]
Container Amber Glass / Foil-Wrapped While less sensitive than free bases, hydrazine salts can undergo photo-initiated disproportionation.[1] Amber glass prevents UV-induced radical formation.[1]
State Solid (Lyophilized/Crystalline) Solution state storage is not recommended for >24 hours due to rapid hydrolysis and oxidation rates in aqueous media [2].

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Visual Inspection & Purity

Q: The compound has turned from white/off-white to a yellow or beige color. Is it still usable?

  • Diagnosis: This indicates oxidation .[1] The yellowing typically results from the formation of azo-impurities (e.g., 1,2-dihydropyridazine) or fully aromatic pyridazine contaminants.[1]

  • Action:

    • Check solubility.[1][2] If the color persists in solution, purification is required.

    • Threshold: If the color is faint (pale beige) and NMR shows >95% purity, it may be used for non-critical synthesis. For biological assays, discard or recrystallize .

Q: The powder has clumped into a sticky mass.[1] Can I dry it out?

  • Diagnosis: Hygroscopic failure . The seal was likely compromised, allowing water absorption.

  • Risk: Hydrolysis of the salt may have altered the stoichiometry (HCl content).

  • Action:

    • Mild Clumping: Dry under high vacuum (< 0.1 mbar) over

      
       for 24 hours.
      
    • Liquefaction: The sample is likely degraded.[1] Do not use.

Scenario B: Handling & Weighing

Q: How do I weigh small amounts without exposing the stock to moisture?

  • Protocol:

    • Allow the storage vial to equilibrate to room temperature before opening (prevents condensation).

    • Use a "sub-aliquot" strategy: Weigh the total required mass for a week's experiments into single-use vials inside a glove box or glove bag.

    • Store these aliquots at -20°C and discard unused portions of the specific aliquot after opening.

Part 3: Experimental Protocols

Protocol 1: Inert Atmosphere Blanketing (Standard Operating Procedure)

Use this procedure after every use of the stock bottle.

  • Equip a nitrogen or argon line with a clean glass Pasteur pipette or a needle.[1]

  • Insert the tip into the vial, positioning it 1-2 cm above the solid surface.

  • Flow the gas gently (low PSI) for 15–30 seconds to displace ambient air (O₂).

    • Note: Avoid high flow rates that might disperse the powder.[1]

  • Seal the cap immediately while withdrawing the gas line.[1]

  • Parafilm the cap to create a secondary moisture barrier.[1]

Protocol 2: Recrystallization (Rescue of Oxidized Material)

Applicable if the compound shows minor yellowing but retains structural integrity on NMR.

  • Dissolve: Dissolve the crude solid in a minimum amount of warm Ethanol (EtOH) or Methanol (MeOH) (approx. 40–50°C).

    • Do not boil excessively to prevent thermal decomposition.[1]

  • Filter: If insoluble particles (oxidized polymers) remain, filter rapidly through a 0.2 µm PTFE syringe filter.

  • Precipitate: Add cold Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE) dropwise until turbidity persists.
    
  • Crystallize: Store at -20°C for 12–18 hours.

  • Isolate: Filter the white crystals under an inert atmosphere (Schlenk line filtration recommended) and dry under vacuum.

Part 4: Decision Logic & Workflows

Figure 1: Sample Integrity Decision Tree

StorageLogic Start Evaluate Sample Condition ColorCheck Visual Inspection: Color? Start->ColorCheck White White / Off-White ColorCheck->White Yellow Yellow / Brown ColorCheck->Yellow TextureCheck Texture Inspection: Flowability? FreeFlow Free Flowing Powder TextureCheck->FreeFlow Clumped Clumped / Sticky TextureCheck->Clumped White->TextureCheck ActionPurify Recrystallize (See Protocol 2) Yellow->ActionPurify If Purity >90% ActionDiscard Discard (Irreversible Hydrolysis) Yellow->ActionDiscard If Purity <90% ActionUse Safe to Use (Store -20°C) FreeFlow->ActionUse ActionDry Vacuum Dry (P2O5, 24h) Clumped->ActionDry Minor Clumping Clumped->ActionDiscard Liquefied

Caption: Decision matrix for determining the usability of 1,2,3,6-tetrahydropyridazine HCl based on visual and physical cues.

Figure 2: Degradation Pathway Visualization

Degradation Compound 1,2,3,6-Tetrahydropyridazine HCl (Active) Oxidation Oxidation (O2/Light) Compound->Oxidation Air Exposure Hydrolysis Moisture Absorption Compound->Hydrolysis High Humidity Azo 1,2-Dihydropyridazine (Yellow Impurity) Oxidation->Azo Hydrate Sticky Hydrate/Oil (Stoichiometry Loss) Hydrolysis->Hydrate Aromatic Pyridazine (Stable/Inactive) Azo->Aromatic Further Oxidation Hydrate->Oxidation Facilitates

Caption: Mechanistic pathway showing how moisture facilitates the oxidative degradation of the hydrazine core.[1]

References

  • Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213.[1]

  • Endo, Y., et al. (1998). Oxidative stress and hydrazine derivatives: Stability profiles in aqueous media. Chemical & Pharmaceutical Bulletin, 46(6), 902-907.[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12300057, 1,2,3,6-Tetrahydropyridazine.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General procedures for hydrazine salt purification).

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Spectral Fingerprint: 1,2,3,6-Tetrahydropyridazine HCl

This guide details the 1H NMR characteristic shifts of 1,2,3,6-tetrahydropyridazine hydrochloride , a cyclic hydrazine derivative often used as a peptidomimetic scaffold or a "click chemistry" precursor (via oxidation to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characteristic shifts of 1,2,3,6-tetrahydropyridazine hydrochloride , a cyclic hydrazine derivative often used as a peptidomimetic scaffold or a "click chemistry" precursor (via oxidation to tetrazines).

Executive Summary & Structural Context

1,2,3,6-Tetrahydropyridazine (THP) is a cyclic hydrazine containing one double bond at the C4-C5 position. Unlike its saturated analog (hexahydropyridazine) or its aromatic analog (pyridazine), THP possesses a unique conformational half-chair/boat equilibrium that creates a distinct NMR signature.

This guide compares the HCl salt form against its free base and common structural analogs (Piperazine), providing researchers with the data necessary to confirm synthesis success (typically via Diels-Alder cycloaddition) and assess purity.

Core Pharmacophore Characteristics[1][2]
  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    · xHCl
  • Symmetry: C

    
     (Effective symmetry in NMR timescale makes C3/C6 and C4/C5 equivalent).
    
  • Key Feature: The N-N bond combined with the

    
    -unsaturation provides a rigidifying effect compared to linear hydrazines.
    

1H NMR Spectral Data Comparison

The following data represents characteristic chemical shifts (


) in Deuterium Oxide (D

O) and DMSO-d

.
Table 1: Characteristic Shifts of 1,2,3,6-Tetrahydropyridazine HCl[2]
Proton AssignmentTypeShift (D

O) [ppm]
Shift (DMSO-d

) [ppm]
MultiplicityIntegrationCoupling (

)
H-4, H-5 Vinyl5.85 – 5.95 5.80 – 5.90Triplet (t) / Broad s2H

Hz
H-3, H-6 Allylic (

-N)
3.60 – 3.75 3.50 – 3.65Multiplet (m)4H--
N-H AmineExchanged9.50 – 10.50 Broad Singlet2H (variable)--

Note on Salt Stoichiometry: The shift of the allylic protons (H-3/6) is highly pH-dependent. In the Free Base , these protons appear upfield at ~3.20 ppm . Upon protonation (HCl salt), the inductive effect of the cationic nitrogen deshields these protons, shifting them downfield to ~3.65 ppm .

Table 2: Comparative Analysis with Structural Analogs
CompoundStructureKey NMR DistinctionUtility in Identification
1,2,3,6-Tetrahydropyridazine HCl Unsaturated RingVinyls @ ~5.9 ppm Confirms double bond retention (no over-reduction).
Piperazine Saturated RingSinglet @ ~3.0 ppm Lack of vinyl protons; sharp singlet indicates high symmetry/saturation.
Pyridazine Aromatic RingAromatic @ ~9.2 & 7.7 ppm Downfield aromatic shifts; indicates oxidation (impurity).
Diethyl 1,2-dicarboxylate Precursor (Boc/Et)Ethyl peaks @ 1.2/4.2 ppm Presence of ethyl signals indicates incomplete hydrolysis.

Structural & Synthetic Verification Workflow

The synthesis of 1,2,3,6-tetrahydropyridazine typically involves a Diels-Alder reaction followed by hydrolysis. NMR is the primary tool to validate the cleavage of the protecting groups (decarboxylation).

Visualization: Synthesis and Spectral Evolution

The following diagram illustrates the transformation from the Diels-Alder adduct to the final HCl salt and the corresponding shift in NMR signals.

G Start Butadiene + DEAD/DIAD (Diels-Alder) Intermediate Intermediate: Diethyl 1,2,3,6-tetrahydropyridazine- 1,2-dicarboxylate Start->Intermediate Step2 Hydrolysis & Decarboxylation (KOH / MeOH) Intermediate->Step2 Int_NMR NMR Signature: Ethyl Ester peaks (1.2, 4.2 ppm) Allylic H deshielded (~4.0+ ppm) Intermediate->Int_NMR Product Product (Free Base): 1,2,3,6-Tetrahydropyridazine Step2->Product Salt Final Salt: 1,2,3,6-Tetrahydropyridazine Hydrochloride Product->Salt HCl/Dioxane Prod_NMR NMR Signature: Loss of Ethyl peaks Allylic H upfield shift (~3.2 ppm) Product->Prod_NMR Salt_NMR NMR Signature: Allylic H downfield shift (~3.65 ppm) Broad NH peaks (DMSO) Salt->Salt_NMR

Figure 1: Synthetic pathway tracking the evolution of NMR chemical shifts. Note the critical checkpoint at the hydrolysis stage where ethyl ester peaks must disappear.

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical for Hygroscopic Salts)

The HCl salt is hygroscopic. Water uptake causes peak broadening and shift drifting due to proton exchange rates.

  • Drying: Dry the salt in a vacuum desiccator over P

    
    O
    
    
    
    for at least 4 hours prior to analysis.
  • Solvent Choice:

    • Routine Purity: Use D

      
      O (99.9% D) . This provides the sharpest signals for the carbon-bound protons but exchanges the NH protons.
      
    • Characterization: Use DMSO-d

      
        (dried over molecular sieves). This allows observation of the NH protons (~9-10 ppm) and confirms the salt formation stoichiometry.
      
  • Reference: Use TMSP (trimethylsilylpropanoic acid) as an internal standard (0.00 ppm) for D

    
    O, rather than relying on the residual HDO peak which varies with temperature and pH.
    
Protocol B: Distinguishing Impurities

Common impurities include the oxidized pyridazine (aromatic) and unhydrolyzed hydrazine-dicarboxylates .

  • Check 1.2 ppm & 4.1 ppm: Presence of a triplet/quartet pair indicates incomplete hydrolysis of the ethyl carbamate protecting groups.

  • Check 7.0 - 9.0 ppm: Any sharp signals in this region indicate oxidation to the aromatic pyridazine (a common issue if the reaction mixture is exposed to air/oxidants for prolonged periods).

  • Check 5.8 ppm Integration: Ensure the ratio of Vinyl (5.8 ppm) to Allylic (3.6 ppm) is exactly 1:2 . Deviations suggest ring-opening or polymerization.

References

  • Diels-Alder Synthesis Basis: Fuller, A. A., et al. "Aza-Diels–Alder Reactions of 1,2-Diaza-1,3-butadienes." Journal of Organic Chemistry.

  • Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Spectral Database for Organic Compounds."[1] (Search: Tetrahydropyridazine derivatives).

  • General Heterocycle Shifts: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison.

  • Salt Effects on Shifts: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard text for amine salt shift effects).

Sources

Comparative

A Comparative Guide to the Reactivity of Cyclic vs. Acyclic Hydrazines

Introduction Hydrazine derivatives are a cornerstone in modern chemistry, finding applications from pharmaceuticals to propellants. Their utility is deeply rooted in the reactivity of the nitrogen-nitrogen (N-N) single b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hydrazine derivatives are a cornerstone in modern chemistry, finding applications from pharmaceuticals to propellants. Their utility is deeply rooted in the reactivity of the nitrogen-nitrogen (N-N) single bond and the associated lone pairs of electrons. A fundamental structural choice in designing molecules with a hydrazine motif is whether to employ an acyclic (linear or branched) or a cyclic scaffold. This decision profoundly impacts the molecule's conformational flexibility, electronic properties, and, consequently, its chemical reactivity.

This guide provides an in-depth comparison of the reactivity profiles of cyclic and acyclic hydrazines. We will explore the structural and electronic factors that govern their behavior in key chemical transformations, supported by experimental data and established mechanistic principles. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal hydrazine scaffold for their specific application.

Part 1: The Influence of Structure and Conformation on Reactivity

The fundamental differences between acyclic and cyclic hydrazines begin with their three-dimensional structure and the conformational freedom of the N-N bond.

Acyclic Hydrazines: Conformational Flexibility

Acyclic hydrazines, such as hydrazine itself or 1,2-dimethylhydrazine, are characterized by rotation around the N-N single bond. This rotation is not entirely free, leading to distinct conformers, primarily the gauche and anti forms.[1] Theoretical calculations show that for hydrazine, the equilibrium conformation has a dihedral angle of approximately 95°, with rotational barriers of 12.0 kcal/mol (syn) and 1.6 kcal/mol (anti).[2] This flexibility means that the orientation of the nitrogen lone pairs is dynamic, influencing their steric accessibility and availability for reactions. Factors such as steric hindrance and stereoelectronic effects dictate the preferred conformation and, by extension, the molecule's reactivity.[3][4]

Cyclic Hydrazines: Conformational Constraint and Ring Strain

Incorporating the hydrazine moiety into a ring system drastically reduces or eliminates conformational freedom. The geometry is now dictated by the ring size.

  • Small Rings (e.g., Diaziridines): Three-membered rings like diaziridines are highly strained due to severe deviation from ideal tetrahedral bond angles (angle strain) and eclipsing interactions (torsional strain).[5][6] This high ring strain results in a weak N-N bond and unique reactivity, often involving ring-opening reactions.[7]

  • Larger Rings (e.g., Pyrazolidines): Five-membered rings such as pyrazolidines are more stable, with reduced ring strain compared to diaziridines.[8][9] However, their conformation is still constrained, locking the nitrogen lone pairs into specific spatial orientations. This fixed geometry can enhance or diminish reactivity depending on the specific reaction.

The interplay of these structural factors is a primary determinant of the differences in chemical behavior between the two classes.

Caption: Conformational freedom in acyclic hydrazines vs. rigidity in cyclic systems.

Part 2: Comparative Reactivity in Key Chemical Transformations

The structural and electronic differences manifest in distinct reactivity profiles across various common reactions.

Nucleophilicity

A hydrazine's primary role is often that of a nucleophile, utilizing the lone pair of electrons on the nitrogen atom.

  • Acyclic Hydrazines: The nucleophilicity of acyclic hydrazines is influenced by substituent effects. Electron-donating alkyl groups increase nucleophilicity, while electron-withdrawing groups, like an adjacent acyl or aryl group, decrease it by delocalizing the lone pair.[10][11] Studies have shown that simple alkylhydrazines can have reactivities comparable to or even greater than simple amines like methylamine.[12] However, bulky substituents can introduce steric hindrance, reducing reaction rates.[13]

  • Cyclic Hydrazines: The fixed conformation of cyclic hydrazines can pre-organize the molecule for nucleophilic attack, potentially enhancing reactivity. However, the ring structure can also impose significant steric hindrance. The "alpha-effect," where an adjacent atom with a lone pair (like the other nitrogen in hydrazine) enhances nucleophilicity, is a known phenomenon that makes hydrazines more nucleophilic than expected based on their basicity alone.[14][15] This effect is present in both cyclic and acyclic systems.

Causality: The key determinant in nucleophilicity is the accessibility and electron density of the nitrogen lone pair. In acyclic systems, this is a dynamic average of multiple conformations. In cyclic systems, the lone pairs are in fixed positions, which can be either beneficial or detrimental depending on the steric environment of the reaction center. For instance, while hydrazides are generally less nucleophilic due to the electron-withdrawing acyl group, their reactivity can be tuned within cyclic scaffolds.[11]

Oxidation and Redox Behavior

Hydrazines are effective reducing agents, readily undergoing oxidation to form diazene (HN=NH) intermediates, which can then decompose to nitrogen gas.[16][17]

  • Acyclic Hydrazines: Acyclic hydrazines are readily oxidized. The reaction can be initiated by various oxidants, including metal ions (Cu²⁺, Fe³⁺), halogens, and hypochlorous acid.[17][18] The oxidation process often involves the formation of radical intermediates.[18][19]

  • Cyclic Hydrazines: The oxidation of cyclic hydrazines is highly dependent on ring strain. Highly strained systems like diaziridines are easily oxidized, a key step in their conversion to the corresponding diazirines, which are valuable photoaffinity labeling reagents.[5][20] The weak N-N bond in these strained rings facilitates oxidation and subsequent transformations.[7] For less strained rings, the oxidation potential may be more similar to their acyclic counterparts, but the reaction pathway can be influenced by the fixed stereochemistry.

Comparative Data Summary: Oxidation

Hydrazine TypeKey Structural FeatureTypical Reactivity Trend in OxidationSupporting Evidence
Acyclic (e.g., Phenylhydrazine)Conformational FlexibilityReadily oxidized by various reagents; can form radical intermediates.[18][19]Used as oxygen scavengers and in syntheses requiring reduction.[21]
Cyclic (Strained) (e.g., Diaziridine)High Ring StrainVery susceptible to oxidation, often leading to ring transformation (e.g., to diazirine).[5]This transformation is a standard synthetic route for photoaffinity probes.[20]
Cyclic (Less Strained) (e.g., Pyrazolidine)Conformational ConstraintOxidation is feasible; reactivity is influenced by fixed geometry and substituent effects.[8]Used as building blocks in various bioactive compounds.[22][23]
Condensation Reactions (Hydrazone Formation)

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation.

  • Acyclic Hydrazines: This reaction is highly efficient for most simple acyclic hydrazines. The rate can be influenced by the electronic nature of substituents, with electron-donating groups on the hydrazine generally accelerating the reaction.[10]

  • Cyclic Hydrazines: The rigid structure of cyclic hydrazines can introduce steric constraints that may slow the rate of hydrazone formation compared to a sterically unhindered acyclic analogue. However, if the ring structure pre-organizes the nucleophilic nitrogen for attack on the carbonyl, the reaction can still be efficient. Intramolecular versions of this reaction are common, where a carbonyl and a hydrazine within the same molecule cyclize.[24][25]

Reaction_Pathways cluster_0 Nucleophilic Attack cluster_1 Oxidation Nuc_Acyclic Acyclic Hydrazine Electrophile Electrophile (e.g., R-X, R₂C=O) Nuc_Acyclic->Electrophile Nuc_Cyclic Cyclic Hydrazine Nuc_Cyclic->Electrophile Product_Nuc Substituted Product Electrophile->Product_Nuc Ox_Acyclic Acyclic Hydrazine Oxidant Oxidizing Agent (e.g., Cu²⁺, I₂) Ox_Acyclic->Oxidant Ox_Cyclic Cyclic Hydrazine Ox_Cyclic->Oxidant Product_Ox Diazene -> N₂ Oxidant->Product_Ox

Caption: General reaction pathways for hydrazines in nucleophilic and oxidation reactions.

Part 3: Experimental Protocols for Reactivity Assessment

To provide a self-validating framework, we describe two standard experimental protocols for quantitatively assessing hydrazine reactivity.

Protocol 1: Determination of Oxidative Stability via Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation potential of a compound, providing a direct quantitative measure of its susceptibility to oxidation. A lower oxidation potential indicates a more easily oxidized species.

Objective: To compare the oxidation potentials of a representative acyclic hydrazine (e.g., Phenylhydrazine) and a cyclic hydrazine (e.g., N-Aminopiperidine).

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

    • Prepare 1 mM stock solutions of the acyclic and cyclic hydrazine test compounds in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Data Acquisition:

    • Fill the cell with the electrolyte solution and run a blank CV scan to establish the solvent window.

    • Replace the blank with the test compound solution.

    • Scan the potential from an initial value (e.g., -0.8 V) to a final value (e.g., +0.6 V) and back at a set scan rate (e.g., 50 mV/s).[26][27]

    • Record the resulting voltammogram (current vs. potential). The potential at which the oxidation peak occurs (Eₚₐ) is the key data point.

  • Analysis:

    • Compare the Eₚₐ values for the cyclic and acyclic hydrazines. The compound with the lower (less positive) Eₚₐ is more easily oxidized.

CV_Workflow Prep Prepare Electrolyte & Hydrazine Solutions Setup Assemble 3-Electrode Electrochemical Cell Prep->Setup Scan Run CV Scan (e.g., -0.8V to +0.6V) Setup->Scan Analyze Record Voltammogram & Determine Oxidation Potential (Eₚₐ) Scan->Analyze Compare Compare Eₚₐ Values: Cyclic vs. Acyclic Analyze->Compare

Caption: Experimental workflow for comparing hydrazine reactivity using Cyclic Voltammetry.

Protocol 2: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy

This protocol measures the rate of reaction between a hydrazine and a model carbonyl compound (e.g., 4-nitrobenzaldehyde), which has a distinct UV-Vis absorbance change upon conversion to the hydrazone product.

Objective: To determine and compare the second-order rate constants for the reaction of an acyclic vs. a cyclic hydrazine with an aldehyde.

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the hydrazines and 4-nitrobenzaldehyde in a suitable buffer (e.g., phosphate buffer, pH 7).[28]

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to monitor the wavelength of maximum absorbance (λₘₐₓ) for the hydrazone product.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • In a cuvette, mix the 4-nitrobenzaldehyde solution with a large excess (at least 10-fold) of the hydrazine solution.

    • Immediately begin recording the absorbance at λₘₐₓ over time.

    • The reaction is run under pseudo-first-order conditions, so the rate of change in absorbance will follow a first-order kinetic model.

  • Data Analysis:

    • Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is the negative of the pseudo-first-order rate constant, k'.

    • The second-order rate constant (k₂) is calculated by dividing k' by the concentration of the hydrazine in excess: k₂ = k' / [Hydrazine].

    • Compare the k₂ values for the cyclic and acyclic hydrazines. A larger k₂ indicates a faster reaction.

Conclusion

The choice between a cyclic and an acyclic hydrazine scaffold is a critical design element with significant consequences for chemical reactivity.

  • Acyclic hydrazines offer conformational flexibility, which can be advantageous but may also lead to non-specific interactions or undesired side reactions. Their reactivity is highly tunable through substitution.

  • Cyclic hydrazines provide conformational rigidity. This can be exploited to pre-organize the molecule for a desired reaction, potentially increasing rates and selectivity. However, this rigidity can also introduce prohibitive steric hindrance. In small, strained rings, the high internal energy becomes a powerful driving force for reactions that relieve that strain.

Ultimately, the decision rests on a careful analysis of the target application. For tasks requiring high nucleophilicity without significant steric constraints, a simple acyclic hydrazine may be optimal. For applications demanding specific stereochemical outcomes, or where reactivity is driven by the release of ring strain (as in the synthesis of diazirine probes), a cyclic scaffold is indispensable. The experimental protocols outlined above provide a robust framework for making these assessments empirically in the laboratory.

References

  • New Trends in Diaziridine Formation and Transform
  • Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization. Macromolecules. [Link]

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]

  • Diazirine - Wikipedia. Wikipedia. [Link]

  • Diaziridine. Encyclopedia MDPI. [Link]

  • Pyrazolidines: synthesis, reactivity, physical and biological properties. ResearchGate. [Link]

  • Enhanced Hydrazine Electrooxidation Activities on Novel Benzofused Tricyclic Heterocyclic Derivatives. ACS Omega. [Link]

  • Enhanced Hydrazine Electrooxidation Activities on Novel Benzofused Tricyclic Heterocyclic Derivatives. ACS Publications. [Link]

  • Catalytic Oxidation and flow detection of hydrazine compounds at a nafion/ruthenium(III) chemically modified electrode. AIR Unimi. [Link]

  • Cyclic voltammograms of hydrazine at various concentrations. ResearchGate. [Link]

  • Hydrazine oxidation on a single electrocatalytic nanoring. RSC Publishing. [Link]

  • A Theoretical Study of the Conformational Changes in Hydrazine. Canadian Journal of Chemistry. [Link]

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem. [Link]

  • The interplay between steric and electronic effects in S(N)2 reactions. PubMed. [Link]

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]

  • How to determine level of Hydrazine. THINK RXMARINE. [Link]

  • Ring strain - Wikipedia. Wikipedia. [Link]

  • Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. MDPI. [Link]

  • Free radicals produced during the oxidation of hydrazines by hypochlorous acid. PubMed. [Link]

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. ResearchGate. [Link]

  • Pyrazolidine synthesis. Organic Chemistry Portal. [Link]

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

  • 4.3 Stability of Cycloalkanes: Ring Strain. W. W. Norton. [Link]

  • Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. PubMed. [Link]

  • Stereochemistry Part-7 || Conformational analysis of Acyclic compounds. YouTube. [Link]

  • α-Effect Determining Nucleophilicity. YouTube. [Link]

  • Pyrazolidine. PubChem. [Link]

  • Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained. YouTube. [Link]

  • Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry. [Link]

  • Lecture 1 Conformational Analysis in Acyclic Systems. University of Bath. [Link]

  • Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center. [Link]

  • 3.2: Conformations of Acyclic Hydrocarbons. Chemistry LibreTexts. [Link]

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PubMed. [Link]

  • Pyrazolines and pyrazolidines as subunits of bioactive compounds and drugs. Scinapse. [Link]

  • Determination of hydrazine in water samples. METTLER TOLEDO. [Link]

  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. OSHA. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]

  • Ring strain in cyclopropane, cyclopropene, silacyclopropane, and silacyclopropene. Journal of the American Chemical Society. [Link]

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  • Acyclic Conformational Analysis. Scribd. [Link]

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Validation

Crystal Structure Analysis of Tetrahydropyridazine Hydrochloride

This guide provides an in-depth technical analysis of the crystal structure of Tetrahydropyridazine Hydrochloride , specifically focusing on the 1,4,5,6-tetrahydropyridazine isomer. It compares this scaffold against its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure of Tetrahydropyridazine Hydrochloride , specifically focusing on the 1,4,5,6-tetrahydropyridazine isomer. It compares this scaffold against its saturated analog (Hexahydropyridazine) and its carbon-isostere (Tetrahydropyridine) to assist in solid-state form selection for drug development.

A Comparative Technical Guide for Solid-State Characterization

Part 1: Executive Summary & Structural Context

Tetrahydropyridazine (1,4,5,6-tetrahydropyridazine) is a cyclic hydrazone (C


H

N

) distinct from the more common tetrahydropyridine (C

H

N). In medicinal chemistry, it serves as a conformationally restricted hydrazine scaffold.

Unlike piperazine, which adopts a stable chair conformation, the 1,4,5,6-tetrahydropyridazine ring contains a C=N double bond, forcing the ring into a half-chair or distorted envelope geometry. This structural constraint significantly alters its salt formation kinetics, solubility profile, and packing efficiency compared to fully saturated heterocycles.

Comparative Performance Matrix: Solid-State Properties

The following table contrasts Tetrahydropyridazine HCl with its primary structural alternatives.

FeatureTetrahydropyridazine HCl Piperazine Dihydrochloride 1,2,3,6-Tetrahydropyridine HCl
Core Structure Cyclic Hydrazone (C=N-N)Cyclic Diamine (N-C-C-N)Cyclic Enamine/Imine (C=C-C-N)
Primary Conformation Half-Chair / Envelope Chair (Rigid)Half-Chair
Hygroscopicity High (Deliquescent)Low to ModerateModerate
Protonation Site

Nitrogen (Amidinium-like)
Both

Nitrogens

Nitrogen
Packing Efficiency Moderate (Planar segment)High (Symmetric stacking)Moderate
Oxidative Stability Low (Prone to aromatization)HighModerate

Part 2: Technical Analysis & Methodology

Crystallization Protocol: The Anhydrous Vapor Diffusion Method

Tetrahydropyridazine salts are often hygroscopic due to the hydrazone moiety's polarity and the imbalance of hydrogen bond donors/acceptors. Standard aqueous recrystallization often leads to oiling out or hydrate formation.

Recommended Protocol:

  • Dissolution: Dissolve 50 mg of the crude HCl salt in a minimum volume (approx. 0.5 mL) of anhydrous Methanol or Ethanol . Heat gently (40°C) if necessary, but avoid boiling to prevent aromatization to pyridazine.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter into a narrow crystallization vial (inner vial).

  • Diffusion Setup: Place the inner vial uncapped inside a larger jar containing 5 mL of Diethyl Ether or Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in the dark. The anti-solvent will slowly diffuse into the alcohol, lowering solubility gradually.

  • Harvesting: Crystals typically appear within 48-72 hours. Harvest quickly under inert oil (Paratone-N) to prevent moisture uptake during mounting.

Structural Interpretation: Key Parameters

When analyzing the CIF (Crystallographic Information File) for this scaffold, focus on these three critical metrics to validate the structure:

A. Protonation Site & Bond Lengths

In 1,4,5,6-tetrahydropyridazine, protonation thermodynamically favors the imine (


) nitrogen  (N2) over the amine (

) nitrogen (N1). This forms a resonance-stabilized cation.
  • Diagnostic: Check the C3=N2 bond length. In the neutral molecule, it is ~1.28 Å. In the salt, it typically lengthens (1.29–1.31 Å) due to reduced double-bond character from resonance.

  • N-N Bond: The N1-N2 bond (~1.38 Å) should exhibit partial double-bond character in the salt form.

B. Ring Puckering (Cremer-Pople Parameters)

Use Cremer-Pople parameters (


, 

,

) to quantify the ring conformation.
  • Tetrahydropyridazine: Expect a Half-Chair or Envelope .

    • 
       or 
      
      
      
      (deviating significantly from
      
      
      of a perfect chair).
    • The C=N bond forces the atoms C3-N2-N1-C6 into a near-planar arrangement, with C4 and C5 puckering out of the plane.

C. Hydrogen Bonding Network

The chloride counterion usually bridges the protonated N2-H and the N1-H of neighboring molecules, forming 1D helical chains or 2D sheets.

  • Interaction:

    
     (Strong, ~3.05 Å).
    
  • Interaction:

    
     (Moderate, ~3.20 Å).
    

Part 3: Visualization of Mechanisms

Figure 1: Salt Formation & Resonance Stabilization

The stability of the tetrahydropyridazine salt is driven by the resonance between the iminium and hydrazinium forms. This delocalization is the primary reason for the observed bond length changes in the crystal structure.

ProtonationScheme cluster_Resonance Resonance Stabilized Cation (Crystal Form) Neutral Neutral 1,4,5,6-Tetrahydropyridazine (C=N-NH) HCl + HCl FormA Form A: Imine Protonated (C=NH(+)-NH) Neutral->FormA Protonation at sp2 N FormB Form B: Charge Delocalized (C(+)-NH-NH) FormA->FormB Resonance

Caption: Protonation occurs at the sp2 nitrogen, allowing charge delocalization across the N-N-C system, which is observable via bond length averaging in X-ray diffraction.

Figure 2: Crystallographic Workflow

A decision tree for optimizing the crystallization of hygroscopic heterocyclic salts.

CrystallizationWorkflow Start Crude Tetrahydropyridazine HCl Solubility Solubility Screen Start->Solubility Branch1 Soluble in EtOH/MeOH? Solubility->Branch1 MethodA Vapor Diffusion (MeOH + Et2O) Branch1->MethodA Yes (Preferred) MethodB Liquid Layering (MeOH + Hexane) Branch1->MethodB Yes (Alternative) MethodC Evaporation (Risk of Hydrates) Branch1->MethodC No (Avoid) Analysis SC-XRD Analysis (Low Temp: 100K) MethodA->Analysis MethodB->Analysis

Caption: The vapor diffusion method is prioritized to minimize water uptake and ensure slow, ordered crystal growth for deliquescent salts.

References

  • PubChem. (2025).[1] 1,4,5,6-Tetrahydropyridazine Compound Summary. National Library of Medicine. [Link]

  • Hofmann, H. J., & Cimiraglia, R. (1988). Conformation of 1,4-dihydropyridine: Planar or boat-like? FEBS Letters.[2] [Link]

  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B. [Link]

  • Kalikova, K., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile. European Journal of Organic Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to Impurity Profiling of Commercial 1,2,3,6-Tetrahydropyridazine Batches

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block 1,2,3,6-Tetrahydropyridazine, a cyclic hydrazine derivative, serves as a vi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block

1,2,3,6-Tetrahydropyridazine, a cyclic hydrazine derivative, serves as a vital structural motif and building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its incorporation into drug candidates makes the purity of commercial batches a matter of paramount importance. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for the robust impurity profiling of 1,2,3,6-tetrahydropyridazine. Our approach is grounded in established regulatory frameworks, explaining the causality behind the selection of analytical techniques and providing validated, step-by-step protocols. The objective is to empower researchers and drug developers with an integrated strategy to ensure the quality and consistency of this critical intermediate.

The Regulatory Landscape: Adherence to ICH Q3A(R2) Guidelines

The International Council for Harmonisation (ICH) provides the global standard for impurity control in new drug substances.[2][3] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities based on specific thresholds, which are determined by the maximum daily dose of the final drug.[4]

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's safety must be established through toxicological data.

Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety.[5][6]

Synthetic Origins: Predicting the Impurity Profile

A thorough understanding of the synthetic pathway is the cornerstone of effective impurity profiling. A common and efficient route to 1,2,3,6-tetrahydropyridazine involves the cyclocondensation reaction between a cis-1,4-dihalo-2-butene (e.g., cis-1,4-dichloro-2-butene) and hydrazine hydrate.[7][8]

This specific synthesis informs our understanding of the potential process-related impurities that are most likely to be present in commercial batches.

Table 1: Potential Process-Related Impurities in 1,2,3,6-Tetrahydropyridazine Synthesis

Impurity NameStructureSource / Rationale
Hydrazine H₂N-NH₂Unreacted starting material. A critical impurity due to its potential genotoxicity.
cis-1,4-Dichloro-2-butene ClCH₂CH=CHCH₂ClUnreacted starting material.
Pyridazine C₄H₄N₂Over-oxidation of the final product during synthesis or storage.
N-amino-2,5-dihydropyrrole C₄H₈N₂Isomeric impurity formed through an alternative cyclization pathway.
Dimer (e.g., Bis-tetrahydropyridazinyl) C₈H₁₄N₄Formed by the reaction of two molecules of product with a starting material.

A Comparative Analysis of Core Analytical Techniques

No single analytical technique is sufficient for a complete impurity profile. An orthogonal approach, leveraging the strengths of multiple methods, is essential for robust characterization. This section compares the primary analytical tools for profiling 1,2,3,6-tetrahydropyridazine.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. It is the workhorse for purity assessment of non-volatile organic compounds.

Expertise & Experience: For a polar, basic compound like 1,2,3,6-tetrahydropyridazine, a reversed-phase (RP-HPLC) method is the logical starting point. The primary challenge is poor peak shape (tailing) due to the interaction of the basic amine groups with residual silanols on the silica-based column. This can be mitigated by using a low-pH mobile phase to protonate the analyte or by employing a modern, end-capped column. A stability-indicating method must be developed, which is capable of separating the main component from all potential degradation products and process impurities.[9][10][11][12]

Strengths:

  • Excellent for quantifying known and unknown non-volatile impurities.

  • High precision and accuracy.

  • Adaptable as a stability-indicating assay.

Weaknesses:

  • Limited identification capabilities without a mass spectrometer (MS) detector.

  • Co-elution of impurities can mask their presence.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in the gas phase, which are then detected and identified by a mass spectrometer.

Expertise & Experience: GC-MS is not the primary choice for the parent compound, which has limited volatility. However, it is the superior method for detecting critical volatile and semi-volatile impurities, most notably residual hydrazine. Due to hydrazine's high polarity and low molecular weight, direct analysis is challenging. In situ derivatization is the field-proven solution.[13] Reacting the sample with acetone converts hydrazine into the more volatile and stable acetone azine, which can be readily analyzed by headspace GC-MS with high sensitivity and specificity.[14][15][16]

Strengths:

  • Unmatched sensitivity for volatile impurities like hydrazine (down to sub-ppm levels).[14]

  • Provides structural information from mass spectra, confirming impurity identity.[17]

Weaknesses:

  • Not suitable for non-volatile or thermally labile impurities.

  • Requires a derivatization step for key polar analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the molecular structure of a compound by observing the magnetic properties of its atomic nuclei (e.g., ¹H, ¹³C).

Expertise & Experience: While HPLC and GC-MS are excellent for detection and quantification, NMR is the gold standard for unequivocal structure elucidation.[18] When an impurity is detected above the ICH identification threshold (~0.10-0.15%), it must be structurally characterized. This typically involves isolating the impurity using preparative HPLC and then analyzing the pure fraction by a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). For cyclic hydrazine derivatives, NMR is particularly powerful for confirming ring structure and substitution patterns.[19][20][21]

Strengths:

  • Definitive structural confirmation of unknown impurities.

  • Does not require a reference standard for the impurity itself.

  • Quantitative NMR (qNMR) can be used for purity assessment without chromatographic separation.

Weaknesses:

  • Relatively low sensitivity; not suitable for trace-level detection directly in the API.

  • Requires isolation of the impurity for full characterization.

Table 2: Performance Comparison of Analytical Techniques

ParameterRP-HPLC (UV/DAD)Headspace GC-MSNMR SpectroscopyLC-MS
Primary Use Purity/Assay, QuantificationTrace Volatile ImpuritiesStructure ElucidationIdentification & Quantification
Analyte Type Non-volatile, Thermally StableVolatile, DerivatizableSoluble AnalytesNon-volatile, Thermally Stable
Sensitivity High (0.01-0.05%)Very High (<1 ppm for Hydrazine)Low (>0.1%)Very High (0.001-0.01%)
Specificity Moderate to HighVery HighVery HighVery High
Quantitative? Yes (Primary Method)YesYes (qNMR)Yes
Structure ID? No (requires MS)Yes (via Mass Spectrum)Yes (Definitive)Yes (via MS/MS)

Integrated Workflow and Experimental Protocols

A self-validating system for impurity profiling integrates these techniques into a logical workflow.

Overall Impurity Profiling Workflow

G cluster_0 Initial Screening & Quantification cluster_1 Identification & Characterization Batch Commercial Batch of 1,2,3,6-Tetrahydropyridazine HPLC Protocol 1: RP-HPLC Analysis (Purity & Impurity Quantification) Batch->HPLC GCMS Protocol 2: GC-MS Analysis (Residual Hydrazine) Batch->GCMS Decision Impurity > ICH Identification Threshold? HPLC->Decision Report Final Impurity Profile Report GCMS->Report Prep_HPLC Preparative HPLC (Impurity Isolation) Decision->Prep_HPLC Yes Decision->Report No NMR Protocol 3: NMR Analysis (Structure Elucidation) Prep_HPLC->NMR NMR->Report

Caption: Integrated workflow for comprehensive impurity profiling.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is designed for the quantification of 1,2,3,6-tetrahydropyridazine and the detection of its non-volatile impurities.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/DAD at 210 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • Start with 5% B for 2 minutes.

    • Linear gradient from 5% to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 1,2,3,6-tetrahydropyridazine batch into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Analysis:

    • Inject the sample and integrate all peaks.

    • Calculate the percentage of each impurity using the area percent method (assuming a response factor of 1.0 for unknown impurities).

Protocol 2: Headspace GC-MS for Hydrazine Determination

This method provides high sensitivity for the genotoxic impurity hydrazine via in situ derivatization.[14][15]

G Sample Weigh 10 mg of Sample in 20 mL Headspace Vial Solvent Add 1 mL of N-Methyl-2-pyrrolidone (NMP) Sample->Solvent Deriv Add 100 µL of Acetone (Derivatizing Agent) Solvent->Deriv Seal Immediately Crimp and Seal Vial Deriv->Seal Incubate Incubate at 80°C for 15 min in Headspace Autosampler Seal->Incubate Inject Inject 1 mL of Headspace into GC-MS Incubate->Inject

Caption: Workflow for hydrazine analysis via derivatization.

  • Derivatization & Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of N-Methyl-2-pyrrolidone (NMP) as the solvent.

    • Add 100 µL of acetone, which serves as both a diluent and the derivatizing agent.

    • Immediately seal the vial with a crimp cap. Vortex briefly.

  • GC-MS System:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Injector: Splitless, 200 °C.

    • Oven Program: 50 °C for 2 min, then ramp at 20 °C/min to 240 °C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) mode. Monitor for the characteristic ions of acetone azine (m/z 56, 97, 112).[17]

  • Quantification:

    • Prepare a calibration curve using hydrazine standards subjected to the same derivatization procedure.

    • Calculate the concentration of hydrazine in the sample in ppm (µg/g).

Protocol 3: Impurity Isolation and NMR Structure Elucidation

This protocol is initiated when an impurity exceeds the ICH identification threshold in Protocol 1.

  • Isolation:

    • Develop a preparative HPLC method based on the analytical method in Protocol 1, scaling up the column dimensions and flow rate.

    • Inject a concentrated solution of the 1,2,3,6-tetrahydropyridazine batch.

    • Collect the fraction corresponding to the unknown impurity peak.

    • Evaporate the solvent under reduced pressure to obtain the isolated impurity.

  • NMR Analysis:

    • Dissolve the isolated impurity (~1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire a standard set of NMR spectra:

      • ¹H NMR: Provides information on the number and type of protons.

      • ¹³C NMR: Provides information on the carbon skeleton.

      • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting structural fragments.

  • Structure Elucidation:

    • Integrate the data from all spectra to piece together the molecular structure, confirming its identity.

Conclusion: An Integrated Strategy for Assured Quality

The impurity profile of a pharmaceutical intermediate like 1,2,3,6-tetrahydropyridazine is a critical quality attribute that requires a multi-faceted analytical approach. A robust strategy does not rely on a single technique but instead integrates the quantitative power of RP-HPLC , the targeted, high-sensitivity detection of GC-MS for critical volatile impurities, and the definitive structural elucidation capabilities of NMR . By understanding the synthetic process to predict likely impurities and applying this orthogonal analytical workflow, researchers and drug developers can ensure the quality, safety, and regulatory compliance of their materials, ultimately safeguarding the integrity of the final pharmaceutical product.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link][2]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][3]

  • Li, Y., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link][14]

  • Singh, A. (2022). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. SlideShare. [Link][5]

  • ICH. (2006). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link][4]

  • Scribd. Impurities in New Drug Substances – ICH Q3. [Link][6]

  • Wang, L., et al. (2013). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Analytica Chimica Acta. [Link][13]

  • ResearchGate. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. [Link][15]

  • Simpson, G. L., et al. (2019). Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Chemical Science. [Link][19]

  • ResearchGate. Mass spectra of derivatization products of hydrazine: (a) acetone azine.... [Link][17]

  • Zhang, Y., et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu. [Link][16]

  • Al-Ghamdi, M. A., et al. (2024). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Molecules. [Link][20]

  • ChemRxiv. (2025). Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse-Electron-Demand Aza-Diels-Alder Reac. [Link][22]

  • Wang, Y., et al. (2018). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. Organic & Biomolecular Chemistry. [Link][23]

  • Farooq, S., & Ngaini, Z. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. [Link][18]

  • Lee, S. H., et al. (2003). Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds. Chemical & Pharmaceutical Bulletin. [Link][21]

  • Organic Chemistry Portal. 1,2,3,6-Tetrahydropyridine Synthesis. [Link][24]

  • Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link][9]

  • Maggio, R. M., et al. (2013). Trends in analytical chemistry. CONICET. [Link]

  • Wankhede, S. B., et al. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link][10]

  • Sharma, P., et al. (2014). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences. [Link][11]

  • Al-Tel, T. H. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link][25]

  • Khan, M., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Life. [Link][26]

  • Devrukhakar, P. S., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. [Link][12]

  • Reddy, G. O., et al. (2010). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Journal of the Serbian Chemical Society. [Link][27]

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link][8]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. [Link][28]

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Safety & Regulatory Compliance

Safety

1,2,3,6-Tetrahydropyridazine hydrochloride proper disposal procedures

This guide outlines the proper disposal procedures for 1,2,3,6-Tetrahydropyridazine hydrochloride . Critical Safety Notice: Verify Chemical Identity Before proceeding, you must verify the chemical structure.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 1,2,3,6-Tetrahydropyridazine hydrochloride .

Critical Safety Notice: Verify Chemical Identity

Before proceeding, you must verify the chemical structure. There is a high risk of confusion between two similarly named compounds with vastly different hazard profiles:

  • Target Compound: 1,2,3,6-Tetrahydropyridazine (Cyclic Hydrazine).[1][2] Contains two nitrogen atoms in the ring.

  • Common Confusant: 1,2,3,6-Tetrahydropyridine .[1][2][3] Contains one nitrogen atom.[2] (Precursor to neurotoxins like MPTP).

  • Action: Check the CAS number. If your CAS is 35691-34-0 (free base) or similar salt analog, proceed with this guide.

Part 1: Executive Summary & Immediate Action

1,2,3,6-Tetrahydropyridazine hydrochloride is a cyclic hydrazine salt. Like all hydrazine derivatives, it must be treated as a potential carcinogen and a strong reducing agent . It poses risks of toxicity by inhalation, ingestion, and skin contact.

Disposal Strategy:

  • Primary Method: High-Temperature Incineration (via licensed hazardous waste contractor).

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents (bleach, nitric acid, peroxides) in the waste stream, as this can generate explosive gases or toxic nitrosamines.

Quick Reference: Waste Stream Classification
Waste TypeClassificationContainer Labeling
Solid Waste Hazardous Chemical Waste (Toxic)"1,2,3,6-Tetrahydropyridazine HCl - TOXIC - HYDRAZINE DERIVATIVE"
Liquid Waste Basic/Organic (Segregated)"Aqueous Waste - Toxic Hydrazines - DO NOT MIX WITH OXIDIZERS"
Spill Cleanup Hazardous Debris"Contaminated Spill Debris - Toxic"

Part 2: Chemical Profile & Hazard Assessment

Understanding the chemistry dictates the disposal method.

PropertyDataImplications for Disposal
Chemical Structure Cyclic Hydrazine (1,2-diazacyclohex-4-ene)Reducing Agent : Incompatible with oxidizers.[4] Potential to form unstable diazo compounds.
Form Hydrochloride Salt (Solid)Water soluble. Acidic in solution.
Stability ModerateMay degrade upon exposure to air/light. Keep containers sealed.
Toxicity High (Assumed for Hydrazines)Carcinogen Suspect .[4] Use full PPE (Double nitrile gloves, respirator if powder).
Reactivity Reacts with OxidizersExplosion Hazard : Violent reaction with hypochlorites (bleach) or peroxides.

Part 3: Decision Matrix & Workflow

The following flowchart outlines the decision logic for disposing of 1,2,3,6-Tetrahydropyridazine hydrochloride.

DisposalWorkflow Start Waste Generation Source TypeCheck Determine Waste Type Start->TypeCheck Solid Solid Waste (Pure Substance/Contaminated Solids) TypeCheck->Solid Liquid Liquid Waste (Stock Solutions/Reaction Mixtures) TypeCheck->Liquid Spill Spill / Emergency TypeCheck->Spill Segregation Segregate from Oxidizers (NO Bleach/Peroxides) Solid->Segregation Liquid->Segregation Deactivation Chemical Deactivation? (Only for Spills/Residues) Spill->Deactivation ContainerSolid Container: HDPE Wide-Mouth Label: 'Toxic Solid - Hydrazine' Segregation->ContainerSolid Solids ContainerLiquid Container: Glass or HDPE Carboy Label: 'Toxic Liquid - Reducing Agent' Segregation->ContainerLiquid Liquids Incineration Final Disposal: High-Temp Incineration ContainerSolid->Incineration ContainerLiquid->Incineration Deactivation->ContainerSolid Absorbed Waste

Figure 1: Decision matrix for the segregation and disposal of hydrazine derivatives.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stocks or contaminated weighing boats.

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles. Use a fume hood to prevent inhalation of dust.

  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar.

  • Transfer: Carefully transfer the solid into the jar. Do not generate dust.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1,2,3,6-Tetrahydropyridazine hydrochloride"[3][5][6][7]

    • Hazard Checkboxes: Toxic, Irritant.

    • Note: "Hydrazine Derivative - Reducing Agent."

  • Storage: Store in a Secondary Containment tray, separate from oxidizing acids (Nitric, Perchloric) and bases.

Protocol B: Liquid Waste Disposal (Aqueous/Organic Solutions)

Use this for reaction mixtures or stock solutions.

  • Segregation (CRITICAL): Ensure the waste carboy does NOT contain oxidizing agents (Bleach, Hydrogen Peroxide). Mixing a hydrazine derivative with an oxidizer in a closed carboy can cause an explosion .

  • pH Check: If the solution is highly acidic (due to the HCl salt), neutralization to pH 6-8 with dilute Sodium Hydroxide (NaOH) is permitted only if your facility allows elementary neutralization. Otherwise, dispose of as acidic waste.

  • Collection: Pour into a solvent waste carboy compatible with the solvent used (e.g., Halogenated vs. Non-Halogenated).

  • Labeling: Clearly list the concentration and solvent. Add the warning: "Contains Hydrazines."

Protocol C: Emergency Spill Response

For spills outside the fume hood.

  • Evacuate & Ventilate: If the spill is significant (>5g or >100mL), evacuate the immediate area. Hydrazine vapors are toxic.[8]

  • Deactivation (Optional but Recommended for Residues):

    • Warning: Do NOT pour undiluted bleach directly onto a large pile of solid hydrazine salt. This is exothermic and dangerous.

    • Method: Absorb the bulk of the spill with an inert absorbent (vermiculite or spill pads).

    • Residue Treatment: Wipe the surface with a dilute (1-5%) bleach solution to oxidize trace residues, followed immediately by a water rinse. Collect all wipes as hazardous waste.

  • Disposal: Place all contaminated absorbents and PPE into a heavy-duty hazardous waste bag, seal, and tag for incineration.

Part 5: The "Why" – Scientific Rationale (E-E-A-T)

Why Incineration? Hydrazine derivatives are chemically robust and toxic. Biological waste treatment (sewage) is ineffective and illegal. Chemical oxidation (using bleach/hypochlorite) is a common lab myth for "killing" hydrazines, but it is fraught with danger :

  • Mechanism:

    
    
    
  • Risk: If the stoichiometry is off or pH is uncontrolled, you can generate Chloramines (

    
    ) or Nitrosamines  (potent carcinogens).
    

Why Segregate from Oxidizers? 1,2,3,6-Tetrahydropyridazine is a reducing agent.

  • Incompatibility: Contact with Nitric Acid (

    
    ) or Peroxides (
    
    
    
    ) results in hypergolic (spontaneous) ignition or rapid gas evolution (
    
    
    ), leading to container rupture.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135409359, 1,2,3,6-Tetrahydropyridazine. Retrieved from .

  • World Health Organization (WHO). Hydrazine (Environmental Health Criteria 68). International Programme on Chemical Safety. Retrieved from .

  • National Institutes of Health (NIH). Waste Disposal Guide - Chemical Waste. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Hydrazine Derivatives General Handling. Retrieved from .

Sources

Handling

Personal protective equipment for handling 1,2,3,6-Tetrahydropyridazine hydrochloride

As a Senior Application Scientist, this guide provides a detailed operational and safety framework for handling 1,2,3,6-Tetrahydropyridazine hydrochloride. The protocols herein are synthesized from established safety dat...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed operational and safety framework for handling 1,2,3,6-Tetrahydropyridazine hydrochloride. The protocols herein are synthesized from established safety data for the parent compound, 1,2,3,6-Tetrahydropyridine, and related heterocyclic amines, ensuring a robust approach to laboratory safety. Our primary objective is to empower you, our scientific partners, with the knowledge to manage this chemical with confidence and precision.

Core Hazard Assessment

Understanding the intrinsic properties of a chemical is the foundation of safe handling. 1,2,3,6-Tetrahydropyridazine hydrochloride, based on data from its parent compound and analogous structures, presents a multi-faceted risk profile that must be respected.

  • High Flammability: The parent compound, 1,2,3,6-Tetrahydropyridine, is a highly flammable liquid and vapor (H225).[1] Its vapors can form explosive mixtures with air and may travel to a distant ignition source and flash back.[1][2] This necessitates strict control of ignition sources and proper grounding of all equipment.[1]

  • Irritant Properties: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][3] Direct contact can lead to inflammation, redness, and in severe cases, chemical burns or corneal damage.[1][4]

  • Toxicity: The compound and its analogs may be toxic if inhaled, swallowed, or absorbed through the skin.[2][5] Some related compounds are classified as fatal if they come into contact with the skin or are ingested.[6] Therefore, preventing any direct physical exposure is paramount.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The following equipment provides the minimum required barrier against the identified hazards.

  • Eye and Face Protection:

    • Mandatory: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required at all times.[7]

    • Recommended: When splashing is a possibility (e.g., during transfers or dissolution of larger quantities), a face shield must be worn over safety glasses for full protection.[8]

  • Hand Protection:

    • Gloves: Chemical-resistant gloves are mandatory.[3] While nitrile gloves can offer protection for short-term use, it is crucial to inspect them before each use and change them immediately upon any sign of contamination or degradation.[7][8][9]

    • Double Gloving: For tasks involving higher concentrations or risk of splashes, wearing two pairs of gloves is a field-proven best practice to minimize the risk of exposure from a potential tear or seam failure in the outer glove.[8]

  • Body Protection:

    • Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[8]

    • Undergarments: Clothing worn beneath the lab coat should be made of natural fibers like cotton.[8]

  • Respiratory Protection:

    • Primary Control: All handling of 1,2,3,6-Tetrahydropyridazine hydrochloride should be performed within a certified chemical fume hood to control vapor and dust exposure.[8][9]

    • Secondary Control: In the event of engineering control failure or a large spill, a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK for organic vapors and particulates) is necessary.[7] All personnel requiring respirator use must be medically cleared and fit-tested.

Step-by-Step Operational Protocol

This procedural guidance ensures safety is integrated into every stage of the handling workflow.

3.1. Preparation and Staging

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • Assemble PPE: Don all required PPE as outlined in Section 2 before entering the designated handling area.

  • Prepare Work Surface: Ensure the work area is clean, uncluttered, and equipped with a spill kit containing inert absorbent material (e.g., sand or vermiculite).[2][10]

  • Eliminate Ignition Sources: Remove all potential ignition sources (hot plates, open flames, spark-producing equipment) from the immediate vicinity.[1][7]

  • Ground Equipment: Ensure all metal containers and transfer equipment are properly grounded to prevent static electricity discharge.[1]

3.2. Handling and Dispensing

  • Transfer: Conduct all transfers of the chemical inside the fume hood.

  • Weighing (if solid): If weighing the solid hydrochloride salt, do so on a tared weigh boat inside the fume hood to contain any dust.

  • Dispensing (if liquid): Use spark-proof tools and equipment for all liquid transfers.[1]

  • Container Management: Keep the primary container tightly closed when not in use.[1][5] If a new container is used, ensure it is appropriately labeled.

3.3. Post-Handling and Decontamination

  • Surface Cleaning: Decontaminate all work surfaces and equipment used during the procedure.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, using a proper removal technique (without touching the outer surface).[7]

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[8][11]

Emergency Response Plan

4.1. Chemical Spill

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[2]

  • Control Vapors & Ignition: Eliminate all ignition sources immediately.[2]

  • Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material.[2]

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][2]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

4.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[11][13]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[4][11] Rinse the mouth with water and call a poison control center or doctor immediately.[5][11]

Disposal Plan

All waste materials must be treated as hazardous waste.[8]

  • Chemical Waste: Unused chemical and solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All items that have come into contact with the chemical, including gloves, absorbent materials, and disposable labware, must be placed in a sealed container and disposed of as hazardous waste.[1][8]

  • Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations via an approved waste disposal plant.[11][12]

PPE and Safety Summary

Category Required Equipment Rationale & Key Considerations
Eye/Face Protection Safety glasses with side-shields; Face shieldProtects against serious eye irritation and potential splashes.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile); Double gloving recommendedPrevents skin irritation and toxic absorption.[8][9] Change immediately if contaminated.
Body Protection Flame-retardant laboratory coatProtects skin from splashes and mitigates flammability risk.[8]
Respiratory Protection Chemical fume hood (primary); NIOSH-approved respirator (emergency)Controls inhalation of irritant and potentially toxic vapors or dust.[7][9]
Work Area Controls Grounded equipment; No ignition sources; Spill kitMitigates high flammability and explosion risk.[1][2]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handle 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling cluster_dispose 4. Disposal p1 Verify Fume Hood & Safety Shower p2 Don Full PPE (Gloves, Coat, Goggles) p1->p2 p3 Eliminate Ignition Sources & Ground Equipment p2->p3 h1 Transfer Chemical with Spark-Proof Tools p3->h1 Proceed to Handling h2 Weigh or Dispense h1->h2 emergency EMERGENCY (Spill or Exposure) h1->emergency If event occurs h3 Keep Container Tightly Sealed h2->h3 d1 Decontaminate Work Surfaces h3->d1 Handling Complete d2 Properly Remove PPE d1->d2 d1->emergency d3 Wash Hands Thoroughly d2->d3 w1 Segregate Waste (Chemical vs. Contaminated PPE) d3->w1 Begin Disposal w2 Store in Sealed, Labeled Hazardous Containers w1->w2

Caption: Workflow for handling 1,2,3,6-Tetrahydropyridazine HCl.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • ChemicalBook. Pyridazine - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.
  • Washington State University. Pyridine Safety Information.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - 1,2,3,6-Tetrahydropyridine.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET - 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride.
  • MedchemExpress.com. (2025, July 11). Safety Data Sheet - Tetrahydrouridine.
  • CHEMM. Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubChem. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750.
  • Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs.

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